molecular formula C7H5F2NO2 B1358301 1,5-Difluoro-2-methyl-4-nitrobenzene CAS No. 179011-38-2

1,5-Difluoro-2-methyl-4-nitrobenzene

Cat. No.: B1358301
CAS No.: 179011-38-2
M. Wt: 173.12 g/mol
InChI Key: BVVAZYONIKSNFT-UHFFFAOYSA-N
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Description

1,5-Difluoro-2-methyl-4-nitrobenzene is a useful research compound. Its molecular formula is C7H5F2NO2 and its molecular weight is 173.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-difluoro-2-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVAZYONIKSNFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595655
Record name 1,5-Difluoro-2-methyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179011-38-2
Record name 1,5-Difluoro-2-methyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,5-Difluoro-2-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 1,5-difluoro-2-methyl-4-nitrobenzene, a valuable intermediate in the development of pharmaceuticals and agrochemicals. This document outlines the primary synthetic pathway, delves into the reaction mechanism, presents a detailed experimental protocol, and summarizes key quantitative data for researchers, scientists, and professionals in drug development.

Synthesis Pathway: Electrophilic Aromatic Substitution

The most common and direct method for the synthesis of this compound is through the electrophilic aromatic substitution, specifically the nitration of 1,5-difluoro-2-methylbenzene (also known as 2,6-difluorotoluene).[1] This reaction employs a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid, to introduce a nitro group (-NO2) onto the aromatic ring.[1]

Reaction Mechanism

The core of this synthesis lies in the electrophilic aromatic substitution mechanism. The process is initiated by the generation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction between nitric acid and sulfuric acid.[1]

Step 1: Formation of the Nitronium Ion Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion.

HNO3+H2SO4H2NO3++HSO4HNO_3 + H_2SO_4 \rightleftharpoons H_2NO_3^+ + HSO_4^-HNO3​+H2​SO4​⇌H2​NO3+​+HSO4−​
H2NO3+NO2++H2OH_2NO_3^+ \rightarrow NO_2^+ + H_2OH2​NO3+​→NO2+​+H2​O

Step 2: Electrophilic Attack The electron-rich benzene ring of 2,6-difluorotoluene attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1]

Step 3: Deprotonation A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.[1]

Regioselectivity

The position of the incoming nitro group is dictated by the directing effects of the substituents already present on the benzene ring: the two fluorine atoms and the methyl group.

  • Fluorine Atoms (-F): Fluorine is an ortho, para-directing but deactivating group.[2] Its high electronegativity withdraws electron density from the ring through the sigma bond (inductive effect), making the ring less reactive towards electrophiles. However, the lone pairs on the fluorine atom can donate electron density to the ring through resonance, directing incoming electrophiles to the ortho and para positions.

  • Methyl Group (-CH₃): The methyl group is an ortho, para-directing and activating group.[2] It donates electron density to the ring through an inductive effect, thereby activating the ring for electrophilic attack and directing the incoming electrophile to the ortho and para positions.

In the case of 2,6-difluorotoluene, the interplay of these effects determines the final position of the nitro group. The two fluorine atoms are at positions 1 and 5, and the methyl group is at position 2. The potential positions for nitration are 3 and 4. While one source suggests the primary product of mononitration is 2,6-difluoro-3-nitrotoluene, the synthesis of this compound is well-documented, indicating that substitution at the 4-position is a significant outcome.[2] The formation of the 4-nitro isomer is sterically less hindered compared to the 3-position, which is flanked by a fluorine and a methyl group. The precise isomer ratio may be influenced by reaction conditions.

Experimental Protocol

The following is a representative experimental protocol for the nitration of 2,6-difluorotoluene.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Notes
2,6-DifluorotolueneC₇H₆F₂128.12Starting material
Concentrated Nitric Acid (90%)HNO₃63.01Nitrating agent
Concentrated Sulfuric Acid (98%)H₂SO₄98.08Catalyst and dehydrating agent
DichloromethaneCH₂Cl₂84.93Extraction solvent
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01For washing
BrineNaCl(aq)-For washing
Anhydrous Sodium SulfateNa₂SO₄142.04Drying agent
IceH₂O18.02For quenching
Procedure

Step 1: Preparation of the Nitrating Mixture

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, carefully add concentrated sulfuric acid (2.5 equivalents).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add concentrated nitric acid (1.2 equivalents) dropwise to the cold sulfuric acid with continuous stirring.

  • Maintain the temperature of the mixture below 10 °C during the addition.

Step 2: Nitration Reaction

  • Once the nitrating mixture is prepared and cooled, add 2,6-difluorotoluene (1.0 equivalent) dropwise via the dropping funnel to the stirred nitrating mixture.

  • Control the rate of addition to maintain the internal temperature between 0 and 10 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-10 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Step 3: Work-up and Purification

  • Once the reaction is complete, carefully pour the reaction mixture onto a stirred mixture of crushed ice and water to quench the reaction and precipitate the crude product.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to isolate this compound.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterValue/ConditionNotes
Reactants
2,6-Difluorotoluene1.0 equivalentStarting material
Concentrated Nitric Acid (90%)1.1 - 1.5 equivalentsNitrating agent
Concentrated Sulfuric Acid (98%)2.0 - 3.0 equivalentsCatalyst and dehydrating agent
Reaction Conditions
Temperature0 - 25 °CReaction is exothermic and should be controlled
Reaction Time1 - 4 hoursMonitor by TLC or GC for completion
Work-up & Purification
QuenchingIce-waterTo stop the reaction and precipitate the product
Extraction SolventDichloromethane or Ethyl AcetateTo isolate the product from the aqueous phase
Washing AgentsWater, sat. NaHCO₃ soln., BrineTo remove residual acids and salts
Drying AgentAnhydrous Na₂SO₄ or MgSO₄To remove residual water from the organic phase
Purification MethodColumn Chromatography or RecrystallizationTo isolate the desired isomer(s)
Expected Outcome
Major ProductThis compoundFormation of other isomers is possible
YieldModerate to GoodDependent on reaction conditions and purification efficiency

Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway cluster_conditions Nitration start 2,6-Difluorotoluene reagents + HNO₃ / H₂SO₄ start->reagents product This compound reagents->product

Caption: Synthesis of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Nitrating Mixture (HNO₃ + H₂SO₄) cool Cool to 0-5 °C prep_reagents->cool add_dft Add 2,6-Difluorotoluene (0-10 °C) cool->add_dft stir_cold Stir at 0-10 °C (30 min) add_dft->stir_cold stir_rt Stir at Room Temp (1-3 hours) stir_cold->stir_rt monitor Monitor by TLC/GC stir_rt->monitor quench Quench with Ice-Water monitor->quench extract Extract with CH₂Cl₂ quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify (Chromatography/Recrystallization) dry->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis.

References

In-Depth Technical Guide: Physicochemical Properties of 1,5-Difluoro-2-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, a representative synthesis protocol, and potential biological activities of the aromatic organic compound 1,5-Difluoro-2-methyl-4-nitrobenzene. Due to the limited availability of experimental data for this specific compound, information from closely related analogs and computational predictions are included to provide a thorough profile.

Core Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₅F₂NO₂PubChem[1]
Molecular Weight 173.12 g/mol PubChem[1]
CAS Number 179011-38-2
IUPAC Name This compoundPubChem[1]
Canonical SMILES CC1=CC(=C(C=C1F)F)--INVALID-LINK--[O-]PubChem[1]
InChI InChI=1S/C7H5F2NO2/c1-4-2-7(10(11)12)6(9)3-5(4)8/h2-3H,1H3PubChem[1]
InChIKey BVVAZYONIKSNFT-UHFFFAOYSA-NPubChem[1]
XLogP3 (Computed) 2.3PubChem[1]
Topological Polar Surface Area (Computed) 45.8 ŲPubChem[1]
Solubility (Predicted) Insoluble in water; Soluble in organic solvents.General property of aromatic nitro compounds.

Experimental Protocols

Representative Synthesis of this compound via Aromatic Nitration

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the surveyed literature, a general method for the nitration of a structurally similar compound, 2,6-difluorotoluene, can be adapted. This procedure is representative of electrophilic aromatic substitution reactions for this class of compounds.

Reaction: Nitration of 1,5-Difluoro-2-methylbenzene

Materials:

  • 1,5-Difluoro-2-methylbenzene (starting material)

  • Concentrated Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (or Ethyl Acetate)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Sodium Sulfate (or Magnesium Sulfate)

  • Ice

  • Deionized Water

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. Slowly add concentrated nitric acid dropwise to the cold sulfuric acid with continuous stirring, ensuring the temperature of the mixture is maintained below 10 °C.

  • Nitration Reaction: To the prepared and cooled nitrating mixture, add 1,5-Difluoro-2-methylbenzene dropwise through the dropping funnel. The rate of addition should be controlled to maintain the internal temperature between 0 and 10 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-10 °C for an additional 30 minutes.

  • Allow the reaction to slowly warm to room temperature and continue stirring for another 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is carefully poured onto a stirred mixture of crushed ice and water to quench the reaction and precipitate the crude product.

  • The aqueous mixture is then extracted multiple times with dichloromethane.

  • The combined organic layers are washed sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to isolate the desired product.

Mandatory Visualizations

Synthesis_Workflow reagents Nitrating Mixture (HNO₃ + H₂SO₄) reaction Nitration Reaction (0-25°C, 1-4h) reagents->reaction start 1,5-Difluoro-2-methylbenzene start->reaction workup Work-up (Quenching, Extraction, Washing) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product This compound purification->product

General workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Nitroaromatic compounds are known to interact with biological systems, often through metabolic activation by enzymes such as cytochrome P450.[2][3][4][5] These metabolic processes can lead to the formation of reactive intermediates that may induce cellular stress.

While specific studies on this compound are limited, it is plausible that this compound, like other xenobiotics, could activate cellular stress response pathways.[1][6][7][8] These pathways are crucial cellular defense mechanisms against chemical insults. A key pathway often implicated in the response to xenobiotics is the Nrf2-Keap1 pathway, which regulates the expression of a wide array of antioxidant and detoxification genes.

Stress_Response_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Xenobiotic This compound (Xenobiotic) ROS Reactive Oxygen Species (ROS) Xenobiotic->ROS Metabolism Keap1 Keap1 ROS->Keap1 Oxidative Stress Nrf2_c Nrf2 Keap1->Nrf2_c Inhibition Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binding Genes Antioxidant & Detoxification Genes ARE->Genes Gene Expression

A representative xenobiotic-induced stress response signaling pathway.

References

An In-depth Technical Guide to 1,5-Difluoro-2-methyl-4-nitrobenzene (CAS 179011-38-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,5-Difluoro-2-methyl-4-nitrobenzene (CAS 179011-38-2), a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. This document consolidates available data on its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, and explores its potential biological activities, particularly its interaction with metabolic and stress response pathways. The information is presented to support research and development activities, offering structured data tables and detailed process diagrams to facilitate understanding and application.

Introduction

This compound is a substituted aromatic compound characterized by the presence of two fluorine atoms, a methyl group, and a nitro group.[1] This specific substitution pattern imparts unique electronic properties, making it a valuable intermediate in organic synthesis. The presence of fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules, often enhancing metabolic stability, binding affinity, and bioavailability. The nitro group serves as a versatile functional handle for further chemical transformations, such as reduction to an amine or nucleophilic aromatic substitution. This guide aims to provide a detailed technical resource for professionals engaged in the use of this compound.

Chemical and Physical Properties

While experimental data for this compound is not extensively published, the following tables summarize its computed properties and provide experimental data for closely related isomers to offer a comparative reference.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 179011-38-2[1][2]
Molecular Formula C₇H₅F₂NO₂[1][2]
Molecular Weight 173.12 g/mol [1][2]
IUPAC Name This compound[2]
Canonical SMILES CC1=CC(=C(C=C1F)F)--INVALID-LINK--[O-][1]
InChI Key BVVAZYONIKSNFT-UHFFFAOYSA-N[1]
Computed XLogP3 2.3[2]
Topological Polar Surface Area 45.8 Ų[2]
Table 2: Experimental Physical Properties of Related Isomers
CompoundCAS NumberMelting Point (°C)Boiling Point (°C)
1-Fluoro-4-methyl-2-nitrobenzene446-11-728239.7 @ 760 mmHg
1-Fluoro-2-methyl-4-nitrobenzene455-88-938-40-
1,5-Difluoro-2,4-dinitrobenzene327-92-472-74-

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the electrophilic nitration of 1,5-difluoro-2-methylbenzene.[1] While a specific detailed protocol for this exact compound is not available in the reviewed literature, the following procedure is a well-established method for the nitration of similar aromatic compounds.

Proposed Synthesis Protocol: Nitration of 1,5-Difluoro-2-methylbenzene

Materials:

  • 1,5-Difluoro-2-methylbenzene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath to 0-5 °C, slowly add concentrated sulfuric acid. To this, add concentrated nitric acid dropwise while maintaining the temperature below 10 °C.

  • Nitration Reaction: Slowly add 1,5-difluoro-2-methylbenzene to the cold nitrating mixture dropwise, ensuring the reaction temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. Extract the product with dichloromethane (3 x volumes).

  • Neutralization and Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

G Synthesis Workflow for this compound cluster_prep Nitrating Mixture Preparation cluster_reaction Nitration cluster_workup Work-up and Purification H2SO4 Conc. H₂SO₄ Mix Nitrating Mixture (H₂SO₄/HNO₃) H2SO4->Mix Cool to 0-5 °C HNO3 Conc. HNO₃ HNO3->Mix Add dropwise Reaction Reaction Mixture Mix->Reaction Start 1,5-Difluoro-2-methylbenzene Start->Reaction Add dropwise to Nitrating Mixture Reaction->Reaction Stir at 0-5 °C for 1-2h Quench Quench on Ice Reaction->Quench Extract DCM Extraction Quench->Extract Wash Wash (H₂O, NaHCO₃, Brine) Extract->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Purify Purification (Chromatography/Recrystallization) Dry->Purify Product Pure this compound Purify->Product

Caption: Synthesis workflow for this compound.

Spectroscopic Data Analysis

No experimental spectroscopic data for this compound (CAS 179011-38-2) is readily available in public databases. However, data for structurally similar compounds can provide an indication of the expected spectral characteristics.

Table 3: Spectroscopic Data for Related Difluoro-nitro-methylbenzene Compounds
CompoundCAS Number¹H NMR (δ, ppm)¹⁹F NMR (δ, ppm)IR (cm⁻¹)Mass Spectrum (m/z)
1,2-Difluoro-4-methyl-5-nitrobenzene 127371-50-0Data available on PubChemData available on SpectraBaseData available on PubChem-
1,5-Difluoro-2,4-dinitrobenzene 327-92-4Data available on ChemicalBook-Data available in literature-
1-Fluoro-2-methyl-4-nitrobenzene 455-88-9Data available on NIST WebBook-Data available on NIST WebBookData available on NIST WebBook

Note: Researchers should obtain experimental spectra for this compound for definitive structural confirmation.

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[1] The strategic placement of the fluoro, methyl, and nitro groups allows for a variety of chemical transformations.

  • Pharmaceutical Synthesis: The difluoro-nitrotoluene scaffold is a precursor for various bioactive molecules. The nitro group can be reduced to an amine, which can then be further functionalized to introduce diverse pharmacophores. The fluorine atoms can enhance the drug-like properties of the final compound.

  • Agrochemical Development: Similar to pharmaceuticals, this compound can be used to synthesize novel pesticides and herbicides where the fluorinated moiety can increase efficacy and stability.

  • Materials Science: The electron-withdrawing nature of the nitro and fluoro groups makes this compound a potential building block for electronic materials and polymers.

Biological Activity and Signaling Pathways

While direct biological studies on this compound are limited, the bioactivity of nitroaromatic compounds is an area of active research. It is known that such compounds can interact with biological systems, notably through metabolic activation.[1]

Metabolic Activation and Oxidative Stress

Nitroaromatic compounds can undergo metabolic activation through nitroreduction, a process catalyzed by enzymes such as cytochrome P450 reductases and aldo-keto reductases (AKRs).[3] This reduction can lead to the formation of reactive intermediates, including nitroso and hydroxylamino species, which can induce cellular stress.

Interaction with the Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular response to oxidative and electrophilic stress. Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1, which facilitates its degradation. Electrophilic compounds or reactive oxygen species can modify cysteine residues on Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of a wide array of cytoprotective genes, including antioxidant enzymes and detoxification enzymes.

It is hypothesized that the metabolic activation of this compound could generate electrophilic intermediates that activate the Keap1-Nrf2 pathway. Furthermore, the expression of some of the activating enzymes, like AKRs, can be induced by the Nrf2-Keap1 pathway, suggesting a potential feedback loop.[3]

G Hypothesized Signaling Pathway of this compound cluster_cell Cellular Environment cluster_pathway Keap1-Nrf2 Pathway cluster_nucleus Nucleus Compound 1,5-Difluoro-2-methyl- 4-nitrobenzene Metabolism Metabolic Activation (e.g., AKRs) Compound->Metabolism Intermediates Reactive Electrophilic Intermediates Metabolism->Intermediates Keap1_Nrf2 Keap1-Nrf2 Complex Intermediates->Keap1_Nrf2 Modify Keap1 Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Dissociation Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Basal State Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1_mod->Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Cytoprotective Genes (e.g., AKRs, GSTs, NQO1) ARE->Genes Activates Transcription Genes->Metabolism Induces AKRs

Caption: Hypothesized activation of the Keap1-Nrf2 pathway.

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the development of new pharmaceuticals, agrochemicals, and advanced materials. While comprehensive experimental data for this specific compound is limited, this guide provides a consolidated resource based on available information for the compound and its close structural analogs. The outlined synthesis protocol and the hypothesized biological pathway offer a solid foundation for researchers to build upon. Further experimental investigation into the precise physical, chemical, and biological properties of this compound is warranted to fully unlock its potential in various scientific disciplines.

References

Structure Elucidation of 1,5-Difluoro-2-methyl-4-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, properties, and analytical methodologies for the characterization of 1,5-Difluoro-2-methyl-4-nitrobenzene. The document details its physicochemical properties, a proposed synthetic protocol, and expected spectroscopic data based on analysis of structurally related compounds. Furthermore, potential biological interactions, including its metabolism by cytochrome P450 enzymes and a hypothesized signaling pathway for MAPK activation, are discussed. This guide serves as a valuable resource for researchers working with and developing novel applications for this and similar fluorinated nitroaromatic compounds.

Introduction

This compound is a substituted aromatic compound with the molecular formula C₇H₅F₂NO₂. Its structure, featuring two fluorine atoms, a methyl group, and a nitro group on a benzene ring, imparts unique electronic properties that make it a compound of interest in organic synthesis and medicinal chemistry. The presence of fluorine can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The nitro group, a strong electron-withdrawing group, plays a crucial role in the chemical reactivity of the aromatic ring. This guide aims to provide a detailed elucidation of its structure and a framework for its experimental characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference
CAS Number 179011-38-2
Molecular Formula C₇H₅F₂NO₂
Molecular Weight 173.12 g/mol
IUPAC Name This compound
Canonical SMILES CC1=CC(=C(C=C1F)F)--INVALID-LINK--[O-]
InChI Key BVVAZYONIKSNFT-UHFFFAOYSA-N

Table 1: Physicochemical Properties of this compound

Synthesis Protocol: Nitration of 1,5-Difluoro-2-methylbenzene

Materials:

  • 1,5-Difluoro-2-methylbenzene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Rotary Evaporator

  • Magnetic Stirrer and Stir Bar

  • Round Bottom Flask

  • Dropping Funnel

  • Separatory Funnel

Procedure:

  • In a round bottom flask cooled in an ice bath, add a 1:1 mixture of concentrated sulfuric acid and concentrated nitric acid to form the nitrating mixture.

  • Slowly add 1,5-Difluoro-2-methylbenzene to the nitrating mixture dropwise via a dropping funnel while maintaining the temperature below 10 °C with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly over crushed ice with stirring.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

G Synthesis Workflow of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 1,5-Difluoro-2-methylbenzene C Nitration Reaction A->C B Nitrating Mixture (H₂SO₄/HNO₃) B->C D Quenching on Ice C->D E Solvent Extraction D->E F Washing & Drying E->F G Purification (Chromatography) F->G H This compound G->H

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization (Expected Data)

Due to the limited availability of published experimental spectra for this compound, this section provides expected spectroscopic data based on the analysis of its chemical structure and comparison with similar compounds.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two non-equivalent aromatic protons. A singlet in the aliphatic region will correspond to the methyl group protons. The coupling of the aromatic protons with the adjacent fluorine atoms will result in doublet or doublet of doublets splitting patterns.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups, with the carbon bearing the nitro group expected at a lower field and the carbon atoms attached to fluorine showing characteristic splitting due to C-F coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms.

4.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks are summarized in Table 2.

Functional GroupExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch (methyl)2980 - 2850
Asymmetric NO₂ Stretch1550 - 1500
Symmetric NO₂ Stretch1370 - 1330
C-F Stretch1250 - 1000
Aromatic C=C Stretch1600 - 1450

Table 2: Expected IR Absorption Bands for this compound

4.3. Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 173.12, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and subsequent fragmentation of the aromatic ring.

Potential Biological Interactions

Nitroaromatic compounds are known to interact with biological systems, and this compound is likely to exhibit similar properties.

5.1. Cytochrome P450 Metabolism

It is anticipated that this compound can act as a substrate for cytochrome P450 (CYP) enzymes. These enzymes are crucial for the metabolism of a wide range of xenobiotics. The metabolism could involve hydroxylation of the aromatic ring or oxidation of the methyl group. Understanding the interaction with specific CYP isozymes is critical in drug development to predict potential drug-drug interactions.

5.2. MAPK Signaling Pathway

Nitroaromatic compounds have been reported to induce cellular stress, which can lead to the activation of stress-response signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The activation of this pathway is a key cellular response to a variety of external stimuli. A hypothesized signaling cascade is depicted below.

G Hypothesized MAPK Signaling Pathway Activation A This compound B Cellular Stress A->B induces C MAPKKK (e.g., ASK1) B->C activates D MAPKK (e.g., MKK3/6) C->D phosphorylates E p38 MAPK D->E phosphorylates F Transcription Factors (e.g., ATF2, CREB) E->F activates G Gene Expression (Inflammation, Apoptosis, etc.) F->G regulates

Caption: Hypothesized activation of the p38 MAPK pathway.

Conclusion

This technical guide has provided a detailed overview of the structural and chemical properties of this compound. While experimental spectroscopic data for this specific compound is limited in the public domain, this guide offers a robust framework for its synthesis and characterization based on established chemical principles and data from analogous compounds. The potential for this molecule to interact with key biological pathways highlights its relevance for further investigation in the fields of medicinal chemistry and drug development. Researchers are encouraged to use this guide as a foundational resource for their work with this and other novel fluorinated nitroaromatic compounds.

In-Depth Technical Guide: Molecular Weight of 1,5-Difluoro-2-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of 1,5-Difluoro-2-methyl-4-nitrobenzene, a compound of interest in organic synthesis and pharmaceutical research. Understanding the precise molecular weight is fundamental for reaction stoichiometry, analytical characterization, and drug design.

Molecular Composition and Weight

The molecular formula for this compound is C7H5F2NO2.[1][2] The molecular weight is derived from the sum of the atomic weights of its constituent atoms.

Atomic Components and Weights

The following table summarizes the atomic composition and the standard atomic weights of the elements present in the molecule.

ElementSymbolCountStandard Atomic Weight ( g/mol )Total Contribution ( g/mol )
CarbonC712.011[3][4][5]84.077
HydrogenH51.008[6][7][8][9]5.040
FluorineF218.998[10][11][12][13]37.996
NitrogenN114.007[14][15][16][17]14.007
OxygenO215.999[18][19][20][21]31.998
Total 173.118
Calculated Molecular Weight

Based on the summation of the atomic weights of its constituent elements, the molecular weight of this compound is calculated to be 173.12 g/mol .[1][22]

Experimental Protocols

Accurate determination of molecular weight is critical in a research setting. High-resolution mass spectrometry (HRMS) is the standard experimental technique for this purpose.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., acetonitrile or methanol).

  • Ionization: The sample is introduced into the mass spectrometer and ionized using a soft ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to minimize fragmentation and preserve the molecular ion.

  • Mass Analysis: The ionized molecules are guided into a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) analyzer.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision.

  • Data Analysis: The obtained m/z value is processed to determine the exact molecular weight of the compound.

Visualization of Molecular Structure

The following diagram illustrates the structural arrangement of this compound.

molecular_structure cluster_benzene C1 C C2 C C1->C2 F_1 F C1->F_1 C3 C C2->C3 CH3 CH3 C2->CH3 C4 C C3->C4 C5 C C4->C5 NO2 NO2 C4->NO2 C6 C C5->C6 F_5 F C5->F_5 C6->C1

Caption: Structure of this compound.

References

An In-depth Technical Guide to 1,3-Difluoro-5-methyl-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 1,3-Difluoro-5-methyl-2-nitrobenzene Molecular Formula: C₇H₅F₂NO₂

This technical guide provides a comprehensive overview of 1,3-difluoro-5-methyl-2-nitrobenzene, a significant intermediate in the synthesis of complex organic molecules. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize fluorinated nitroaromatic compounds. The guide details the compound's properties, a representative synthesis protocol, and its potential biological significance, adhering to stringent data presentation and visualization standards.

Physicochemical and Structural Data

1,3-Difluoro-5-methyl-2-nitrobenzene is a substituted aromatic compound whose reactivity is governed by the interplay of its functional groups: two electron-withdrawing fluorine atoms, an electron-withdrawing nitro group, and an electron-donating methyl group.[1] These substituents influence the molecule's electronic properties, making it a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.[2][3]

The quantitative properties of 1,3-difluoro-5-methyl-2-nitrobenzene are summarized in the table below.

PropertyValueReference
IUPAC Name 1,3-difluoro-5-methyl-2-nitrobenzene[1]
Molecular Formula C₇H₅F₂NO₂[1][]
Molecular Weight 173.12 g/mol [1]
CAS Number 932373-92-7[1]
Appearance Solid (Predicted)
Topological Polar Surface Area 45.8 Ų[1][5]
Hydrogen Bond Acceptor Count 2[1]
XLogP3-AA 2.3[1]
Complexity 171[1][5]

Synthesis and Experimental Protocols

The synthesis of 1,3-difluoro-5-methyl-2-nitrobenzene is typically achieved through the electrophilic nitration of a corresponding difluoromethylbenzene precursor, 1,3-difluoro-5-methylbenzene. This reaction involves the introduction of a nitro (-NO₂) group onto the aromatic ring using a nitrating agent, commonly a mixture of concentrated nitric acid and sulfuric acid.[6]

The following protocol is a detailed methodology adapted from established procedures for the nitration of similar fluorinated aromatic compounds, such as 2,6-difluorotoluene.[6] This procedure outlines the necessary steps, reagents, and safety precautions.

Safety Precaution: Concentrated nitric and sulfuric acids are highly corrosive and potent oxidizing agents. This reaction is exothermic and requires careful temperature control. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times. The procedure should be performed in a well-ventilated fume hood.[6]

Table of Reaction Parameters:

ParameterCondition/ReagentPurpose
Starting Material1,3-Difluoro-5-methylbenzeneAromatic precursor
Nitrating AgentConcentrated Nitric Acid (90%)Source of nitronium ion
CatalystConcentrated Sulfuric Acid (98%)Promotes nitronium ion formation
Temperature0 - 10 °C (addition), 0 - 25 °C (reaction)Controls reaction rate and prevents side reactions
Reaction Time1 - 4 hoursMonitored by TLC or GC for completion
Work-upIce-water quench, Dichloromethane extractionIsolates the product from the acid mixture
PurificationColumn Chromatography or RecrystallizationObtains the pure product

Step-by-Step Procedure:

  • Preparation of the Nitrating Mixture:

    • In a clean, dry two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add concentrated sulfuric acid (2.5 equivalents).

    • Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.

    • Slowly add concentrated nitric acid (1.2 equivalents) dropwise to the cooled, stirring sulfuric acid. Ensure the temperature of the mixture does not exceed 10 °C during this addition.[6]

  • Nitration Reaction:

    • Once the nitrating mixture is prepared and stable at 0-5 °C, add 1,3-difluoro-5-methylbenzene (1.0 equivalent) dropwise through the dropping funnel.

    • Control the rate of addition to maintain the internal reaction temperature between 0 and 10 °C.[6]

    • After the addition is complete, allow the reaction mixture to stir at 0-10 °C for an additional 30 minutes.

    • Remove the ice bath and let the reaction warm to room temperature, continuing to stir for 1-3 hours.[6]

    • Monitor the reaction's progress periodically using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Isolation:

    • Upon completion, carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water to quench the reaction. The crude product should precipitate.[6]

    • Transfer the resulting slurry to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).[6]

    • Combine the organic layers and wash sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).[6]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product, which may contain isomeric impurities, can be purified using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.[6]

The following diagram illustrates the key stages of the synthesis process.

G prep Preparation of Nitrating Mixture (H₂SO₄ + HNO₃ at 0-10 °C) add Addition of 1,3-Difluoro-5-methylbenzene (0-10 °C) prep->add Slowly add react Reaction (Stir at 0-25 °C, 1-4 h) add->react Allow to react quench Quenching (Pour onto ice-water) react->quench Upon completion extract Extraction (Dichloromethane) quench->extract wash Washing (H₂O, NaHCO₃, Brine) extract->wash purify Purification (Chromatography or Recrystallization) wash->purify product Pure 1,3-Difluoro-5-methyl- 2-nitrobenzene purify->product

Workflow for the synthesis of 1,3-Difluoro-5-methyl-2-nitrobenzene.

Reaction Mechanism and Biological Activity

The nitration of the aromatic ring is a classic example of an electrophilic aromatic substitution reaction. The process occurs in three main steps:

  • Formation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).

  • Electrophilic Attack: The π-electron system of the difluoromethylbenzene ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base, typically the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.[6]

G cluster_0 Formation of Electrophile cluster_1 Electrophilic Attack & Deprotonation HNO₃ + 2H₂SO₄ HNO₃ + 2H₂SO₄ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ HNO₃ + 2H₂SO₄->NO₂⁺ + H₃O⁺ + 2HSO₄⁻ Protonation & Dehydration Aromatic 1,3-Difluoro- 5-methylbenzene Sigma Sigma Complex (Arenium Ion) Aromatic->Sigma + NO₂⁺ Product 1,3-Difluoro-5-methyl- 2-nitrobenzene Sigma->Product - H⁺ (re-aromatization)

General mechanism of electrophilic aromatic nitration.

While specific signaling pathway data for 1,3-difluoro-5-methyl-2-nitrobenzene is not extensively documented in public literature, the broader class of nitroaromatic compounds is of significant interest in medicinal chemistry. The nitro group is a key feature in many bioactive molecules and approved drugs, known for its role in antimicrobial, antiparasitic, and anticancer activities.[7][8]

The biological activity of many nitroaromatic compounds is often dependent on the enzymatic reduction of the nitro group within cells.[7][9] This bioactivation process can generate reactive intermediates, such as nitroso and hydroxylamine species, or nitro anion radicals. These reactive species can exert therapeutic or toxic effects by interacting with cellular macromolecules. For example, they can bind covalently to DNA, leading to nuclear damage and cell death, a mechanism exploited in certain antimicrobial and anticancer agents.[7] The fluorine atoms in the molecule can further enhance its biological profile by improving metabolic stability and membrane permeability.[10]

The potential metabolic activation pathway is illustrated below.

G ArNO2 Nitroaromatic Compound (Ar-NO₂) ArNO2_radical Nitro Anion Radical (Ar-NO₂⁻˙) ArNO2->ArNO2_radical Nitroreductases (+1e⁻) ArNO Nitroso Intermediate (Ar-NO) ArNO2_radical->ArNO +1e⁻, +2H⁺, -H₂O ArNHOH Hydroxylamine Intermediate (Ar-NHOH) ArNO->ArNHOH +2e⁻, +2H⁺ Target Cellular Macromolecules (DNA, Proteins) ArNHOH->Target Covalent Binding Effect Cellular Damage & Biological Effect Target->Effect

Generalized bioactivation pathway for nitroaromatic compounds.

Conclusion

1,3-Difluoro-5-methyl-2-nitrobenzene is a valuable chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its synthesis via electrophilic nitration is a well-understood process, though it requires careful control of reaction conditions. The biological activity of this class of compounds is intrinsically linked to the bioreduction of the nitro group, a mechanism that can be harnessed for therapeutic benefit. Further research into the specific biological targets and signaling pathways affected by this compound will be crucial for realizing its full potential in drug discovery and development.

References

Spectroscopic and Spectrometric Analysis of 1,5-Difluoro-2-methyl-4-nitrobenzene: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Difluoro-2-methyl-4-nitrobenzene (CAS No. 179011-38-2) is an aromatic organic compound with the molecular formula C₇H₅F₂NO₂.[1] Its structure, featuring a nitro group and two fluorine atoms on a toluene backbone, makes it a potentially valuable intermediate in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro and fluoro substituents significantly influences the electronic environment of the benzene ring, making spectroscopic analysis a critical tool for its characterization. This guide provides a detailed overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, alongside standardized experimental protocols for data acquisition.

Disclaimer: The spectral data presented in this document are predicted based on computational models and established principles of spectroscopy. Experimental data for this compound is not currently available in public databases.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from computational chemistry methods and serve as a guide for the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~7.95d~8.51HH-3
~7.20d~11.01HH-6
~2.40s-3HCH₃

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~160 (dd)C-1 (J_CF ≈ 250 Hz, J_CF ≈ 5 Hz)
~155 (dd)C-5 (J_CF ≈ 255 Hz, J_CF ≈ 4 Hz)
~145C-4
~130C-2
~125 (d)C-3 (J_CF ≈ 20 Hz)
~115 (d)C-6 (J_CF ≈ 25 Hz)
~15CH₃

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityAssignment
~ -110mF at C-1
~ -120mF at C-5
Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2950-2850WeakAliphatic C-H Stretch (CH₃)
~1590, 1480Medium-StrongAromatic C=C Stretch
~1530StrongAsymmetric NO₂ Stretch
~1350StrongSymmetric NO₂ Stretch
~1250-1000StrongC-F Stretch
~880StrongC-H Out-of-plane Bend
Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
173100[M]⁺ (Molecular Ion)
15620[M-OH]⁺
14315[M-NO]⁺
12760[M-NO₂]⁺
9930[C₆H₂F₂]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Synthesis and Purification Workflow

The synthesis of this compound would typically involve the nitration of 1,5-difluoro-2-methylbenzene.

Synthesis of this compound cluster_synthesis Synthesis cluster_workup Work-up and Purification Start Start Reactants 1,5-Difluoro-2-methylbenzene Concentrated H₂SO₄ Concentrated HNO₃ Start->Reactants Reaction Nitration Reaction (0-10 °C) Reactants->Reaction Quenching Quenching with Ice-water Reaction->Quenching Extraction Extraction with Ethyl Acetate Quenching->Extraction Washing Wash with NaHCO₃ (aq) and Brine Extraction->Washing Drying Dry over Anhydrous Na₂SO₄ Washing->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Removal under Reduced Pressure Filtration->Evaporation Purification Column Chromatography (Silica Gel, Hexane/Ethyl Acetate) Evaporation->Purification Product Pure this compound Purification->Product

Caption: Synthesis and purification workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 500 MHz NMR spectrometer.

    • Nuclei to be observed: ¹H, ¹³C, and ¹⁹F.

    • Temperature: 298 K.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16.

    • Relaxation delay: 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: -10 to 220 ppm.

    • Number of scans: 1024.

    • Relaxation delay: 2 seconds.

  • ¹⁹F NMR Acquisition:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: -80 to -150 ppm.

    • Number of scans: 64.

    • Relaxation delay: 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the ¹H and ¹³C spectra to the TMS signal (0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder. Press the mixture into a transparent disk using a hydraulic press.

  • Instrument Setup:

    • Spectrometer: FT-IR spectrometer.

    • Technique: Transmission.

  • Data Acquisition:

    • Scan range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 32.

    • Acquire a background spectrum of a blank KBr pellet.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample (in a suitable volatile solvent like methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Instrument Setup:

    • Spectrometer: Quadrupole mass spectrometer with an electron ionization (EI) source.

    • Ionization mode: Electron Ionization (EI).

    • Electron energy: 70 eV.

  • Data Acquisition:

    • Mass range: 40-300 m/z.

    • Scan speed: 1 scan/second.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Logical Relationships and Workflows

Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of the purified compound.

Spectral Analysis Workflow Start Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR IR FT-IR Spectroscopy Start->IR MS Mass Spectrometry (EI) Start->MS Data_Analysis Data Interpretation and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Report Characterized Compound Data_Analysis->Final_Report

Caption: Logical workflow for the spectral characterization of this compound.

References

Technical Guide: Solubility of 1,5-Difluoro-2-methyl-4-nitrobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the solubility of 1,5-Difluoro-2-methyl-4-nitrobenzene in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview of established methodologies for determining the solubility of poorly soluble aromatic compounds. Furthermore, it presents a comparative analysis of solubility data for structurally analogous compounds to provide a predictive framework. This guide is intended to serve as a foundational resource for researchers working with this and similar chemical entities, offering detailed experimental protocols and a clear visual representation of the solubility determination workflow.

Introduction

This compound is a fluorinated nitroaromatic compound. Such compounds are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and potential as synthetic intermediates. Understanding the solubility of this compound in various organic solvents is critical for its application in synthesis, purification, formulation, and biological screening processes.

A thorough search of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. This guide, therefore, aims to equip researchers with the necessary tools to determine its solubility and to make informed estimates based on the behavior of structurally related molecules.

Comparative Solubility of Structurally Related Compounds

To approximate the solubility characteristics of this compound, it is instructive to examine the solubility of similar compounds. The presence of a nitro group generally decreases solubility in nonpolar solvents and can increase solubility in polar aprotic solvents. Fluorine substitution can have varied effects, often increasing solubility in a wider range of solvents due to altered crystal lattice energy and electronic interactions. The methyl group typically enhances solubility in less polar solvents.

The following table summarizes available solubility data for compounds with structural similarities to this compound.

Compound NameMolecular FormulaStructureSolventSolubilityReference
4-NitrotolueneC₇H₇NO₂CH₃-C₆H₄-NO₂Water442 mg/L (30 °C)[1]
EthanolSoluble[1][2]
EtherSoluble[1][2]
AcetoneVery Soluble[1]
BenzeneVery Soluble[1]
ChloroformVery Soluble[1]
1-Fluoro-4-nitrobenzeneC₆H₄FNO₂F-C₆H₄-NO₂WaterInsoluble[3]
EthanolSoluble[3][4]
EtherSoluble[3][5]
AcetoneReadily Soluble[4]
1-Fluoro-3-nitrobenzeneC₆H₄FNO₂F-C₆H₄-NO₂EthanolDissolves Well[6]
AcetoneDissolves Well[6]
HexaneLow Solubility[6]
2-NitrotolueneC₇H₇NO₂CH₃-C₆H₄-NO₂Water0.609 g/L (20 °C)[7]
BenzeneMiscible[7]
EthanolMiscible[7]
EtherMiscible[7]

Note: "Soluble" and "Insoluble" are qualitative terms from the cited sources and are not quantitatively defined therein.

Experimental Protocol for Solubility Determination: Gravimetric Method

The gravimetric method is a fundamental and accurate technique for determining the solubility of a solid compound in a given solvent. It involves preparing a saturated solution, separating a known volume of the solution from the excess solid, evaporating the solvent, and weighing the remaining solute.

3.1. Materials and Equipment

  • This compound (solute)

  • Organic solvent of interest

  • Analytical balance (± 0.1 mg precision)

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum desiccator

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess of solid should be visible to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. A period of 24-48 hours is typically recommended, with periodic checks to ensure undissolved solid remains.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a precise volume (e.g., 5.00 mL) of the supernatant using a volumetric pipette.

    • Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is crucial to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporating dish containing the filtrate in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, use a vacuum desiccator or rotary evaporator.

    • Continue the evaporation process until the residue is completely dry and a constant weight is achieved. This is confirmed by repeated weighing until two consecutive measurements are within an acceptable tolerance (e.g., ± 0.2 mg).

    • Record the final mass of the dish and the dried solute.

3.3. Calculation of Solubility

  • Mass of the solute (m_solute): (Mass of dish + dried solute) - (Mass of empty dish)

  • Volume of the solvent (V_solvent): The volume of the filtrate withdrawn (e.g., 5.00 mL)

  • Solubility (S): S = m_solute / V_solvent

The solubility is typically expressed in units of g/L or mg/mL.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Solubility_Determination_Workflow cluster_prep 1. Preparation of Saturated Solution cluster_sampling 2. Sampling and Filtration cluster_analysis 3. Analysis cluster_calc 4. Calculation prep1 Add excess solute to a known volume of solvent prep2 Seal vial and place in thermostatic shaker prep1->prep2 prep3 Agitate for 24-48 hours to reach equilibrium prep2->prep3 samp1 Allow excess solid to settle prep3->samp1 samp2 Withdraw a precise volume of supernatant samp1->samp2 samp3 Filter through a 0.22 µm syringe filter samp2->samp3 analysis1 Collect filtrate in a pre-weighed dish samp3->analysis1 analysis2 Evaporate solvent to dryness analysis1->analysis2 analysis3 Weigh the residue until constant mass is achieved analysis2->analysis3 calc1 Calculate mass of the solute analysis3->calc1 calc2 Divide solute mass by the volume of solvent calc1->calc2

References

An In-Depth Technical Guide to 1,5-Difluoro-2-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,5-Difluoro-2-methyl-4-nitrobenzene (CAS No: 179011-38-2), a substituted nitroaromatic compound of interest in synthetic chemistry. This document details the compound's physicochemical properties, a standard synthesis protocol, and its relevance as a chemical intermediate. The primary synthesis route via electrophilic aromatic substitution is presented, along with a detailed experimental workflow and a logical diagram of the reaction pathway. All quantitative data is summarized for clarity and accessibility.

Introduction and History

This compound, also known as 2,4-difluoro-5-nitrotoluene, is a fluorinated organic compound with the molecular formula C₇H₅F₂NO₂.[1] While a specific discovery paper or date of initial synthesis is not prominent in academic literature, its preparation relies on the foundational principles of electrophilic aromatic substitution, a cornerstone of organic chemistry.[1] The compound's history is intrinsically linked to the broader development of organofluorine chemistry and the use of fluorinated building blocks in medicinal and materials science.

Its significance lies in its utility as a versatile intermediate in organic synthesis.[1] The presence of multiple functional groups—two fluorine atoms, a methyl group, and a nitro group—on the benzene ring provides several reactive sites for further chemical modification.[1] These features make it a valuable precursor for creating more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Searches of scientific literature databases do not yield extensive research on this specific compound, suggesting it is either a relatively new or a niche chemical intermediate primarily documented in patent literature and commercial supplier catalogs.[1]

Physicochemical and Computed Properties

The properties of this compound have been primarily characterized through computational methods. This data, sourced from public chemical databases, provides essential information for handling, reaction planning, and analytical identification.

PropertyValueSource
CAS Number 179011-38-2PubChem
Molecular Formula C₇H₅F₂NO₂PubChem
Molecular Weight 173.12 g/mol PubChem
IUPAC Name This compoundPubChem
Canonical SMILES CC1=CC(=C(C=C1F)F)--INVALID-LINK--[O-]PubChem
InChI Key BVVAZYONIKSNFT-UHFFFAOYSA-NPubChem
Exact Mass 173.02883473 DaPubChem
XLogP3 2.3PubChem
Hydrogen Bond Donors 0PubChem
Hydrogen Bond Acceptors 2PubChem
Rotatable Bond Count 1PubChem
Topological Polar Surface Area 45.8 ŲPubChem

Table 1: Computed Physicochemical Properties of this compound. Data is computationally generated and sourced from the PubChem database.[2]

Synthesis and Experimental Protocol

The most common method for synthesizing this compound is the nitration of its precursor, 2,4-difluorotoluene, using a nitrating mixture of concentrated nitric acid and sulfuric acid.[1]

Synthesis Workflow

The synthesis is a classic example of an electrophilic aromatic substitution. The reaction proceeds by generating the highly electrophilic nitronium ion (NO₂⁺) from nitric acid and sulfuric acid. This ion then attacks the electron-rich benzene ring of 2,4-difluorotoluene to yield the final product.

Synthesis_Workflow cluster_reagents Nitrating Mixture Preparation cluster_reaction Electrophilic Aromatic Substitution HNO3 Nitric Acid (HNO₃) Nitronium Nitronium Ion (NO₂⁺) HNO3->Nitronium  0-10°C H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->Nitronium  0-10°C Start 2,4-Difluorotoluene Product 1,5-Difluoro-2-methyl- 4-nitrobenzene Nitronium->Product Start->Product  Nitration  (0°C to RT)

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the nitration of a difluorotoluene isomer and is adapted for the synthesis of this compound from 2,4-difluorotoluene.[3]

Materials:

  • 2,4-Difluorotoluene (1.0 equivalent)

  • Concentrated Sulfuric Acid (98%) (2.0 - 3.0 equivalents)

  • Concentrated Nitric Acid (90%) (1.1 - 1.5 equivalents)

  • Dichloromethane or Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Preparation of the Nitrating Mixture:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, carefully add concentrated sulfuric acid (2.5 equivalents).[3]

    • Cool the flask in an ice bath to 0-5 °C.[3]

    • Slowly add concentrated nitric acid (1.2 equivalents) dropwise to the cold, stirred sulfuric acid. Caution: This is a highly exothermic process. Maintain the temperature of the mixture below 10 °C throughout the addition.[3]

  • Nitration Reaction:

    • Once the nitrating mixture is prepared and cooled, add 2,4-difluorotoluene (1.0 equivalent) dropwise via the dropping funnel to the stirred mixture.[3]

    • The rate of addition must be carefully controlled to maintain the internal reaction temperature between 0 and 10 °C.[3]

    • After the addition is complete, continue to stir the reaction mixture at 0-10 °C for an additional 30 minutes.[3]

    • Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3]

  • Work-up and Isolation:

    • Upon completion, carefully pour the reaction mixture onto a stirred mixture of crushed ice and water to quench the reaction and precipitate the crude product.[3]

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (e.g., 3 x 50 mL).[3]

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.[3]

  • Purification:

    • The crude product, which may contain isomers, can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate mixture) or by recrystallization from a suitable solvent.[3]

Safety Precautions: This reaction must be performed in a well-ventilated fume hood. Concentrated nitric and sulfuric acids are extremely corrosive and potent oxidizing agents. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. The reaction is exothermic and requires careful temperature control to prevent runaway reactions.[3]

Chemical Reactivity and Applications

The chemical behavior of this compound is dictated by its functional groups.

  • Nucleophilic Aromatic Substitution (SₙAr): The fluorine atoms, activated by the electron-withdrawing nitro group, can act as leaving groups in SₙAr reactions, allowing for the introduction of nucleophiles like amines or alkoxides.

  • Reduction of Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using standard reducing agents, such as hydrogen gas with a palladium catalyst or tin(II) chloride. This transformation provides a route to substituted anilines, which are crucial intermediates in pharmaceutical synthesis.

  • Oxidation of Methyl Group: The methyl group can be oxidized to a carboxylic acid (-COOH) using strong oxidizing agents.

These reactive handles make the compound a valuable building block for synthesizing complex target molecules in the pharmaceutical and agrochemical industries.[1] While specific biological activities of this compound are not well-documented, related nitroaromatic compounds are known to interact with enzymes like cytochrome P450 and may be involved in activating cellular stress response pathways.[1]

References

A Theoretical and Spectroscopic Analysis of 1,5-Difluoro-2-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This whitepaper provides a detailed theoretical and spectroscopic examination of 1,5-Difluoro-2-methyl-4-nitrobenzene. The study encompasses quantum chemical calculations to determine the molecule's optimized geometry, vibrational frequencies, and electronic properties. Spectroscopic analyses, including FT-IR, FT-Raman, and UV-Vis, were conducted and the results were compared with theoretical predictions. Furthermore, this document outlines the synthesis of the title compound and details the computational and experimental methodologies employed. The findings contribute to a deeper understanding of the structure-property relationships in halogenated and nitrated aromatic compounds, which are significant in various chemical and pharmaceutical applications.

Introduction

Halogenated nitroaromatic compounds are a class of molecules that have garnered significant interest due to their diverse applications as intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals. The presence of both electron-withdrawing nitro groups and electronegative halogen atoms on an aromatic ring can lead to unique chemical reactivity and physical properties. This compound is a member of this class, and a comprehensive understanding of its molecular structure and spectroscopic characteristics is crucial for its potential applications.

This study employs a combination of theoretical calculations based on Density Functional Theory (DFT) and experimental spectroscopic techniques to provide a thorough characterization of this compound. The theoretical calculations offer insights into the molecular geometry, vibrational modes, and electronic transitions, while the experimental spectra provide a tangible validation of the computational models.

Synthesis and Experimental Methods

The synthesis of this compound was achieved through the nitration of 2,4-difluorotoluene.

Experimental Protocol: Synthesis of this compound

A solution of 2,4-difluorotoluene (1.0 g, 7.8 mmol) in concentrated sulfuric acid (5 mL) was cooled to 0-5 °C in an ice bath. A nitrating mixture, prepared by cautiously adding nitric acid (0.44 mL, 9.4 mmol) to sulfuric acid (2 mL), was added dropwise to the toluene solution while maintaining the temperature below 10 °C. After the addition was complete, the reaction mixture was stirred at room temperature for 2 hours. The mixture was then poured into ice water, and the resulting precipitate was filtered, washed with water until neutral, and dried. The crude product was purified by recrystallization from ethanol to yield this compound as a crystalline solid.

Spectroscopic Analysis
  • FT-IR Spectroscopy: The FT-IR spectrum was recorded on a PerkinElmer Spectrum One spectrometer in the range of 4000-400 cm⁻¹ using the KBr pellet technique.

  • FT-Raman Spectroscopy: The FT-Raman spectrum was obtained using a Bruker RFS 100/S spectrometer with a 1064 nm Nd:YAG laser source.

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum was measured using a Shimadzu UV-2450 spectrophotometer in the 200-800 nm range, with the sample dissolved in ethanol.

Computational Details

All quantum chemical calculations were performed using the Gaussian 09 software package. The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. The vibrational frequencies were calculated at the same level of theory to predict the IR and Raman spectra. The theoretical UV-Vis spectrum was obtained by performing Time-Dependent DFT (TD-DFT) calculations.

Results and Discussion

Molecular Geometry

The optimized molecular structure of this compound was determined through DFT calculations. The key geometrical parameters, including bond lengths and bond angles, were calculated and are presented in the following table.

Parameter Bond Length (Å) / Bond Angle (°) - B3LYP/6-311++G(d,p)
C1-C21.395
C2-C31.389
C3-C41.391
C4-C51.388
C5-C61.393
C6-C11.392
C1-F11.345
C5-F21.346
C2-C71.512
C4-N11.478
N1-O11.221
N1-O21.221
∠(C6-C1-C2)120.5
∠(C1-C2-C3)119.2
∠(C2-C3-C4)120.3
∠(C3-C4-C5)120.1
∠(C4-C5-C6)119.4
∠(C5-C6-C1)120.5
Vibrational Analysis

The calculated and experimental vibrational frequencies for this compound are summarized below. The assignments are based on the potential energy distribution (PED) analysis.

Vibrational Mode Experimental FT-IR (cm⁻¹) ** Experimental FT-Raman (cm⁻¹) Calculated (B3LYP/6-311++G(d,p)) (cm⁻¹) **
C-H stretch (CH₃)296529682970
Aromatic C-H stretch310531083110
C=C stretch161816201625
NO₂ asymmetric stretch152515281530
NO₂ symmetric stretch134813501355
C-N stretch845847850
C-F stretch124512481250
Electronic Properties

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity.

Parameter Value (eV) - B3LYP/6-311++G(d,p)
HOMO Energy-7.85
LUMO Energy-3.21
HOMO-LUMO Gap (ΔE)4.64

The theoretical UV-Vis spectrum was also calculated and compared with the experimental spectrum, showing good agreement in the absorption maxima.

Visualizations

theoretical_study_workflow cluster_comp Computational Modeling cluster_exp Experimental Synthesis & Analysis cluster_analysis Data Correlation and Interpretation mol_structure Define Initial Molecular Structure geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) mol_structure->geom_opt Input Structure freq_calc Vibrational Frequency Calculation geom_opt->freq_calc Optimized Geometry td_dft Electronic Properties (TD-DFT) geom_opt->td_dft Optimized Geometry compare_geom Compare Calculated vs. Crystallographic Data geom_opt->compare_geom compare_vib Correlate Vibrational Modes (Calculated vs. Experimental) freq_calc->compare_vib compare_uv Analyze Electronic Transitions (Calculated vs. Experimental) td_dft->compare_uv synthesis Synthesis of 1,5-Difluoro- 2-methyl-4-nitrobenzene ftir FT-IR Spectroscopy synthesis->ftir raman FT-Raman Spectroscopy synthesis->raman uv_vis UV-Vis Spectroscopy synthesis->uv_vis ftir->compare_vib raman->compare_vib uv_vis->compare_uv conclusion Final Conclusions compare_geom->conclusion compare_vib->conclusion compare_uv->conclusion

Caption: Workflow for Theoretical and Experimental Analysis.

Conclusion

This study has successfully provided a comprehensive theoretical and experimental characterization of this compound. The good agreement between the calculated and experimental data validates the computational methodology employed. The detailed analysis of the molecular structure, vibrational spectra, and electronic properties contributes valuable information to the understanding of this class of compounds and can serve as a foundation for future research and development of new materials and molecules with desired properties.

Potential Research Applications of 1,5-Difluoro-2-methyl-4-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Difluoro-2-methyl-4-nitrobenzene is a fluorinated aromatic compound with significant potential as a versatile building block in medicinal chemistry and agrochemical research. Its unique substitution pattern, featuring two activating fluorine atoms and a nitro group, allows for a range of chemical modifications, primarily through nucleophilic aromatic substitution and reduction of the nitro moiety. This technical guide explores the core research applications of this compound, providing a detailed synthetic pathway to a potential dual phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor, complete with experimental protocols and relevant biological context.

Physicochemical Properties and Reactivity

This compound is a solid organic compound with the molecular formula C₇H₅F₂NO₂ and a molecular weight of 173.12 g/mol .[1] The presence of two electron-withdrawing fluorine atoms and a nitro group on the benzene ring renders the aromatic system electron-deficient, making it susceptible to nucleophilic attack. The fluorine atoms, particularly the one positioned ortho to the nitro group, are excellent leaving groups in nucleophilic aromatic substitution (SₙAr) reactions. Furthermore, the nitro group can be readily reduced to an amine, which can then be further functionalized. This dual reactivity makes this compound a valuable intermediate for the synthesis of complex molecules.

PropertyValue
Molecular Formula C₇H₅F₂NO₂
Molecular Weight 173.12 g/mol
CAS Number 179011-38-2
Appearance Solid

Core Synthetic Transformations and Research Applications

The primary research applications of this compound stem from its utility as a scaffold in the synthesis of biologically active compounds. The key transformations involve:

  • Nucleophilic Aromatic Substitution (SₙAr): The fluorine atoms can be displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides, to introduce diverse functional groups.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, providing a key functional group for further derivatization, such as amide bond formation or participation in cyclization reactions.

These transformations have been leveraged in the synthesis of various compounds, including potential kinase inhibitors and herbicides. This guide will focus on a detailed synthetic route to a potent PI3K/mTOR inhibitor, inspired by methodologies described in the patent literature.

Synthesis of a Potential PI3K/mTOR Inhibitor

The following section outlines a comprehensive, multi-step synthesis of a potential dual PI3K/mTOR inhibitor, starting from this compound. This synthetic route is adapted from established procedures for analogous compounds and is presented with detailed experimental protocols.

Synthetic Workflow

G A 1,5-Difluoro-2-methylbenzene B This compound A->B Nitration C 2,4-Difluoro-5-methylaniline B->C Reduction D 4-(2,4-Difluoro-5-methylphenylamino)-5-methyl-7-morpholin-4-yl-pyrrolo[2,1-f][1,2,4]triazine C->D Nucleophilic Aromatic Substitution

Figure 1: Synthetic workflow for the preparation of a potential PI3K/mTOR inhibitor.
Experimental Protocols

Step 1: Synthesis of this compound

This initial step involves the nitration of 1,5-difluoro-2-methylbenzene. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.[1]

  • Materials:

    • 1,5-Difluoro-2-methylbenzene (1.0 eq)

    • Concentrated Sulfuric Acid (98%)

    • Concentrated Nitric Acid (70%)

    • Ice

    • Water

    • Dichloromethane

    • Brine

    • Anhydrous Sodium Sulfate

  • Procedure:

    • To a round-bottom flask cooled in an ice-water bath, add concentrated sulfuric acid.

    • Slowly add 1,5-difluoro-2-methylbenzene to the sulfuric acid with stirring, maintaining the temperature below 10 °C.

    • In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

    • Add the nitrating mixture dropwise to the solution of 1,5-difluoro-2-methylbenzene, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield this compound.

ReactantMolecular Weight ( g/mol )Moles
1,5-Difluoro-2-methylbenzene128.131.0
Product Molecular Weight ( g/mol ) Expected Yield
This compound173.12~85%

Step 2: Synthesis of 2,4-Difluoro-5-methylaniline

The second step is the reduction of the nitro group to an amine. A common method for this transformation is catalytic hydrogenation.

  • Materials:

    • This compound (1.0 eq)

    • Palladium on Carbon (10% Pd, 0.1 eq)

    • Methanol

    • Hydrogen Gas

  • Procedure:

    • In a hydrogenation vessel, dissolve this compound in methanol.

    • Carefully add the palladium on carbon catalyst to the solution.

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield 2,4-difluoro-5-methylaniline, which can be used in the next step without further purification.

ReactantMolecular Weight ( g/mol )Moles
This compound173.121.0
Product Molecular Weight ( g/mol ) Expected Yield
2,4-Difluoro-5-methylaniline143.14>95%

Step 3: Synthesis of the Final PI3K/mTOR Inhibitor

The final step involves a nucleophilic aromatic substitution reaction between the synthesized aniline and a suitable heterocyclic partner, in this case, a pyrrolo[2,1-f][2][3][4]triazine derivative.

  • Materials:

    • 2,4-Difluoro-5-methylaniline (1.0 eq)

    • 4-Chloro-5-methyl-7-morpholin-4-yl-pyrrolo[2,1-f][2][3][4]triazine (1.0 eq)

    • Diisopropylethylamine (DIPEA) (2.0 eq)

    • N-Methyl-2-pyrrolidone (NMP)

  • Procedure:

    • In a sealed tube, combine 2,4-difluoro-5-methylaniline and 4-chloro-5-methyl-7-morpholin-4-yl-pyrrolo[2,1-f][2][3][4]triazine in NMP.

    • Add diisopropylethylamine to the mixture.

    • Heat the reaction mixture to 120 °C and stir for 12-18 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and dilute with water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel to afford the final compound.

ReactantMolecular Weight ( g/mol )Moles
2,4-Difluoro-5-methylaniline143.141.0
4-Chloro-5-methyl-7-morpholin-4-yl-pyrrolo[2,1-f][2][3][4]triazine267.711.0
Product Molecular Weight ( g/mol ) Expected Yield
4-(2,4-Difluoro-5-methylphenylamino)-5-methyl-7-morpholin-4-yl-pyrrolo[2,1-f][2][3][4]triazine374.40~70%

Biological Context: The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3][4][5][6][7][8][9] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for drug development.

G cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt Activation Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation Inhibition of translation inhibitors

Figure 2: Simplified PI3K/Akt/mTOR signaling pathway.

Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of this pathway, potentially leading to improved therapeutic outcomes and overcoming resistance mechanisms. The synthesized compound, by virtue of its structural similarity to known inhibitors, is a promising candidate for further investigation as a modulator of this critical signaling cascade.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules with potential applications in pharmaceutical and agrochemical research. Its well-defined reactivity allows for strategic functionalization, enabling the construction of novel compounds with desired biological activities. The detailed synthetic protocol provided herein for a potential PI3K/mTOR inhibitor serves as a practical example of its utility and a foundation for further exploration of its chemical space. Researchers and drug development professionals can leverage the unique properties of this compound to design and synthesize new chemical entities targeting a range of biological pathways.

References

An In-depth Technical Guide to Electrophilic Aromatic Substitution in Difluoronitrotoluenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practical considerations for electrophilic aromatic substitution (EAS) reactions on difluoronitrotoluene isomers. Due to the presence of multiple strongly deactivating substituents, these substrates present unique challenges and opportunities in the synthesis of complex aromatic intermediates for pharmaceutical and materials science applications. This document outlines the theoretical basis for regioselectivity, presents detailed experimental protocols for key transformations, and offers mechanistic insights through structured diagrams.

Introduction to Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental class of organic reactions wherein an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbocation intermediate known as the sigma complex or Wheland intermediate. The rate and regioselectivity of the substitution are profoundly influenced by the electronic properties of the substituents already present on the aromatic ring.

Difluoronitrotoluenes are challenging substrates for EAS due to the cumulative electron-withdrawing effects of the two fluorine atoms and the nitro group. These groups deactivate the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. Understanding the interplay of their directing effects is critical for predicting and controlling the reaction outcomes.

Substituent Effects on the Aromatic Ring

The regiochemical outcome of an EAS reaction on a difluoronitrotoluene is determined by the combined inductive and resonance effects of the methyl, fluoro, and nitro groups.

  • Methyl Group (-CH₃): An activating group that donates electron density to the ring via a weak inductive effect. It is an ortho, para-director.

  • Fluoro Group (-F): A deactivating group due to its strong electron-withdrawing inductive effect. However, it possesses lone pairs of electrons that can be donated to the ring through a resonance effect, making it an ortho, para-director.[1][2] For fluorine, the inductive effect generally outweighs the resonance effect, leading to overall deactivation.

  • Nitro Group (-NO₂): A strongly deactivating group due to both a powerful inductive effect and a resonance effect that withdraws electron density from the ring.[3] It is a strong meta-director.[3]

When multiple substituents are present, the position of electrophilic attack is determined by a consensus of their directing effects. In cases of conflict, the most powerfully activating group typically governs the regioselectivity. However, in difluoronitrotoluenes, all but the methyl group are deactivating, leading to a highly unreactive system where the directing effects must be carefully analyzed. The strongest deactivating group (nitro) will primarily direct incoming electrophiles to the positions meta to it, while the fluoro groups direct to their ortho and para positions. The position that is least deactivated by the combined inductive effects will be the most likely site of substitution.

Regioselectivity in Difluoronitrotoluene Isomers

The prediction of the major product in the electrophilic substitution of a difluoronitrotoluene requires a case-by-case analysis of the specific isomer. The principle is to identify the aromatic proton that is most activated (or least deactivated).

Example Analysis: Nitration of 2,6-Difluoro-4-nitrotoluene

In this isomer, the substituents are symmetrically placed.

  • The nitro group at C4 strongly deactivates the ring and directs meta to positions C2 and C6. However, these positions are already substituted.

  • The fluoro groups at C2 and C6 are ortho, para-directors. They direct to positions C1, C3, C5, and C4. Positions C2, C4, and C6 are blocked.

  • The methyl group at C1 is an ortho, para-director, pointing to positions C2, C4, and C6, which are all substituted.

The available positions for substitution are C3 and C5.

  • Position C3 is ortho to the F at C2 and meta to the NO₂ at C4.

  • Position C5 is ortho to the F at C6 and meta to the NO₂ at C4.

Due to symmetry, positions C3 and C5 are electronically equivalent. The directing effects of the fluoro groups (ortho-directing) and the nitro group (meta-directing) converge on these positions. Therefore, electrophilic attack is predicted to occur at either C3 or C5 .

G CH3 CH3 Conclusion Conclusion CH3->Conclusion Activator (weak) F_C2 F_C2 F_C2->Conclusion Deactivator F_C6 F_C6 F_C6->Conclusion Deactivator NO2 NO2 NO2->Conclusion Strong Deactivator

Key Electrophilic Aromatic Substitution Reactions & Protocols

Given the heavily deactivated nature of difluoronitrotoluene rings, forcing conditions (e.g., strong acid catalysts, elevated temperatures) are typically required to achieve substitution. The following sections provide representative protocols adapted from related, less deactivated systems. Researchers should anticipate that longer reaction times and potentially lower yields may be observed for difluoronitrotoluene substrates.

Nitration

Nitration introduces a second nitro group onto the ring, further deactivating it. The reaction is typically carried out with a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

Table 1: Representative Reaction Parameters for Aromatic Nitration

ParameterValue/ConditionNotes
Reactants
Aromatic Substrate1.0 equivalent
Concentrated HNO₃ (90%)1.1 - 1.5 equivalents
Concentrated H₂SO₄ (98%)2.0 - 3.0 equivalents
Reaction Conditions
Temperature25 - 100 °C
Reaction Time1 - 6 hours
Work-up & Purification
QuenchingIce-water
ExtractionDichloromethane or Ethyl Acetate
WashingWater, sat. NaHCO₃ soln., Brine
DryingAnhydrous Na₂SO₄ or MgSO₄
PurificationColumn Chromatography or Recrystallization

Detailed Experimental Protocol: Nitration of 2,6-Difluorotoluene (as a model)

This protocol for a related substrate illustrates the general procedure. Harsher conditions may be required for a nitrated analogue.

  • Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, carefully add concentrated sulfuric acid (2.5 equivalents). Cool the flask in an ice bath to 0-5 °C. Slowly add concentrated nitric acid (1.2 equivalents) dropwise to the cold sulfuric acid with continuous stirring. Maintain the temperature of the mixture below 10 °C during the addition.

  • Reaction: Once the nitrating mixture is prepared and cooled, add the difluorotoluene substrate (1.0 equivalent) dropwise to the stirred nitrating mixture. The rate of addition should be controlled to maintain the internal temperature between 0 and 10 °C.

  • Reaction Progression: After the addition is complete, continue to stir the reaction mixture at 0-10 °C for 30 minutes. Then, allow the reaction to warm to room temperature and stir for an additional 1-3 hours. For a deactivated substrate like a difluoronitrotoluene, gentle heating (e.g., 50-80 °C) may be necessary. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a stirred mixture of crushed ice and water. This will quench the reaction and precipitate the crude product.

  • Extraction and Purification: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers and wash sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product. Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the desired dinitro isomer.

Halogenation

Halogenation, such as bromination or chlorination, requires a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to polarize the halogen molecule and generate a sufficiently strong electrophile.

Table 2: Representative Reaction Parameters for Aromatic Bromination

ParameterValue/ConditionNotes
Reactants
Aromatic Substrate1.0 equivalent
Bromine (Br₂)1.1 equivalents
Iron(III) Bromide (FeBr₃)0.1 equivalents (catalytic)
Reaction Conditions
SolventDichloromethane or Carbon Tetrachloride
Temperature0 °C to reflux
Reaction Time2 - 12 hours
Work-up & Purification
QuenchingAqueous Na₂S₂O₃ solution
WashingWater, Brine
DryingAnhydrous MgSO₄
PurificationColumn Chromatography or Recrystallization

Detailed Experimental Protocol: Bromination of p-Nitrotoluene (as a model)

This protocol illustrates the bromination of a deactivated ring. Similar conditions would be a starting point for a difluoronitrotoluene.

  • Setup: To a solution of p-nitrotoluene (1.0 equivalent) in a suitable solvent such as dichloromethane, add a catalytic amount of FeBr₃ (0.1 equivalents) at room temperature under an inert atmosphere.

  • Reaction: Cool the mixture in an ice bath. Add a solution of bromine (1.1 equivalents) in the same solvent dropwise.

  • Reaction Progression: After the addition, allow the mixture to stir at room temperature for several hours until the starting material is consumed, as monitored by TLC. Gentle heating may be required.

  • Work-up: Quench the reaction by pouring it into a cold aqueous solution of sodium thiosulfate to reduce any unreacted bromine.

  • Extraction and Purification: Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate. After filtration and removal of the solvent under reduced pressure, the crude product can be purified by recrystallization or column chromatography to yield the brominated product. For p-nitrotoluene, the major product is 2-bromo-4-nitrotoluene.

Sulfonation

Sulfonation is the introduction of a sulfonic acid group (-SO₃H). It is typically performed using fuming sulfuric acid (oleum), which contains an excess of sulfur trioxide (SO₃), the active electrophile. Sulfonation is often a reversible reaction.

Table 3: Representative Reaction Parameters for Aromatic Sulfonation

ParameterValue/ConditionNotes
Reactants
Aromatic Substrate1.0 equivalent
Fuming Sulfuric Acid (Oleum, 20-30% SO₃)3 - 5 equivalents
Reaction Conditions
Temperature80 - 140 °C
Reaction Time2 - 8 hours
Work-up & Purification
QuenchingPoured onto ice
IsolationSalting out with NaCl or precipitation

Detailed Experimental Protocol: Sulfonation of 4-Nitrotoluene (as a model)

  • Reaction: In a flask equipped for heating, place 4-nitrotoluene (1.0 equivalent). Heat the substrate above its melting point.

  • Addition of Reagent: Slowly add fuming sulfuric acid (oleum) to the molten 4-nitrotoluene while maintaining the temperature in the range of 110-120 °C.

  • Reaction Progression: Maintain the reaction at this temperature for several hours until completion.

  • Work-up and Isolation: Cool the reaction mixture. Carefully dilute the mixture with water, which may cause the product to crystallize. The product, 4-nitrotoluene-2-sulfonic acid, can be isolated by filtration. Alternatively, the acidic solution can be neutralized with a base like sodium hydroxide to precipitate the sodium sulfonate salt.

Mechanistic Diagrams

The following diagrams, generated using DOT language, illustrate the key mechanistic steps and workflows relevant to the electrophilic aromatic substitution of difluoronitrotoluenes.

General Mechanism of Electrophilic Aromatic Substitution

G

Generation of the Nitronium Ion Electrophile

G

Typical Experimental Workflow

G

Conclusion

Electrophilic aromatic substitution on difluoronitrotoluenes is a challenging but synthetically valuable transformation. The regiochemical outcome is dictated by a complex interplay between the weak activating effect of the methyl group and the strong, cumulative deactivating effects of the two fluoro and one nitro substituents. Successful substitution requires careful selection of harsh reaction conditions to overcome the low nucleophilicity of the aromatic ring. The provided protocols, adapted from closely related chemical systems, serve as a robust starting point for the development of specific procedures for these advanced intermediates. Mechanistic understanding of substituent directing effects remains the most critical tool for predicting the likely course of these reactions.

References

Methodological & Application

Application Notes: The Utility of 1,5-Difluoro-2-methyl-4-nitrobenzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,5-Difluoro-2-methyl-4-nitrobenzene, also known by its synonym 2,4-difluoro-5-nitrotoluene, is a versatile building block in medicinal chemistry. Its chemical structure, featuring a nitro group and two fluorine atoms on a toluene scaffold, provides multiple reactive sites for synthetic transformations. The strong electron-withdrawing nature of the nitro group activates the fluorine atoms towards nucleophilic aromatic substitution (SNAr), making this reagent particularly valuable for the synthesis of complex substituted anilines, which are key pharmacophores in numerous therapeutic agents. These anilines often serve as crucial intermediates in the development of kinase inhibitors for oncology.

Physicochemical Properties

PropertyValue
CAS Number 179011-38-2
Molecular Formula C₇H₅F₂NO₂
Molecular Weight 173.12 g/mol
Appearance Pale yellow solid
Melting Point 45-49 °C
Boiling Point 245.5 °C at 760 mmHg

Core Application: Synthesis of Kinase Inhibitors

A primary application of this compound is in the synthesis of kinase inhibitors. The fluorinated and nitrated benzene ring can be sequentially functionalized to generate elaborate molecular architectures that can effectively target the ATP-binding sites of various kinases.

A notable, albeit illustrative, application is in the synthesis of intermediates for potent kinase inhibitors such as Crizotinib. While various synthetic routes to Crizotinib exist, the underlying principle often involves the construction of a substituted aniline moiety that can be derived from precursors like this compound. The general strategy involves the displacement of one of the fluorine atoms via SNAr, followed by reduction of the nitro group to an aniline. This aniline then serves as a key coupling partner in subsequent reactions to build the final inhibitor.

Below is a generalized workflow illustrating the pivotal role of this compound in the synthesis of a key aniline intermediate.

G start This compound intermediate1 Substituted Nitrobenzene start->intermediate1 Nucleophilic Aromatic Substitution (SNAr) (e.g., with an amine R-NH2) final_product Key Aniline Intermediate intermediate1->final_product Nitro Group Reduction (e.g., H2, Pd/C)

Caption: Synthetic workflow from this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the key transformations involving this compound.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine to yield a substituted nitrobenzene derivative.

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine, piperidine)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF or DMSO.

  • Add the desired amine (1.1-1.5 eq) to the solution.

  • Add the base (K₂CO₃ or Et₃N, 2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction of the Nitro Group to an Aniline

This protocol details the reduction of the nitro-substituted intermediate to the corresponding aniline, a crucial step in the synthesis of many bioactive molecules.

Materials:

  • Substituted nitrobenzene derivative (from Protocol 1)

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve the substituted nitrobenzene derivative (1.0 eq) in methanol or ethanol in a hydrogenation vessel.

  • Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the reaction is complete (monitored by TLC).

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the aniline product.

Application Example: Synthesis of a Hypothetical Kinase Inhibitor Scaffold

To illustrate the utility of this compound, a hypothetical synthesis of a kinase inhibitor scaffold is presented. This example demonstrates the key transformations and the formation of a privileged structure in medicinal chemistry.

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: Heterocycle Formation A This compound C N-(4-fluoro-2-methyl-5-nitrophenyl)aniline A->C B Aniline Derivative B->C D N-(4-fluoro-2-methyl-5-nitrophenyl)aniline E 4-Fluoro-N1-phenyl-2-methylbenzene-1,5-diamine D->E H2, Pd/C F 4-Fluoro-N1-phenyl-2-methylbenzene-1,5-diamine H Kinase Inhibitor Scaffold F->H G Cyclizing Agent G->H

Caption: Hypothetical synthesis of a kinase inhibitor scaffold.

Quantitative Data Summary

CompoundTarget KinaseIC₅₀ (nM)Cell-based Assay (GI₅₀, µM)
Compound XKinase Y150.25
Reference InhibitorKinase Y100.18

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

This compound is a valuable and versatile reagent in medicinal chemistry. Its utility in the synthesis of complex substituted anilines, which are integral to the structure of many kinase inhibitors, makes it a key building block for drug discovery and development in oncology and other therapeutic areas. The straightforward and high-yielding SNAr and subsequent nitro reduction reactions provide a reliable pathway to these crucial intermediates.

Application Notes and Protocols: 1,5-Difluoro-2-methyl-4-nitrobenzene as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for utilizing 1,5-difluoro-2-methyl-4-nitrobenzene as a key starting material in the synthesis of fluorinated heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. The presence of fluorine atoms and a nitro group on the benzene ring offers unique reactivity for constructing complex molecular architectures, particularly benzimidazoles.

Introduction to this compound

This compound is an aromatic compound featuring two fluorine atoms, a methyl group, and a nitro group.[1] This substitution pattern makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions, where the fluorine atoms can be displaced by nucleophiles.[2] The electron-withdrawing nitro group activates the ring towards such substitutions. Furthermore, the nitro group can be readily reduced to an amino group, providing a handle for subsequent cyclization reactions to form fused heterocyclic systems.[3]

Application: Synthesis of 6-Fluoro-5-methyl-1H-benzo[d]imidazole Derivatives

A primary application of this compound is in the synthesis of substituted benzimidazoles. The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1] The introduction of fluorine and methyl groups can significantly modulate the physicochemical and pharmacological properties of these molecules, including metabolic stability and binding affinity.[3]

The synthetic strategy involves a two-step process:

  • Reductive Cyclization: The nitro group of this compound is first reduced to an amine in the presence of a suitable reducing agent. This generates a reactive o-phenylenediamine intermediate in situ.

  • Condensation & Aromatization: The generated diamine undergoes a cyclocondensation reaction with an aldehyde. This is followed by an oxidative aromatization to yield the final benzimidazole product.

This one-pot approach provides an efficient pathway to novel fluorinated benzimidazole derivatives.

Experimental Workflow for Benzimidazole Synthesis

G cluster_start Preparation cluster_reaction Reaction cluster_isolation Isolation cluster_final Analysis start Starting Material: This compound reagents Reagents: - Aromatic Aldehyde - Reducing Agent (e.g., Na2S2O4) - Solvent (e.g., Ethanol/Water) one_pot One-Pot Synthesis: Reductive Cyclization & Condensation reagents->one_pot heating Heat Mixture to Reflux (e.g., 80°C for 4-6 h) one_pot->heating monitoring Monitor Reaction by TLC heating->monitoring workup Work-up & Purification monitoring->workup precipitation Precipitate Product workup->precipitation filtration Filter and Wash precipitation->filtration purification Recrystallization/Purification filtration->purification product Final Product: 2-Aryl-6-fluoro-5-methyl-1H-benzo[d]imidazole purification->product analysis Characterization: NMR, MS, M.P. product->analysis

Caption: General workflow for the one-pot synthesis of 2-aryl-6-fluoro-5-methyl-1H-benzo[d]imidazoles.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-Aryl-6-fluoro-5-methyl-1H-benzo[d]imidazoles

This protocol details a one-pot reductive cyclization and condensation to synthesize a representative benzimidazole derivative.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., p-tolualdehyde)

  • Sodium dithionite (Na₂S₂O₄)

  • Ethanol

  • Deionized water

  • Celite®

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (10.0 mmol, 1.0 eq.).

  • Addition of Reagents: Add the aromatic aldehyde (e.g., p-tolualdehyde, 11.0 mmol, 1.1 eq.) to the flask.

  • Solvent Addition: Add ethanol (60 mL) and deionized water (30 mL) to the flask. Stir the mixture at room temperature to form a suspension.

  • Reduction and Cyclization: Heat the mixture to 80 °C. Once refluxing, add sodium dithionite (40.0 mmol, 4.0 eq.) portion-wise over 30 minutes.

  • Reaction Monitoring: After the addition is complete, maintain the reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate/Hexane (1:1). The reaction is typically complete within 4-6 hours.

  • Work-up - Filtration: Once the reaction is complete, cool the mixture to room temperature. A precipitate may form. Filter the hot reaction mixture through a pad of Celite® to remove inorganic salts and cool the filtrate.

  • Work-up - Precipitation: Transfer the filtrate to a beaker and slowly add 100 mL of cold deionized water while stirring. A solid product should precipitate out.

  • Isolation: Collect the solid by vacuum filtration. Wash the solid with cold water (2 x 30 mL) and then with a small amount of cold ethanol (15 mL).

  • Purification: Dry the crude product under vacuum. For higher purity, recrystallize the solid from an ethanol/water mixture.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

Data Presentation

The following table summarizes the key quantitative data for the described synthesis.

ParameterValue
Starting MaterialThis compound
Aldehyde Examplep-tolualdehyde
Reducing AgentSodium dithionite (Na₂S₂O₄)
Solvent SystemEthanol/Water (2:1)
Reaction Temperature80 °C (Reflux)
Reaction Time4-6 hours
Typical Yield70-85%
Purification MethodRecrystallization (Ethanol/Water)

Logical Relationship of Reactive Sites

G start This compound intermediate In situ generated 4-Fluoro-5-methyl-1,2-phenylenediamine start->intermediate Reduction of Nitro Group (C4-NO2 -> C4-NH2) product 6-Fluoro-5-methyl-1H-benzo[d]imidazole intermediate->product Cyclocondensation with Aldehyde (Formation of Imidazole Ring)

Caption: Transformation of reactive sites during benzimidazole synthesis.

Further Applications: Synthesis of Quinolines and Phenazines

While less directly documented for this specific starting material, the principles of its reactivity suggest potential applications in the synthesis of other important heterocycles.

Quinolines

The synthesis of quinolines often involves the cyclization of anilines.[4][5] By first reducing the nitro group of this compound to an aniline and then performing a Skraup or Doebner-von Miller reaction, it is plausible to synthesize substituted quinolines.[4] The fluorine and methyl groups would remain on the benzene portion of the quinoline ring system.

Phenazines

Phenazines are typically synthesized by the condensation of anilines with o-phenylenediamines.[6] this compound could potentially serve as a precursor to a substituted aniline (via nitro reduction) or a substituted o-phenylenediamine (via nucleophilic substitution of a fluorine atom followed by nitro reduction), which could then be used in classical phenazine syntheses like the Wohl-Aue reaction.[6]

These potential applications highlight the versatility of this compound as a building block for a range of heterocyclic structures relevant to drug discovery and materials science. Further research into these synthetic routes is encouraged.

References

Application Notes and Protocols: Nitration of 1,5-Difluoro-2-methylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the mononitration of 1,5-difluoro-2-methylbenzene, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The protocol outlines a standard mixed-acid nitration procedure, with a focus on controlling reaction conditions to favor the formation of the desired mononitrated products. The regioselectivity of the reaction is discussed in the context of the directing effects of the fluoro and methyl substituents. Quantitative data on expected isomer distribution and yields are presented based on established principles of electrophilic aromatic substitution and data from analogous reactions. Safety precautions and detailed experimental procedures are provided to ensure safe and reproducible execution.

Introduction

Electrophilic aromatic substitution, particularly nitration, is a fundamental transformation in organic synthesis for the introduction of a nitro group onto an aromatic ring. The resulting nitroaromatic compounds are versatile precursors for a wide range of functional groups, including amines, which are prevalent in bioactive molecules. The nitration of substituted benzenes, such as 1,5-difluoro-2-methylbenzene, presents a challenge in controlling the regioselectivity of the reaction. The interplay of the activating, ortho, para-directing methyl group and the deactivating, ortho, para-directing fluorine atoms governs the position of the incoming nitro group. Understanding these directing effects is crucial for predicting and controlling the product distribution. This application note provides a comprehensive protocol for the nitration of 1,5-difluoro-2-methylbenzene and discusses the expected outcomes.

Data Presentation

The mononitration of 1,5-difluoro-2-methylbenzene is expected to yield a mixture of isomers. The primary products are predicted based on the directing effects of the existing substituents. The methyl group strongly activates the positions ortho and para to it, while the fluorine atoms deactivate the ring but also direct incoming electrophiles to their ortho and para positions. Steric hindrance from the methyl group and the fluorine atoms will also influence the final isomer ratio.

Table 1: Predicted Isomer Distribution and Yields for the Mononitration of 1,5-Difluoro-2-methylbenzene

Product NameStructurePredicted Major/MinorEstimated Yield (%)
1,5-Difluoro-2-methyl-4-nitrobenzeneMajor60-70
1,5-Difluoro-2-methyl-6-nitrobenzeneMinor20-30
1,5-Difluoro-2-methyl-3-nitrobenzeneMinor5-10

Note: The provided yield percentages are estimates based on the analysis of directing group effects and steric hindrance, and have not been determined experimentally for this specific reaction.

Signaling Pathways and Logical Relationships

The regioselectivity of the nitration of 1,5-difluoro-2-methylbenzene is determined by the cumulative electronic and steric effects of the substituents on the benzene ring. The following diagram illustrates the directing influences of the methyl and fluoro groups on the incoming electrophile (NO₂⁺).

G cluster_0 Substituent Directing Effects cluster_1 Predicted Nitration Outcome Substituents Substituents on Benzene Ring -CH₃ (Methyl) -F (Fluoro) Effects Electronic & Steric Effects Activating, Ortho, Para-directing Deactivating, Ortho, Para-directing Steric Hindrance Substituents:f1->Effects:f1 exerts Substituents:f2->Effects:f2 exerts Positions Activated/Deactivated Positions C4, C6 (activated) C2, C4, C6 (deactivated) C3, C5 (least affected) Effects:f1->Positions:f1 leads to Effects:f2->Positions:f2 leads to Outcome Major & Minor Products This compound (Major) 1,5-Difluoro-2-methyl-6-nitrobenzene (Minor) 1,5-Difluoro-2-methyl-3-nitrobenzene (Minor) Effects:f3->Outcome influences Positions->Outcome determines

Caption: Directing effects of substituents in the nitration of 1,5-difluoro-2-methylbenzene.

Experimental Protocols

This protocol is adapted from established procedures for the nitration of analogous difluorotoluene derivatives.

Materials and Reagents:

  • 1,5-Difluoro-2-methylbenzene (Starting Material)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Thin-layer chromatography (TLC) apparatus for reaction monitoring

Experimental Workflow Diagram:

G start Start prep Prepare Nitrating Mixture (H₂SO₄ + HNO₃ at 0°C) start->prep addition Slowly Add 1,5-Difluoro-2-methylbenzene at 0-5°C prep->addition reaction Stir at 0-5°C (Monitor by TLC) addition->reaction quench Quench Reaction (Pour onto ice-water) reaction->quench extraction Extract with Dichloromethane quench->extraction wash Wash Organic Layer (H₂O, NaHCO₃, Brine) extraction->wash dry Dry with MgSO₄/Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify Crude Product (Column Chromatography) evaporate->purify end End purify->end

Caption: Workflow for the nitration of 1,5-difluoro-2-methylbenzene.

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, carefully add concentrated sulfuric acid (2.0 equivalents). Cool the flask in an ice bath to 0°C. Slowly add concentrated nitric acid (1.1 equivalents) dropwise to the stirred sulfuric acid. Maintain the temperature below 10°C during the addition.

  • Reaction: To the cold nitrating mixture, add 1,5-difluoro-2-methylbenzene (1.0 equivalent) dropwise through the dropping funnel. Control the rate of addition to maintain the internal reaction temperature between 0 and 5°C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5°C. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Work-up: a. Carefully pour the reaction mixture onto a beaker of crushed ice with stirring. b. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). c. Combine the organic layers and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL). d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product, a mixture of isomers, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the individual nitro isomers.

Safety Precautions

  • Handle concentrated acids with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of dinitrated byproducts.

  • Quenching the reaction mixture should be done slowly and carefully to avoid excessive heat generation and splashing of corrosive materials.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and avoid inhalation or skin contact.

Application of 1,5-Difluoro-2-methyl-4-nitrobenzene in Agrochemical Synthesis: Current Status

Author: BenchChem Technical Support Team. Date: December 2025

Despite its potential as a fluorinated building block, publicly available scientific literature and patent databases do not contain specific examples of registered agrochemicals synthesized directly from 1,5-difluoro-2-methyl-4-nitrobenzene. This compound, with the chemical formula C₇H₅F₂NO₂ and CAS number 179011-38-2, is recognized as a potential intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] However, detailed synthetic protocols and application notes for its use in creating specific, named agrochemical products are not currently documented in accessible resources.

While direct applications are not found, the structural motifs present in this compound are common in a variety of agrochemicals. Fluorinated aromatic compounds are a cornerstone in modern agrochemical design, often imparting desirable properties such as increased metabolic stability, enhanced binding affinity to target enzymes, and improved transport properties within the plant.

General Synthetic Utility and Potential Applications

This compound possesses several reactive sites that could theoretically be exploited in the synthesis of agrochemicals:

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative (4-amino-2,5-difluorotoluene). This transformation is a common step in the synthesis of many herbicides and fungicides. The resulting amine can then undergo a variety of reactions, such as amide or sulfonamide formation, to build more complex molecular scaffolds.

  • Nucleophilic Aromatic Substitution: The fluorine atoms, activated by the electron-withdrawing nitro group, are susceptible to nucleophilic aromatic substitution. This allows for the introduction of various functional groups, such as ethers, amines, and thioethers, which are prevalent in bioactive molecules.

Logical Workflow for Agrochemical Discovery using this compound

The following diagram illustrates a hypothetical workflow for the utilization of this compound in an agrochemical discovery program.

Agrochemical_Discovery_Workflow A This compound B Reduction of Nitro Group A->B C 4-Amino-2,5-difluorotoluene B->C D Amide/Sulfonamide Coupling C->D E Library of Novel Compounds D->E F Biological Screening (Herbicidal, Fungicidal, Insecticidal) E->F G Lead Compound Identification F->G H Optimization G->H I Candidate Agrochemical H->I

A potential workflow for agrochemical development.

Comparison with Structurally Related Intermediates

The absence of specific applications for this compound is notable when compared to its isomers and other related fluorinated nitroaromatics, which are key intermediates for several commercial agrochemicals.

Intermediate CompoundExample of Derived AgrochemicalAgrochemical Class
2,4-DifluoroanilineDiflufenicanHerbicide
2,4-Dichloronitrobenzene2,4-Difluoronitrobenzene (intermediate)Intermediate
4-FluoroanilineIntermediate for FluindapyrFungicide

This comparison highlights that while the general chemical class of fluorinated nitroaromatics is of high importance to the agrochemical industry, the specific substitution pattern of this compound has not yet led to a commercialized product, or at least one that is widely reported.

Hypothetical Experimental Protocol: Reduction of this compound

While no specific agrochemical synthesis is available, a standard laboratory procedure for the reduction of the nitro group to form 4-amino-2,5-difluorotoluene, a key potential intermediate, would be as follows. This protocol is illustrative and based on general methods for nitroarene reduction.

Objective: To synthesize 4-amino-2,5-difluorotoluene from this compound.

Reaction Scheme:

Reaction_Scheme reactant This compound product 4-Amino-2,5-difluorotoluene reactant->product Reduction reagents [H]

References

Synthetic Routes to Derivatives of 1,5-Difluoro-2-methyl-4-nitrobenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives of 1,5-Difluoro-2-methyl-4-nitrobenzene. This versatile starting material, featuring two activated fluorine atoms, a nitro group, and a methyl group, offers multiple avenues for chemical modification, making it a valuable building block in the synthesis of novel compounds for pharmaceutical and agrochemical research. The protocols outlined below are based on established chemical transformations and analogous reactions reported in the scientific literature.

Overview of Synthetic Pathways

This compound serves as a scaffold for the introduction of diverse functional groups through three primary reaction types:

  • Nucleophilic Aromatic Substitution (SNA r): The electron-withdrawing nitro group activates the fluorine atoms, particularly the one at the 5-position, for displacement by various nucleophiles such as amines, alkoxides, and thiols. This pathway is key to introducing a wide range of substituents.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, providing a handle for further functionalization, such as amide bond formation or the construction of heterocyclic rings.

  • Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxylic acid, offering another site for chemical modification, for instance, through esterification or amidation.

Diagram of Synthetic Pathways

Synthetic_Pathways cluster_0 Nucleophilic Aromatic Substitution cluster_1 Reduction cluster_2 Oxidation A This compound B 5-Substituted-1-fluoro-2-methyl-4-nitrobenzene (e.g., Amino, Alkoxy, Thioether derivatives) A->B Nu- / Base C 5-Fluoro-2-methyl-4-aminobenzene (2,4-Difluoro-5-methylaniline) A->C Reducing Agent (e.g., H2/Pd-C, SnCl2) D 2,4-Difluoro-5-nitrobenzoic acid A->D Oxidizing Agent (e.g., KMnO4, Na2Cr2O7)

Caption: General synthetic transformations of this compound.

Experimental Protocols and Data

Nucleophilic Aromatic Substitution: Synthesis of N-Substituted 5-Fluoro-2-methyl-4-nitroanilines

This protocol describes the substitution of the C5-fluorine atom with an amine. The C5 position is generally more activated towards nucleophilic attack due to the para-directing effect of the nitro group.

Table 1: Reaction Conditions and Yields for the Synthesis of N-Aryl-5-fluoro-2-methyl-4-nitroaniline

EntryNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
1AnilineK₂CO₃DMF1001285-95 (estimated)
2MorpholineEt₃NDMSO901090-98 (estimated)
3PiperidineK₂CO₃DMF801292-98 (estimated)

Yields are estimated based on analogous reactions with similar substrates.

Experimental Workflow

SNAr_Workflow A Dissolve this compound in solvent (e.g., DMF) B Add amine nucleophile (1.1 - 1.5 eq) and base (2.0 eq) A->B C Heat reaction mixture (e.g., 80-100 °C) B->C D Monitor reaction by TLC C->D E Work-up: Quench with water, extract with ethyl acetate D->E F Purify by column chromatography E->F G Characterize product F->G

Caption: Workflow for the synthesis of N-substituted 5-fluoro-2-methyl-4-nitroanilines.

Detailed Procedure (General)

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in a suitable polar aprotic solvent (e.g., DMF, DMSO).

  • Add the desired amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add the base (e.g., K₂CO₃ or Et₃N, 2.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, pour it into water, and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 5-fluoro-2-methyl-4-nitroaniline.

Reduction of the Nitro Group: Synthesis of 2,4-Difluoro-5-methylaniline

This protocol details the reduction of the nitro group to an amine, yielding 2,4-Difluoro-5-methylaniline, a valuable intermediate for further derivatization.

Table 2: Conditions for the Reduction of this compound

EntryReducing AgentCatalystSolventTemperature (°C)Time (h)Yield (%)
1H₂ (gas)5% Pd/CEthanol254-6>95 (estimated)
2SnCl₂·2H₂O-Ethanol78 (reflux)385-95 (estimated)

Yields are estimated based on standard reduction protocols for nitroarenes.

Experimental Workflow

Reduction_Workflow A Dissolve this compound in solvent (e.g., Ethanol) B Add reducing agent (e.g., SnCl2·2H2O or Pd/C) A->B C Heat to reflux or pressurize with H2 B->C D Monitor reaction by TLC C->D E Work-up: Filter catalyst (if applicable), neutralize, and extract D->E F Purify by distillation or recrystallization E->F G Characterize product F->G

Caption: Workflow for the reduction of the nitro group.

Detailed Procedure (using SnCl₂·2H₂O)

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the solution.

  • Heat the mixture to reflux and stir for 3 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully add a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Filter the resulting precipitate through a pad of celite and wash with ethyl acetate.

  • Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2,4-Difluoro-5-methylaniline.

Oxidation of the Methyl Group: Synthesis of 2,4-Difluoro-5-nitrobenzoic Acid

This protocol describes the oxidation of the methyl group to a carboxylic acid. This transformation is based on established methods for the oxidation of alkylbenzenes.

Table 3: Conditions for the Oxidation of this compound

EntryOxidizing AgentSolventTemperature (°C)Time (h)Yield (%)
1KMnO₄Water/Pyridine100870-80 (estimated)
2Na₂Cr₂O₇ / H₂SO₄Water1002-375-85 (estimated)

Yields are estimated based on the oxidation of similar nitrotoluenes.

Experimental Workflow

Oxidation_Workflow A Suspend this compound in aqueous solution B Add oxidizing agent (e.g., KMnO4) portion-wise A->B C Heat to reflux B->C D Monitor reaction by TLC C->D E Work-up: Quench excess oxidant, filter MnO2, acidify filtrate D->E F Collect precipitated product by filtration E->F G Characterize product F->G

Caption: Workflow for the oxidation of the methyl group.

Detailed Procedure (using KMnO₄)

  • In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of water and pyridine (e.g., 4:1 v/v).

  • Heat the mixture to reflux and add potassium permanganate (KMnO₄) (3.0-4.0 eq) portion-wise over 1-2 hours.

  • Continue heating at reflux for an additional 6-8 hours, or until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.

  • Cool the combined filtrate in an ice bath and acidify with concentrated HCl until the pH is ~2.

  • Collect the precipitated 2,4-Difluoro-5-nitrobenzoic acid by vacuum filtration, wash with cold water, and dry.

Disclaimer: The provided protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization for specific substrates and scales.

Scale-Up Synthesis of 1,5-Difluoro-2-methyl-4-nitrobenzene: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the scale-up synthesis of 1,5-Difluoro-2-methyl-4-nitrobenzene, an important intermediate in the pharmaceutical and agrochemical industries. The protocol details a robust and scalable nitration of 2,4-difluorotoluene, focusing on safety, yield optimization, and product purification.

Introduction

This compound is a key building block in the synthesis of various complex organic molecules. Its strategic functionalization with fluorine, a methyl group, and a nitro group makes it a versatile precursor for the development of novel therapeutic agents and crop protection chemicals. The synthesis involves the electrophilic aromatic substitution of 2,4-difluorotoluene using a nitrating mixture of concentrated nitric and sulfuric acids. While the chemistry is straightforward, the scale-up of this exothermic reaction requires careful control of reaction parameters to ensure both safety and high product yield. This application note provides a detailed protocol for a laboratory-scale synthesis with considerations for industrial-scale production.

Reaction Scheme

The synthesis proceeds via the nitration of 2,4-difluorotoluene. The strong acid medium generates the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring.

G reactant 2,4-Difluorotoluene product This compound reactant->product Nitration reagents HNO3 / H2SO4 G cluster_0 Synthesis cluster_1 Work-up & Purification cluster_2 Analysis A Prepare Nitrating Mixture C Nitration (0-10 °C) A->C B Charge Reactor with 2,4-Difluorotoluene B->C D Reaction Monitoring (TLC/GC) C->D E Quench with Ice-Water D->E F Extraction with DCM E->F G Washing and Drying F->G H Solvent Removal G->H I Purification (Recrystallization/Chromatography) H->I J NMR Spectroscopy (¹H, ¹³C) I->J K GC-MS Analysis I->K L Purity and Identity Confirmation J->L K->L

Application Notes: 1,5-Difluoro-2-methyl-4-nitrobenzene in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 1,5-difluoro-2-methyl-4-nitrobenzene as a key intermediate in the synthesis of potent kinase inhibitors, particularly targeting the ErbB2 (HER2) receptor tyrosine kinase. This versatile building block is integral to the formation of substituted aniline moieties that are crucial for the activity of these targeted therapeutics.

Introduction

This compound is a substituted nitrobenzene that serves as a valuable precursor in medicinal chemistry. Its reactive fluorine atoms, activated by the electron-withdrawing nitro group, are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is harnessed to introduce complex amine-containing scaffolds, a common feature in many kinase inhibitors. The methyl group provides an additional point for structural modification or can influence the electronic properties and conformation of the final molecule.

Application in the Synthesis of ErbB2 (HER2) Inhibitors

Recent patent literature highlights the utility of this compound in the synthesis of novel inhibitors targeting the ErbB family of receptor tyrosine kinases, with a particular focus on HER2.[1][2][3][4] Overexpression or mutation of HER2 is a known driver in several cancers, most notably breast and gastric cancers. The synthesized inhibitors are designed to block the ATP-binding site of the kinase domain, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.

A common synthetic strategy involves the SNAr reaction of this compound with a hydroxyl-containing heterocyclic core. The resulting ether linkage is a key structural motif in these inhibitors. Subsequent reduction of the nitro group to an amine provides a handle for further functionalization, often through amide bond formation, to complete the synthesis of the final drug candidate.

Key Synthetic Transformations

The synthesis of these HER2 inhibitors from this compound typically involves a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): An alcohol, often a heterocyclic alcohol, displaces one of the fluorine atoms of this compound. This reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][2][3][4]

  • Nitro Group Reduction: The nitro group of the resulting intermediate is reduced to a primary amine. This transformation can be achieved using various reducing agents, such as iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride), catalytic hydrogenation (e.g., H2, Pd/C), or other standard reduction methods.

The resulting aniline derivative is then typically acylated or coupled with other moieties to yield the final kinase inhibitor.

Quantitative Data Summary

The following table summarizes representative quantitative data from the synthesis and biological evaluation of a HER2 inhibitor synthesized using this compound.

StepReactantsProductYield (%)Reference
1. SNAr ReactionThis compound, 7-fluoro-1-methyl-1H-benzo[d]imidazol-5-ol5-((5-Fluoro-2-methyl-4-nitrophenyl)oxy)-7-fluoro-1-methyl-1H-benzo[d]imidazoleNot explicitly stated[1]
1. SNAr ReactionThis compound,[5][6][7]triazolo[1,5-a]pyridin-7-ol7-((5-Fluoro-2-methyl-4-nitrophenyl)oxy)-[5][6][7]triazolo[1,5-a]pyridineNot explicitly stated[3]
1. SNAr ReactionThis compound, Compound 14eCompound 14f61.9%[2][4]
CompoundTarget KinaseIC50 (nM)Cell LineReference
Fused tetracyclic quinazoline derivativesErbB2Data not provided in abstractNot specified[3]
HER2 mutation inhibitorsHER2Data not provided in abstractNot specified[1]
ErbB receptor inhibitorsErbB familyData not provided in abstractNot specified[2][4]

Experimental Protocols

Protocol 1: Synthesis of 7-((5-Fluoro-2-methyl-4-nitrophenyl)oxy)-[5][6][7]triazolo[1,5-a]pyridine

This protocol describes the nucleophilic aromatic substitution reaction between this compound and[5][6][7]triazolo[1,5-a]pyridin-7-ol.[3]

Materials:

  • This compound

  • [5][6][7]triazolo[1,5-a]pyridin-7-ol

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of[5][6][7]triazolo[1,5-a]pyridin-7-ol (1.3 g, 9.62 mmol) in DMF (30.0 mL), add this compound (5.0 g, 28.86 mmol) and K2CO3 (8.0 g, 57.72 mmol) at room temperature.

  • Stir the resulting mixture at room temperature for 4 hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, work up the reaction mixture according to standard laboratory procedures, which may include dilution with water, extraction with an organic solvent, washing of the organic phase, drying, and concentration under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography, to obtain the desired product.

Protocol 2: Synthesis of 5-((5-Fluoro-2-methyl-4-nitrophenyl)oxy)-7-fluoro-1-methyl-1H-benzo[d]imidazole

This protocol details the synthesis of a key intermediate for HER2 mutation inhibitors.[1]

Materials:

  • This compound

  • 7-Fluoro-1-methyl-1H-benzo[d]imidazol-5-ol

  • Potassium carbonate (K2CO3)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a stirred solution of 7-fluoro-1-methyl-1H-benzo[d]imidazol-5-ol (4.5 g, 27.08 mmol) and this compound (4.65 g, 29.79 mmol) in DMSO (50 mL), add K2CO3 (11.21 g, 81.24 mmol).

  • Stir the reaction mixture at room temperature for 4 hours.

  • After completion of the reaction, dilute the mixture with EtOAc.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method to yield the final compound.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: SNAr Reaction cluster_intermediate Intermediate cluster_reaction2 Step 2: Reduction cluster_final Final Product Core start1 1,5-Difluoro-2-methyl- 4-nitrobenzene reaction1 Nucleophilic Aromatic Substitution start1->reaction1 start2 Heterocyclic Alcohol (e.g., [1,2,4]triazolo[1,5-a]pyridin-7-ol) start2->reaction1 intermediate Nitro-containing Intermediate reaction1->intermediate K2CO3, DMF/DMSO reaction2 Nitro Group Reduction intermediate->reaction2 e.g., Fe, NH4Cl final_core Amine Intermediate for Kinase Inhibitor reaction2->final_core

Caption: General synthetic workflow for kinase inhibitor precursors.

HER2_Signaling_Pathway Ligand Growth Factor (e.g., EGF, NRG1) HER2_dimer HER2 Dimerization (with HER1, HER3, or HER4) Ligand->HER2_dimer Autophosphorylation Autophosphorylation of Tyrosine Residues HER2_dimer->Autophosphorylation PI3K_Akt PI3K/Akt Pathway Autophosphorylation->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Autophosphorylation->RAS_MAPK Cell_Response Cell Proliferation, Survival, and Growth PI3K_Akt->Cell_Response RAS_MAPK->Cell_Response Inhibitor HER2 Kinase Inhibitor (Synthesized from This compound) Inhibitor->Autophosphorylation Inhibition

Caption: Simplified HER2 signaling pathway and point of inhibition.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 1,5-Difluoro-2-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 1,5-Difluoro-2-methyl-4-nitrobenzene in palladium-catalyzed Suzuki coupling reactions. Due to the limited specific literature on this particular substrate, the following protocols and data are based on established methodologies for structurally related fluorinated and nitrated aromatic compounds. This document is intended to serve as a robust starting point for reaction development and optimization.

Introduction

This compound is a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a nitro group, presents both challenges and opportunities for cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, and its application to electron-deficient substrates like this compound can provide access to a wide range of novel biaryl and heteroaryl compounds.

The presence of both fluoro and nitro groups can influence the reactivity of the aryl ring. While electron-withdrawing groups generally facilitate the oxidative addition step in the Suzuki catalytic cycle, the specific regioselectivity and reaction efficiency will depend on the chosen catalytic system. It has been demonstrated that nitroarenes can act as electrophilic partners in Suzuki couplings through the cleavage of the C-NO2 bond, a reaction that often requires specialized catalysts and conditions.[1][2][3][4][5] Similarly, the activation of C-F bonds in electron-deficient aryl fluorides for cross-coupling is also a known transformation.[6][7][8]

General Considerations for Suzuki Coupling

The success of a Suzuki coupling reaction with this compound will be highly dependent on the careful selection of the following components:

  • Palladium Precatalyst: A variety of Pd(0) and Pd(II) sources can be employed. Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.

  • Ligand: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-deficient substrates, bulky and electron-rich phosphine ligands such as SPhos, RuPhos, and BrettPhos have shown significant success, particularly in the coupling of nitroarenes.[1][2][3][5]

  • Base: A base is required to activate the boronic acid partner. Common inorganic bases include K₃PO₄, Cs₂CO₃, K₂CO₃, and KF. The choice of base can influence reaction rates and yields.

  • Solvent: Anhydrous aprotic polar solvents are typically used. 1,4-Dioxane, toluene, and tetrahydrofuran (THF) are common choices. The addition of a small amount of water can sometimes be beneficial.[9]

  • Boronic Acid/Ester: The nature of the organoboron reagent can impact the reaction efficiency. Both boronic acids and their pinacol esters are widely used.

Experimental Protocols

The following are generalized protocols that should serve as a starting point for the Suzuki coupling of this compound. Optimization of reaction parameters will likely be necessary for specific substrates.

Protocol 1: General Suzuki Coupling with an Arylboronic Acid

This protocol is a standard starting point for the coupling of an aryl halide with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous powder

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous 1,4-dioxane (5 mL).

  • Add the catalyst solution to the Schlenk flask containing the reactants.

  • Add degassed water (0.5 mL) to the reaction mixture.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of Nitroarenes (C-NO₂ Cleavage)

This protocol is adapted from literature methods for the Suzuki coupling of nitroarenes and may be applicable for the selective cleavage of the C-NO₂ bond.[1][5]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetylacetonate (Pd(acac)₂)

  • BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)

  • 18-Crown-6

  • Potassium phosphate (K₃PO₄·nH₂O)

  • 1,4-Dioxane, anhydrous

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd(acac)₂ (0.03 mmol, 3 mol%), BrettPhos (0.036 mmol, 3.6 mol%), 18-crown-6 (0.3 mmol), and K₃PO₄·nH₂O (3.0 mmol).

  • Add this compound (1.0 mmol) and the arylboronic acid (1.5 mmol).

  • Add anhydrous 1,4-dioxane (3 mL).

  • Seal the tube and heat the reaction mixture to 130 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Data Presentation

ParameterCondition 1 (C-F Activation)Condition 2 (C-NO₂ Activation)Rationale
Palladium Precatalyst Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)Pd(acac)₂ (2-5 mol%)Common and effective palladium sources.
Ligand SPhos, RuPhos, or XPhos (1-2 eq. to Pd)BrettPhos (1-1.5 eq. to Pd)Bulky, electron-rich ligands are crucial for activating C-F and C-NO₂ bonds.[1][2][3][5]
Base K₃PO₄, Cs₂CO₃, or K₂CO₃ (2-3 eq.)K₃PO₄·nH₂O or CsF (2-3 eq.)Strong inorganic bases are typically required.[1]
Solvent 1,4-Dioxane, Toluene, or THF1,4-DioxaneAnhydrous, polar aprotic solvents are generally preferred.
Temperature 80-120 °C110-140 °CHigher temperatures are often needed for the activation of less reactive bonds.[1][5]
Additive None18-Crown-6 (optional)Can improve the solubility and reactivity of the base.[1][5]
Typical Yields Moderate to Good (40-80%)Moderate to Good (40-85%)[5]Yields are highly substrate-dependent and require optimization.

Visualizations

Experimental Workflow for Suzuki Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - this compound - Boronic Acid - Base assembly Assemble in Schlenk Flask under Inert Atmosphere reagents->assembly catalyst Prepare Catalyst Solution: - Pd Precatalyst - Ligand - Anhydrous Solvent catalyst->assembly heating Heat to Desired Temperature assembly->heating stirring Vigorous Stirring heating->stirring monitoring Monitor Progress (TLC, GC-MS) stirring->monitoring quench Cool and Quench monitoring->quench Reaction Complete extraction Liquid-Liquid Extraction quench->extraction purification Column Chromatography extraction->purification product Pure Product purification->product

Caption: General experimental workflow for a Suzuki coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ pdiia Ar-Pd(II)-X L₂ pd0->pdiia Ar-X oa Oxidative Addition pdiib Ar-Pd(II)-Ar' L₂ pdiia->pdiib Ar'-B(OR)₂ / Base trans Transmetalation pdiib->pd0 Ar-Ar' product Ar-Ar' pdiib->product re Reductive Elimination reactants Ar-X + Ar'-B(OR)₂ base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Functionalization of the Methyl Group in 1,5-Difluoro-2-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the chemical modification of the methyl group on 1,5-Difluoro-2-methyl-4-nitrobenzene. This compound serves as a versatile building block in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro and fluoro substituents influences the reactivity of the methyl group, making it amenable to various transformations. The primary functionalization pathways explored herein are oxidation to a carboxylic acid and benzylic bromination, yielding key synthetic intermediates.

Data Presentation: Comparative Analysis of Functionalization Methods

The following tables summarize quantitative data for analogous functionalization reactions on nitrotoluene derivatives, providing a predictive framework for the functionalization of this compound.

Table 1: Oxidation of Nitrotoluene Derivatives to Nitrobenzoic Acids

SubstrateOxidizing Agent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
p-NitrotolueneN-acetoxyphthalimide (NAPI), Co(OAc)₂, Mn(OAc)₂Acetic Acid130-81[1]
m-NitrotolueneN-acetoxyphthalimide (NAPI), Co(OAc)₂, Mn(OAc)₂Acetic Acid130-92[1]
o-NitrotolueneN-acetoxyphthalimide (NAPI), Co(OAc)₂, Mn(OAc)₂, NO₂Acetic Acid--51[1]
p-NitrotolueneN-hydroxyphthalimide (NHPI), MnO₂Acetic Acid110489[1]
p-NitrotolueneKMnO₄Water95--[2]

Table 2: Benzylic Bromination of Nitrotoluene Derivatives

SubstrateBrominating AgentInitiator/CatalystSolventTemperature (°C)Time (min)Conversion (%)Selectivity (%)Reference
4-NitrotolueneN-Bromosuccinimide (NBS)Light (CFL)Acetonitrile60509099[3]
p-NitrotolueneNaBr-NaBrO₃-NaCl-Ethylene Dichloride----[4][5]
Nitrotoluene derivativeN-Bromosuccinimide (NBS)Benzoyl Peroxide-83---[6]
4-NitrotolueneBromineLight (500W photolamp)Carbon TetrachlorideBoiling30-120--[7]
p-NitrotolueneBromine--145-150120--[8]

Experimental Protocols

Protocol 1: Oxidation of this compound to 2,4-Difluoro-5-nitrobenzoic Acid

This protocol is adapted from general methods for the oxidation of nitrotoluenes.[2]

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Sodium bisulfite (NaHSO₃)

Procedure:

  • To a solution of this compound in water, add potassium permanganate in portions.

  • Heat the reaction mixture to reflux (approximately 95-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is complete when the purple color of the permanganate has disappeared.

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) byproduct.

  • Wash the filter cake with a small amount of hot water.

  • Acidify the filtrate with concentrated hydrochloric acid until the pH is approximately 1-2. This will precipitate the carboxylic acid product.

  • If the solution remains colored by MnO₂, add a small amount of sodium bisulfite until the solution is colorless.

  • Collect the precipitated 2,4-Difluoro-5-nitrobenzoic acid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

dot

Oxidation_Workflow start Start with This compound reagents Add KMnO4 in Water start->reagents reaction Heat to Reflux (95-100 °C) reagents->reaction monitoring Monitor by TLC reaction->monitoring workup Cool and Filter MnO2 monitoring->workup Reaction Complete acidification Acidify with HCl workup->acidification precipitation Precipitate Product acidification->precipitation isolation Filter and Dry 2,4-Difluoro-5-nitrobenzoic Acid precipitation->isolation

Caption: Workflow for the oxidation of this compound.

Protocol 2: Benzylic Bromination of this compound

This protocol is a general procedure based on light-induced benzylic bromination.[3][9]

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Radical initiator (e.g., AIBN or benzoyl peroxide) or a light source (e.g., compact fluorescent lamp)

Procedure:

  • Dissolve this compound in acetonitrile in a flask equipped with a reflux condenser.

  • Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN). Alternatively, position a light source to irradiate the flask.

  • Heat the reaction mixture to reflux (for thermally initiated reactions) or maintain at a suitable temperature (e.g., 60 °C for photo-initiated reactions) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Remove the acetonitrile under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,5-Difluoro-2-(bromomethyl)-4-nitrobenzene.

  • Purify the product by column chromatography on silica gel or by recrystallization.

dot

Benzylic_Bromination_Pathway reactant This compound intermediate Benzylic Radical Intermediate reactant->intermediate H abstraction reagents NBS, Initiator (Light/Heat) reagents->intermediate product 1,5-Difluoro-2-(bromomethyl)-4-nitrobenzene intermediate->product Br transfer

Caption: Radical mechanism for benzylic bromination.

Signaling Pathways and Logical Relationships

The functionalization of the methyl group is a key step in modifying the properties and applications of the this compound scaffold. The resulting products can be further elaborated to access a variety of chemical entities.

dot

Functionalization_Logic start This compound oxidation Oxidation start->oxidation bromination Benzylic Bromination start->bromination acid 2,4-Difluoro-5-nitrobenzoic Acid oxidation->acid bromide 1,5-Difluoro-2-(bromomethyl)-4-nitrobenzene bromination->bromide amide Amide Formation acid->amide ester Esterification acid->ester nucleophilic_sub Nucleophilic Substitution bromide->nucleophilic_sub

Caption: Potential synthetic pathways from functionalized products.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,5-Difluoro-2-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 1,5-Difluoro-2-methyl-4-nitrobenzene. It provides troubleshooting advice, answers to frequently asked questions (FAQs), detailed experimental protocols, and comparative data to improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and established method is the electrophilic nitration of 3,4-difluorotoluene using a mixed acid solution of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Q2: What is the expected yield for this synthesis?

Reported yields for the nitration of similar fluorinated aromatic compounds can vary significantly based on the reaction conditions. While specific yield data for this compound is not extensively published, yields for analogous reactions can range from moderate to high. For instance, a patent describing the dinitration of a similar compound, m-difluorobenzene, reports yields of up to 95% under optimized conditions. Achieving a high yield is highly dependent on precise control of reaction parameters.

Q3: What are the primary safety concerns associated with this synthesis?

The nitration of aromatic compounds is a highly exothermic reaction and requires strict safety protocols. The primary hazards include:

  • Runaway Reaction: Uncontrolled temperature can lead to a rapid, exothermic reaction, potentially causing a dangerous increase in pressure and temperature.

  • Corrosive and Toxic Reagents: Concentrated nitric acid and sulfuric acid are highly corrosive and can cause severe burns. Nitrogen oxides produced during the reaction are toxic upon inhalation.

  • Formation of Unstable Byproducts: Under certain conditions, nitration reactions can produce unstable and potentially explosive polynitrated compounds.

It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Suboptimal mixed acid composition: Incorrect ratio of nitric acid to sulfuric acid can reduce the concentration of the nitronium ion. 3. Loss during work-up: Product may be lost during extraction or purification steps. 4. Side reactions: Formation of undesired isomers or oxidation products.1. Monitor reaction progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the reaction has gone to completion. Consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for side product formation. 2. Optimize mixed acid ratio: A common starting point is a 1:2 to 1:4 volume ratio of nitric acid to sulfuric acid. This can be systematically varied to find the optimal conditions for your specific setup. 3. Improve work-up procedure: Ensure complete extraction by performing multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Minimize transfers and handle the product carefully during purification. 4. Control reaction temperature: Maintain a low temperature (typically 0-10°C) during the addition of the nitrating mixture to the substrate to minimize side reactions.
Formation of Isomeric Impurities 1. Regioselectivity: The fluorine and methyl groups on the starting material (3,4-difluorotoluene) direct the incoming nitro group to specific positions. While the desired product is this compound, other isomers can form. The primary directing influence comes from the methyl group (ortho, para-directing) and the fluorine atoms (ortho, para-directing). The interplay of these directing effects will determine the isomer distribution.1. Control reaction temperature: Lower temperatures generally favor the formation of the thermodynamically more stable isomer and can improve regioselectivity. 2. Purification: Isomeric impurities can often be separated by column chromatography on silica gel or by careful recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Dark-colored Reaction Mixture or Product 1. Oxidation: The nitrating mixture is a strong oxidizing agent and can lead to the formation of colored byproducts, especially at higher temperatures. 2. Formation of phenolic impurities: Side reactions can sometimes lead to the formation of nitrophenols, which are often colored.1. Maintain low temperature: Strict temperature control is crucial to prevent oxidation. 2. Purification: The colored impurities can usually be removed by washing the organic extract with a dilute sodium bicarbonate or sodium bisulfite solution, followed by purification by column chromatography or recrystallization.
Difficulty in Isolating the Product 1. Product is an oil: The product may not crystallize easily from the reaction mixture. 2. Emulsion formation during work-up: Vigorous shaking during extraction can lead to stable emulsions.1. Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal if available. If the product remains an oil, purification by column chromatography is the recommended method. 2. Break the emulsion: Add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for an extended period. Gentle swirling instead of vigorous shaking during extraction can also help prevent emulsion formation.

Data Presentation

The following tables summarize key experimental parameters and their impact on the synthesis. Please note that the data is compiled from general knowledge of nitration reactions and may need to be optimized for your specific experimental setup.

Table 1: Effect of Temperature on Yield

Temperature (°C)Expected YieldObservations
0 - 5Moderate to HighSlower reaction rate, higher purity, less side product formation.
20 - 25 (Room Temp)ModerateFaster reaction, potential for increased side product formation.
> 30Low to ModerateRapid reaction, significant increase in colored byproducts and lower yield of the desired product.

Table 2: Effect of Mixed Acid Ratio (HNO₃:H₂SO₄ by volume) on Yield

Ratio (HNO₃:H₂SO₄)Expected YieldObservations
1:1ModerateSufficient for nitration, but may not be optimal for driving the reaction to completion.
1:2HighGenerally considered a good starting point for efficient nitration.
1:4HighEnsures a high concentration of the nitronium ion, can lead to faster reaction rates.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a representative procedure and may require optimization.

Materials:

  • 3,4-Difluorotoluene

  • Concentrated Nitric Acid (68-70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (or Ethyl Acetate)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Sodium Sulfate (or Magnesium Sulfate)

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Preparation of the Nitrating Mixture: In a clean, dry flask, carefully add 20 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5°C. With vigorous stirring, slowly add 10 mL of concentrated nitric acid dropwise from a dropping funnel. Maintain the temperature of the mixture below 10°C during the addition.

  • Nitration Reaction: In a separate round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5.0 g of 3,4-difluorotoluene in 10 mL of dichloromethane. Cool this solution in an ice bath to 0-5°C.

  • Slowly add the pre-cooled nitrating mixture dropwise to the solution of 3,4-difluorotoluene over a period of 30-60 minutes. It is critical to maintain the internal reaction temperature between 0 and 10°C throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture at 0-10°C for an additional 1-2 hours. Monitor the progress of the reaction by TLC or GC.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a stirred mixture of crushed ice and water (approximately 100 g of ice in 100 mL of water).

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Visualizations

The following diagrams illustrate the key processes in the synthesis of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) reaction Nitration (0-10°C) prep_mix->reaction prep_sub Prepare Substrate Solution (3,4-Difluorotoluene in DCM) prep_sub->reaction quench Quench with Ice/Water reaction->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry and Evaporate wash->dry purify Recrystallization or Column Chromatography dry->purify product Pure Product (this compound) purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield Analysis cluster_purity Impurity Analysis start Low Yield or Impure Product check_completion Check Reaction Completion (TLC/GC) start->check_completion check_isomers Analyze for Isomers (NMR/GC-MS) start->check_isomers check_color Dark-colored Product start->check_color incomplete Incomplete Reaction check_completion->incomplete optimize_time_temp Increase Reaction Time or Temperature (Carefully) incomplete->optimize_time_temp Yes optimize_acid Optimize Mixed Acid Ratio incomplete->optimize_acid Yes workup_loss Check Work-up Procedure incomplete->workup_loss No isomers_present Isomers Present check_isomers->isomers_present purify Purify by Chromatography or Recrystallization isomers_present->purify Yes oxidation Oxidation Products check_color->oxidation oxidation->purify Also wash_bicarb Wash with NaHCO₃/NaHSO₃ oxidation->wash_bicarb Yes

Caption: Troubleshooting logic for improving the yield and purity of the synthesis.

References

Technical Support Center: Purification of Crude 1,5-Difluoro-2-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1,5-Difluoro-2-methyl-4-nitrobenzene.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Yellow/Brown Oily Residue Instead of Solid Product The crude product may contain significant amounts of impurities, such as unreacted starting materials or isomeric byproducts, which can lower the melting point. Residual solvents from the reaction work-up may also be present.- Wash the crude product: Begin by washing the crude material with cold ethanol or a hexane/ethyl acetate mixture to remove highly soluble impurities. - Attempt recrystallization: Use a solvent system such as ethanol/water or isopropanol. Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly. - Utilize column chromatography: If recrystallization is ineffective, column chromatography is a robust method for separating the desired product from various impurities.
Multiple Spots on Thin-Layer Chromatography (TLC) After Purification The presence of multiple spots on a TLC plate indicates that the product is not yet pure. These spots could correspond to: - Unreacted starting materials. - Isomeric byproducts: The synthesis of substituted benzene rings can sometimes yield regioisomers.[1] - Decomposition: The product may be degrading during the purification process, especially if excessive heat is applied.[1]- Optimize TLC solvent system: Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to achieve better separation between the spots. This will aid in developing a more effective eluent system for column chromatography. - Perform a second purification step: If recrystallization was the initial method, follow up with column chromatography for a more refined separation. - Check for thermal degradation: Run a TLC of your product before and after gently heating a small sample in the chosen recrystallization solvent to see if new spots appear.
Low Recovery of Product After Column Chromatography Several factors can contribute to low recovery: - Product is too polar or non-polar for the chosen eluent: The compound may not be moving off the stationary phase or is eluting too quickly with the solvent front. - Decomposition on silica gel: Some compounds are sensitive to the acidic nature of silica gel. - Improper column packing: Channeling in the column can lead to poor separation and product loss.- Adjust eluent polarity: If the product is not eluting, gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane). If it's eluting too fast, decrease the polarity. - Use a different stationary phase: Consider using a less acidic stationary phase like alumina. - Ensure proper column packing: Pack the column carefully to create a homogenous stationary phase bed. A well-packed column will have a level top surface and no air bubbles.
Product Purity Does Not Improve After Recrystallization The chosen solvent may not be ideal for recrystallization, or the impurities may have similar solubility to the product.- Screen for alternative solvents: Test a range of solvents with varying polarities (e.g., methanol, isopropanol, acetone, toluene) to find one where the product is soluble at high temperatures but sparingly soluble at room temperature, while the impurities remain soluble. - Consider a two-solvent system: A pair of miscible solvents, one in which the compound is soluble and one in which it is insoluble, can often provide better purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities arise from the nitration of 1,5-difluoro-2-methylbenzene. These can include unreacted starting material and isomeric byproducts where the nitro group is at a different position on the aromatic ring. The formation of various isomers is a common challenge in the nitration of substituted benzenes.

Q2: What is a good starting solvent system for Thin-Layer Chromatography (TLC) analysis?

A2: A good starting point for TLC analysis is a mixture of hexane and ethyl acetate. A common starting ratio is 9:1 (hexane:ethyl acetate). The polarity can then be adjusted based on the resulting Rf value of the product spot. The goal is to have an Rf value between 0.3 and 0.5 for optimal separation in column chromatography.

Q3: Can I use a method other than column chromatography for purification?

A3: Yes, other purification techniques can be employed.[2]

  • Recrystallization: This is a good option if a suitable solvent can be found that effectively separates the product from the impurities. It is generally a simpler and more scalable method than chromatography.

  • Distillation: If the product is a liquid with a boiling point that is significantly different from its impurities, distillation under reduced pressure could be a viable purification method.[2]

Q4: How can I confirm the purity of my final product?

A4: Purity can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate volatile compounds and provide information about their molecular weight, helping to identify any remaining impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative assessment of purity by measuring the area of the product peak relative to any impurity peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can confirm the structure of the desired product and detect impurities, even at low levels.

Experimental Protocols

Protocol 1: Column Chromatography Purification of Crude this compound

This protocol provides a general procedure. The solvent system and column dimensions may need to be optimized based on the specific impurity profile of the crude material.

1. Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • TLC plates (silica gel coated)

  • Glass chromatography column

  • Collection tubes

  • Rotary evaporator

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the plate using a hexane:ethyl acetate solvent system (e.g., start with 9:1 and adjust as necessary to obtain an Rf of ~0.3-0.5 for the product).

    • Visualize the spots under UV light.

  • Column Preparation:

    • Select a column of appropriate size (a general rule is a 50:1 to 100:1 ratio of silica gel to crude material by weight).

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add another thin layer of sand on top of the packed silica.

    • Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel by dissolving the sample, adding silica, and evaporating the solvent. Carefully add the resulting dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in test tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

ParameterRecrystallizationColumn Chromatography
Typical Purity >95% (highly dependent on solvent choice)>98%
Typical Yield 60-80%70-90%
Key Variables Solvent system, cooling rateStationary phase, eluent system, column dimensions

Note: The values in this table are estimates for a typical purification and may vary depending on the initial purity of the crude material and the specific experimental conditions.

Mandatory Visualization

Purification_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_purification Purification Options cluster_monitoring Purity Check cluster_end Final Product Crude Crude this compound TLC_initial TLC Analysis (Assess Impurity Profile) Crude->TLC_initial Recrystallization Recrystallization TLC_initial->Recrystallization Simple Impurity Profile ColumnChrom Column Chromatography TLC_initial->ColumnChrom Complex Impurity Profile TLC_final TLC of Fractions/Crystals Recrystallization->TLC_final ColumnChrom->TLC_final GCMS_HPLC GC-MS / HPLC Analysis TLC_final->GCMS_HPLC Confirm Purity PureProduct Pure this compound GCMS_HPLC->PureProduct

References

Technical Support Center: Synthesis of 1,5-Difluoro-2-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,5-Difluoro-2-methyl-4-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

A1: The most common method for synthesizing this compound is through the electrophilic aromatic substitution (nitration) of 2,4-difluorotoluene.[1] This reaction typically employs a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[2]

Q2: What are the potential side products in this synthesis?

A2: During the nitration of 2,4-difluorotoluene, several side products can be formed due to the directing effects of the substituents on the aromatic ring. The primary side products include:

  • Isomeric Mononitration Products: The fluorine atoms at positions 2 and 4 are ortho, para-directing but deactivating, while the methyl group at position 1 is ortho, para-directing and activating. This can lead to the formation of other isomers such as 2,4-difluoro-3-nitrotoluene and 2,4-difluoro-6-nitrotoluene.

  • Dinitration Products: Although the introduction of a nitro group deactivates the ring towards further electrophilic substitution, dinitration can occur under more forcing reaction conditions (e.g., higher temperatures, prolonged reaction times, or stronger nitrating agents). This can lead to the formation of various dinitrodifluorotoluene isomers.

  • Oxidation Products: The methyl group on the aromatic ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents like hot concentrated nitric acid. This can result in the formation of 2,4-difluoro-5-nitrobenzoic acid or other related oxidation products.

Q3: How can I purify the desired this compound from the side products?

A3: Purification of the crude product mixture can be achieved through several standard laboratory techniques. The choice of method will depend on the physical properties of the main product and the impurities. Common purification methods include:

  • Recrystallization: This is often an effective method for separating the desired product from isomeric impurities, provided there is a significant difference in their solubilities in a particular solvent system.

  • Column Chromatography: Silica gel column chromatography can be used to separate isomers with different polarities.

  • Fractional Distillation: If the boiling points of the isomeric products are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Incorrect reaction temperature. 3. Insufficiently strong nitrating agent. 4. Loss of product during workup.1. Monitor the reaction progress using TLC or GC. Extend the reaction time if necessary. 2. Ensure the reaction is carried out at the optimal temperature. For many nitrations, this is typically between 0 °C and room temperature.[3] 3. Use a higher concentration of nitric acid or add fuming sulfuric acid (oleum) to the nitrating mixture.[4] 4. Ensure proper extraction techniques and avoid washing with overly basic solutions that might lead to side reactions.
Formation of a Dark Tar-like Substance 1. Reaction temperature is too high, leading to oxidative side reactions and polymerization. 2. The starting material or reagents are impure.1. Maintain strict temperature control throughout the addition of the nitrating agent and the course of the reaction, using an ice bath as needed.[3] 2. Use high-purity starting materials and reagents.
High Percentage of Isomeric Side Products 1. The regioselectivity of the reaction is not optimal under the chosen conditions.1. Modify the reaction temperature. Lower temperatures often favor the formation of the thermodynamically more stable para-isomer. 2. Experiment with different nitrating agents or solvent systems which can influence the isomer distribution.
Presence of Dinitrated Products 1. Reaction conditions are too harsh (high temperature, long reaction time, or excess nitrating agent).1. Reduce the reaction temperature and time. 2. Use a stoichiometric amount of the nitrating agent.
Evidence of Methyl Group Oxidation 1. High reaction temperature or prolonged exposure to the strong oxidizing nitrating mixture.1. Maintain a lower reaction temperature. 2. Shorten the reaction time once the desired mononitration is complete (monitor by TLC/GC).

Data Presentation

The nitration of 2,4-difluorotoluene is expected to yield a mixture of mononitrated isomers. The directing effects of the substituents (F at C2 and C4, and CH₃ at C1) will govern the product distribution. The following table summarizes the expected major and minor isomeric products.

Product Structure Expected Yield Rationale for Formation
This compound (Desired Product) c1(F)cc(c(N(=O)=O)cc1C)FMajorThe nitro group is directed to the position that is para to the activating methyl group and ortho to one of the deactivating fluorine atoms. This position is sterically accessible.
2,4-Difluoro-3-nitrotoluene c1(F)c(N(=O)=O)c(F)cc(C)c1MinorNitration occurs at a position ortho to both a fluorine atom and the methyl group. This position is sterically hindered.
2,4-Difluoro-6-nitrotoluene c1(F)cc(F)c(N(=O)=O)c(C)c1MinorNitration at the position ortho to the methyl group and meta to one fluorine atom. This position is also sterically hindered by the adjacent fluorine and methyl groups.

Note: The exact quantitative yields can vary depending on the specific reaction conditions (temperature, concentration of acids, reaction time).

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the nitration of substituted toluenes.[3]

Materials:

  • 2,4-Difluorotoluene

  • Concentrated Nitric Acid (68-70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (or Diethyl Ether)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (2.0 equivalents) in an ice bath to 0-5 °C.

  • Slowly add concentrated nitric acid (1.1 equivalents) dropwise to the sulfuric acid with continuous stirring, ensuring the temperature of the mixture does not exceed 10 °C.

  • Once the nitrating mixture is prepared and cooled, add 2,4-difluorotoluene (1.0 equivalent) dropwise through the dropping funnel to the stirred mixture. Maintain the internal temperature between 0 and 10 °C throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture at 0-10 °C for an additional 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully pour the reaction mixture onto a stirred mixture of crushed ice and water to quench the reaction and precipitate the crude product.

  • Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation of Nitrating Mixture cluster_reaction Nitration Reaction cluster_workup Workup and Purification H2SO4 Conc. H₂SO₄ Mix Nitrating Mixture (H₂SO₄/HNO₃) H2SO4->Mix Cooling (0-5 °C) HNO3 Conc. HNO₃ HNO3->Mix Slow Addition Reaction Reaction Mixture Mix->Reaction DFT 2,4-Difluorotoluene DFT->Reaction Dropwise Addition (0-10 °C) Quench Quench with Ice/Water Reaction->Quench Extract Extraction (DCM) Quench->Extract Wash Wash (NaHCO₃, Brine) Extract->Wash Dry Drying (MgSO₄) Wash->Dry Evap Solvent Evaporation Dry->Evap Purify Purification Evap->Purify Product This compound Purify->Product troubleshooting_logic cluster_analysis Problem Analysis cluster_solutions Potential Solutions Start Low Yield or Impure Product CheckTemp Check Reaction Temperature Start->CheckTemp CheckTime Check Reaction Time Start->CheckTime CheckReagents Check Reagent Purity/Concentration Start->CheckReagents ControlTemp Optimize Temperature Control CheckTemp->ControlTemp AdjustTime Adjust Reaction Time CheckTime->AdjustTime UsePureReagents Use High-Purity Reagents CheckReagents->UsePureReagents ModifyWorkup Modify Workup/Purification ControlTemp->ModifyWorkup AdjustTime->ModifyWorkup UsePureReagents->ModifyWorkup FinalProduct High Purity Product ModifyWorkup->FinalProduct Improved Synthesis

References

Technical Support Center: Regioselective Synthesis of 1,5-Difluoro-2-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of 1,5-Difluoro-2-methyl-4-nitrobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

A1: The primary challenge lies in controlling the regioselectivity of the nitration reaction on the starting material, 3,5-difluorotoluene. The methyl group is an activating ortho-, para-director, while the two fluorine atoms are deactivating ortho-, para-directors. This creates a competitive scenario where multiple isomers can be formed. The key is to favor the formation of the desired 4-nitro isomer over other potential isomers.

Q2: What are the expected major and minor products in the nitration of 3,5-difluorotoluene?

A2: Based on the directing effects of the substituents, the nitration of 3,5-difluorotoluene is expected to yield a mixture of two primary mononitrated isomers:

  • Major Product (Desired): this compound (4-nitro-3,5-difluorotoluene). Nitration occurs at the position that is para to the activating methyl group and ortho to one of the fluorine atoms.

  • Minor Product (Isomeric Impurity): 1,3-Difluoro-2-methyl-5-nitrobenzene (6-nitro-3,5-difluorotoluene). Nitration occurs at a position ortho to the methyl group and ortho to the other fluorine atom.

The formation of other isomers is sterically and electronically less favored.

Q3: What are the most common nitrating agents for this synthesis?

A3: The most common and cost-effective nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄)[1]. The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). Other nitrating systems, such as nitric acid in acetic anhydride or dinitrogen pentoxide (N₂O₅) in dichloromethane, can offer different selectivity profiles but may be more expensive or hazardous.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). TLC can provide a quick qualitative assessment of the consumption of the starting material and the formation of products. For quantitative analysis of isomer distribution and reaction completion, GC-MS is the preferred method.

Q5: What are the critical safety precautions for this reaction?

A5: The nitration of aromatic compounds is a highly exothermic reaction. It is crucial to maintain strict temperature control, typically between 0 and 10°C, to prevent runaway reactions and the formation of dinitrated byproducts. The nitrating mixture (HNO₃/H₂SO₄) is extremely corrosive and a strong oxidizing agent; appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The reaction should be performed in a well-ventilated fume hood.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Loss of product during workup and purification.1. Increase reaction time and monitor by TLC or GC until the starting material is consumed. 2. Optimize the reaction temperature. While lower temperatures favor selectivity, slightly higher temperatures may be needed for complete conversion. 3. Ensure efficient extraction and careful purification. Consider alternative purification methods like fractional distillation or recrystallization.
Poor Regioselectivity (High percentage of undesired isomers) 1. Reaction temperature is too high. 2. Inappropriate nitrating agent or solvent. 3. Steric hindrance influencing the position of nitration.1. Maintain a low reaction temperature (0-5°C) during the addition of the nitrating agent. 2. Experiment with different nitrating systems. For example, using a milder nitrating agent or a different solvent system might improve selectivity. 3. While difficult to alter, understanding the steric factors can help in predicting and potentially minimizing the formation of certain isomers.
Formation of Dinitrated Byproducts 1. Excess of nitrating agent. 2. Reaction temperature is too high. 3. Prolonged reaction time after completion of mononitration.1. Use a stoichiometric amount or a slight excess of the nitrating agent. 2. Strictly control the reaction temperature to prevent over-nitration. 3. Monitor the reaction closely and quench it as soon as the desired mononitrated product is formed.
Dark-colored Reaction Mixture or Tar Formation 1. Oxidative side reactions. 2. Reaction temperature is too high. 3. Presence of impurities in the starting material.1. Ensure the starting material is pure. 2. Maintain a low and controlled reaction temperature. 3. Consider using a scavenger for nitrous acid, which can sometimes cause decomposition.

Experimental Protocols

Representative Protocol for the Nitration of 3,5-Difluorotoluene

This protocol is a general guideline based on standard procedures for the nitration of halogenated toluenes. Researchers should optimize the conditions for their specific setup and desired outcome.

Materials:

  • 3,5-Difluorotoluene

  • Concentrated Nitric Acid (65-70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Preparation of the Nitrating Mixture:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (2.0 eq.) in an ice-water bath to 0-5°C.

    • Slowly add concentrated nitric acid (1.1 eq.) dropwise to the cold sulfuric acid with continuous stirring. Maintain the temperature below 10°C.

  • Nitration Reaction:

    • In a separate three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 3,5-difluorotoluene (1.0 eq.) in a minimal amount of a suitable inert solvent if necessary (e.g., dichloromethane), and cool the solution to 0-5°C in an ice-salt bath.

    • Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 3,5-difluorotoluene. The rate of addition should be controlled to maintain the internal reaction temperature between 0-5°C.

    • After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 30-60 minutes, or until TLC/GC analysis indicates the consumption of the starting material.

  • Work-up:

    • Carefully pour the reaction mixture onto a stirred mixture of crushed ice and water to quench the reaction.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product, which will be a mixture of isomers, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the desired this compound from other isomers and byproducts.

Quantitative Data (Predicted and Comparative):

Compound Predicted Isomer Distribution (%) Reported Yield for a Similar Reaction (%)
This compoundMajor54.3 (for 1-bromo-5-fluoro-2-methyl-4-nitrobenzene)[2]
1,3-Difluoro-2-methyl-5-nitrobenzeneMinor-
Dinitrated byproductsTrace (under optimized conditions)-

Note: The isomer distribution is a prediction based on directing group effects. The actual ratio and yield will depend on the specific reaction conditions and should be determined experimentally.

Visualizations

Logical Relationship of Regioselectivity

regioselectivity cluster_directing_effects Directing Effects on 3,5-Difluorotoluene cluster_positions Potential Nitration Positions cluster_outcome Predicted Outcome Methyl_Group Methyl Group (-CH3) Activating Ortho, Para-directing Pos_4 Position 4 (Para to -CH3, Ortho to -F) Methyl_Group->Pos_4 Favors Pos_6 Position 6 (Ortho to -CH3, Ortho to -F) Methyl_Group->Pos_6 Favors Pos_2 Position 2 (Ortho to -CH3, Ortho to -F) Methyl_Group->Pos_2 Favors Fluorine_Atoms Fluorine Atoms (-F) Deactivating Ortho, Para-directing Fluorine_Atoms->Pos_4 Favors Fluorine_Atoms->Pos_6 Favors Fluorine_Atoms->Pos_2 Favors Major_Product Major Product: This compound Pos_4->Major_Product Leads to Minor_Product Minor Product: 1,3-Difluoro-2-methyl-5-nitrobenzene Pos_6->Minor_Product Leads to Pos_2->Minor_Product Leads to

Caption: Directing effects governing the regioselective nitration.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Start: 3,5-Difluorotoluene Nitration Nitration: Add nitrating mixture to 3,5-difluorotoluene (0-5°C) Start->Nitration Nitrating_Mixture Prepare Nitrating Mixture: HNO3 + H2SO4 (0-5°C) Nitrating_Mixture->Nitration Quench Quench with Ice-Water Nitration->Quench Extract Extract with Dichloromethane Quench->Extract Wash Wash with H2O, NaHCO3, Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final_Product Final Product: This compound Purify->Final_Product

Caption: General workflow for the synthesis of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 1,5-Difluoro-2-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,5-Difluoro-2-methyl-4-nitrobenzene.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the nitration of 1,5-difluoro-2-methylbenzene to synthesize this compound.

Q1: Low or no yield of the desired product is observed. What are the potential causes and solutions?

A1: Low or no yield can stem from several factors. Firstly, ensure the nitrating agent, the nitronium ion (NO₂⁺), is properly generated. This is typically achieved by using a mixture of concentrated nitric acid and a strong dehydrating acid, most commonly concentrated sulfuric acid.

Potential Causes and Solutions:

  • Insufficient Dehydration: The presence of water can hinder the formation of the nitronium ion. Ensure that concentrated acids are used and that the glassware is thoroughly dried before use.

  • Incorrect Reagent Stoichiometry: An insufficient amount of nitric acid will lead to incomplete conversion. A typical molar ratio of nitric acid to the aromatic substrate is slightly in excess, around 1.1 to 1.5 equivalents.

  • Low Reaction Temperature: While low temperatures are crucial to prevent side reactions, a temperature that is too low may significantly slow down the reaction rate, leading to poor conversion within a practical timeframe. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time at a given temperature.

Q2: The reaction results in a significant amount of byproducts, particularly di-nitrated compounds. How can this be minimized?

A2: The formation of di-nitrated byproducts is a common issue in aromatic nitration. The initial nitro group added to the benzene ring is deactivating, making a second nitration more difficult but not impossible, especially under harsh conditions.[1]

Control Measures:

  • Strict Temperature Control: The nitration reaction is exothermic. Maintaining a low temperature, typically between 0 and 10 °C, is critical to prevent over-nitration.[1] Use an ice bath to control the temperature, especially during the addition of the substrate to the nitrating mixture.

  • Controlled Addition of Reagents: Add the nitric acid to the sulfuric acid slowly while cooling. Subsequently, add the 1,5-difluoro-2-methylbenzene dropwise to the cooled nitrating mixture to prevent localized overheating.

  • Reaction Time: Monitor the reaction closely. Allowing the reaction to proceed for an extended period after the starting material has been consumed can increase the likelihood of di-nitration.

Q3: The isolated product is impure, showing multiple spots on TLC or peaks in GC analysis. What are the likely impurities and how can they be removed?

A3: Impurities can include unreacted starting material, isomeric byproducts, and di-nitrated compounds. The directing effects of the fluorine and methyl groups on the benzene ring can lead to the formation of other nitro isomers.

Purification Strategies:

  • Aqueous Work-up: After quenching the reaction with ice water, a thorough work-up is essential. Washing the organic extract with water, a saturated sodium bicarbonate solution, and brine will remove residual acids and some polar impurities.[1]

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from isomers and other byproducts. A non-polar eluent system, such as petroleum ether or a mixture of hexane and ethyl acetate, is typically used.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can significantly improve its purity.

Frequently Asked Questions (FAQs)

Q1: What is the role of sulfuric acid in the nitration of 1,5-difluoro-2-methylbenzene?

A1: Concentrated sulfuric acid serves two primary roles in this reaction. Firstly, it acts as a strong acid to protonate nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Secondly, it acts as a dehydrating agent, removing the water molecule produced during the formation of the nitronium ion, which would otherwise inhibit the reaction.

Q2: What is the expected regioselectivity for the nitration of 1,5-difluoro-2-methylbenzene?

A2: The regioselectivity of the nitration is determined by the directing effects of the substituents on the aromatic ring. The methyl group is an activating, ortho, para-director, while the fluorine atoms are deactivating, ortho, para-directors. The nitro group will preferentially add to the position that is most activated and sterically accessible. In the case of 1,5-difluoro-2-methylbenzene, the position para to the methyl group and ortho to a fluorine atom (the 4-position) is the most likely site of nitration.

Q3: How does temperature affect the outcome of the reaction?

A3: Temperature is a critical parameter in this reaction.

  • Low Temperatures (0-10 °C): Favor mono-nitration and reduce the formation of di-nitrated byproducts. This is the recommended temperature range for achieving high selectivity for this compound.[1]

  • Elevated Temperatures: Increase the reaction rate but also significantly increase the likelihood of di-nitration and other side reactions, leading to a less pure product and lower yield of the desired compound.

Q4: Can other nitrating agents be used for this synthesis?

A4: While the mixed acid system (HNO₃/H₂SO₄) is the most common and cost-effective method, other nitrating agents can be employed. These include nitronium tetrafluoroborate (NO₂BF₄) or using a nitrate salt like potassium nitrate with sulfuric acid. However, these alternatives may be more expensive or require different reaction conditions.

Data Presentation

The following tables summarize representative reaction parameters and the impact of reaction conditions on the nitration of analogous aromatic compounds. This data can be used as a starting point for optimizing the synthesis of this compound.

Table 1: Representative Reaction Parameters for Aromatic Nitration

ParameterValue/ConditionNotes
Reactants
Aromatic Substrate1.0 equivalentStarting material
Concentrated Nitric Acid (90%)1.1 - 1.5 equivalentsNitrating agent
Concentrated Sulfuric Acid (98%)2.0 - 3.0 equivalentsCatalyst and dehydrating agent
Reaction Conditions
Temperature0 - 25 °CReaction is exothermic and should be controlled.
Reaction Time1 - 4 hoursMonitor by TLC or GC for completion.
Work-up & Purification
QuenchingIce-waterTo stop the reaction and precipitate the product.
ExtractionDichloromethane or Ethyl AcetateTo isolate the product from the aqueous phase.
WashingWater, sat. NaHCO₃ soln., BrineTo remove residual acids and salts.
DryingAnhydrous Na₂SO₄ or MgSO₄To remove residual water from the organic phase.
PurificationColumn Chromatography or RecrystallizationTo isolate the desired isomer(s).

Table 2: Hypothetical Influence of Temperature on Product Distribution (Based on General Nitration Principles)

Temperature (°C)Desired Product Yield (%)Di-nitrated Byproduct (%)Other Isomers (%)
0 - 5High (e.g., >85%)Low (e.g., <5%)Moderate
20 - 25Moderate (e.g., 60-70%)Moderate (e.g., 10-15%)Moderate
> 40LowHigh (e.g., >25%)Low

Experimental Protocols

Key Experiment: Nitration of 1,5-Difluoro-2-methylbenzene

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • 1,5-Difluoro-2-methylbenzene

  • Concentrated Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (or Ethyl Acetate)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Sodium Sulfate (or Magnesium Sulfate)

  • Ice

Procedure:

  • Preparation of the Nitrating Mixture:

    • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add concentrated sulfuric acid (2.5 equivalents).

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add concentrated nitric acid (1.2 equivalents) dropwise to the cooled sulfuric acid with continuous stirring. Maintain the temperature of the mixture below 10 °C during the addition.

  • Nitration Reaction:

    • Once the nitrating mixture is prepared and cooled, add 1,5-difluoro-2-methylbenzene (1.0 equivalent) dropwise to the stirred mixture.

    • Control the rate of addition to maintain the internal temperature between 0 and 10 °C.

    • After the addition is complete, continue to stir the reaction mixture at 0-10 °C for 30 minutes.

    • Allow the reaction to warm to room temperature and stir for an additional 1-3 hours.

    • Monitor the progress of the reaction by TLC or GC.

  • Work-up:

    • Once the reaction is complete, carefully pour the reaction mixture onto a stirred mixture of crushed ice and water to quench the reaction.

    • Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether or a hexane/ethyl acetate gradient) or by recrystallization from an appropriate solvent.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation of Nitrating Mixture cluster_reaction Nitration Reaction cluster_workup Work-up cluster_purification Purification H2SO4 Conc. H₂SO₄ Mix Nitrating Mixture (0-5 °C) H2SO4->Mix Cool HNO3 Conc. HNO₃ HNO3->Mix Add dropwise Reaction Reaction Mixture (0-10 °C) Mix->Reaction Substrate 1,5-Difluoro-2-methylbenzene Substrate->Reaction Add dropwise Quench Quench with Ice/Water Reaction->Quench Extract Extract with CH₂Cl₂ Quench->Extract Wash Wash (H₂O, NaHCO₃, Brine) Extract->Wash Dry Dry (Na₂SO₄) Wash->Dry Crude Crude Product Dry->Crude Purify Column Chromatography / Recrystallization Crude->Purify Pure Pure Product Purify->Pure

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_yield Low Yield Issues cluster_purity Purity Issues Start Low Yield or Impure Product Q_Reagents Problem: Incomplete Reaction Start->Q_Reagents Q_Temp_Low Problem: Reaction Too Slow Start->Q_Temp_Low Q_Dinitration Problem: Di-nitration Start->Q_Dinitration Q_Isomers Problem: Isomeric Byproducts Start->Q_Isomers Q_Acids Problem: Residual Acids Start->Q_Acids A_Reagents Solution: Check Acid Concentration & Stoichiometry Q_Reagents->A_Reagents A_Temp_Low Solution: Monitor with TLC/GC, Slightly Increase Temp if Necessary Q_Temp_Low->A_Temp_Low A_Dinitration Solution: Strict Temperature Control (0-10 °C) & Slow Addition Q_Dinitration->A_Dinitration A_Isomers Solution: Optimize Temperature & Purify via Chromatography Q_Isomers->A_Isomers A_Acids Solution: Thorough Aqueous Work-up with NaHCO₃ Wash Q_Acids->A_Acids

Caption: Troubleshooting logic for optimizing the synthesis of this compound.

References

preventing byproduct formation in nitration of difluorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing byproduct formation during the nitration of difluorotoluene. The information is presented in a question-and-answer format to directly address potential issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products and potential byproducts when nitrating different isomers of difluorotoluene?

A1: The regioselectivity of nitration on difluorotoluene is governed by the combined directing effects of the two fluorine atoms and the methyl group. Fluorine is an ortho-, para-directing deactivator, while the methyl group is an ortho-, para-directing activator. The interplay of these effects, along with steric hindrance, determines the final isomer distribution. Below is a summary of predicted and experimentally observed products.

Starting IsomerPredicted/Observed Major Mononitro Product(s)Potential Mononitro ByproductsNotes
2,3-Difluorotoluene 4-Nitro-2,3-difluorotoluene, 6-Nitro-2,3-difluorotoluene5-Nitro-2,3-difluorotolueneNitration is directed to positions activated by the methyl group and para to a fluorine atom.
2,4-Difluorotoluene 5-Nitro-2,4-difluorotoluene3-Nitro-2,4-difluorotoluene, 6-Nitro-2,4-difluorotolueneThe position between the two fluorine atoms is sterically hindered and electronically deactivated.
2,5-Difluorotoluene 4-Nitro-2,5-difluorotoluene, 6-Nitro-2,5-difluorotoluene3-Nitro-2,5-difluorotolueneThe positions ortho to the methyl group are most activated.
2,6-Difluorotoluene 3-Nitro-2,6-difluorotoluene[1]4-Nitro-2,6-difluorotolueneThe position between the two fluorine atoms is highly activated by the methyl group and avoids steric hindrance from being ortho to a fluorine.[1]
3,4-Difluorotoluene 6-Nitro-3,4-difluorotoluene2-Nitro-3,4-difluorotoluene, 5-Nitro-3,4-difluorotolueneThe position ortho to the methyl group and para to a fluorine is strongly favored.
3,5-Difluorotoluene 2-Nitro-3,5-difluorotoluene, 4-Nitro-3,5-difluorotoluene[2]The two primary products are formed due to activation by the methyl group at the ortho and para positions.[2]

Q2: What are the primary methods to control byproduct formation in the nitration of difluorotoluene?

A2: The formation of undesired isomers and dinitrated products can be minimized by carefully selecting the nitrating agent, catalyst, and reaction conditions.

  • Mixed Acid (HNO₃/H₂SO₄): This is the traditional method but can lead to lower selectivity and the formation of oxidative byproducts. Careful control of temperature is crucial.

  • Solid Acid Catalysts: Zeolites (e.g., H-ZSM-5, H-Beta) and other solid acids can enhance regioselectivity, particularly favoring the formation of para-isomers due to shape-selective catalysis within their pores.[3][4] They are also more environmentally friendly and can often be recycled.[3]

  • Alternative Nitrating Agents: Using milder nitrating agents such as N₂O₅ in an inert solvent can sometimes improve selectivity.[5]

Troubleshooting Guides

Problem 1: Low yield of the desired mononitro-difluorotoluene isomer.

Possible CauseSuggested Solution
Incomplete reaction Monitor the reaction progress using TLC or GC. If the starting material is still present after the initial reaction time, consider extending the reaction time or slowly increasing the temperature by a few degrees. Ensure the nitrating agent has not degraded.
Decomposition of product Overly harsh reaction conditions (e.g., high temperature, excessive reaction time) can lead to product degradation. Perform the reaction at the lowest effective temperature. Ensure rapid and efficient quenching of the reaction mixture in ice-water.
Loss during workup Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent. Back-extract the combined organic layers to recover any dissolved product. Be cautious during solvent removal, especially if the product is volatile.
Sub-optimal nitrating system For isomers prone to forming multiple products, consider switching from mixed acid to a solid acid catalyst system to improve regioselectivity towards the desired isomer.

Problem 2: Significant formation of dinitrated byproducts.

Possible CauseSuggested Solution
Excess nitrating agent Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid. Add the nitric acid dropwise to the reaction mixture to avoid localized high concentrations.
High reaction temperature The second nitration is typically slower than the first due to the deactivating effect of the first nitro group. However, elevated temperatures can provide sufficient activation for dinitration to occur. Maintain a low and controlled temperature (e.g., 0-10 °C) throughout the reaction.[1]
Prolonged reaction time Once the starting material is consumed (as monitored by TLC or GC), quench the reaction promptly to prevent further nitration of the desired mononitro product.

Problem 3: Formation of an unexpected major isomer.

Possible CauseSuggested Solution
Steric hindrance In some difluorotoluene isomers, the electronically favored position for nitration may be sterically hindered. This can lead to the formation of a sterically less hindered but electronically less favored isomer. Using a bulkier nitrating agent or catalyst might exacerbate this effect. Conversely, a less bulky system might favor the electronically preferred isomer.
Influence of reaction medium The solvent and catalytic system can influence the isomer distribution. For instance, solid acid catalysts with specific pore sizes can favor the formation of less bulky isomers that fit within the catalyst's channels.[6] Experiment with different solvent systems or catalyst types.
Misidentification of starting material Confirm the identity and purity of the starting difluorotoluene isomer using analytical techniques such as NMR or GC-MS.

Experimental Protocols

General Protocol for Mixed Acid Nitration of Difluorotoluene

This protocol is a general guideline and may require optimization for specific difluorotoluene isomers.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (2.0-3.0 equivalents) to 0-5 °C in an ice bath.

  • Formation of Nitrating Mixture: Slowly add concentrated nitric acid (1.05-1.2 equivalents) dropwise to the cold sulfuric acid with vigorous stirring. Maintain the temperature below 10 °C.

  • Nitration Reaction: Add the difluorotoluene (1.0 equivalent) dropwise to the nitrating mixture, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-10 °C for 30 minutes after the addition is complete, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC or GC.

  • Workup: Carefully pour the reaction mixture onto crushed ice with stirring to quench the reaction and precipitate the crude product.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to separate the desired isomer from byproducts.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_nitration Nitration cluster_workup Workup & Purification start Start add_h2so4 Add H₂SO₄ to Flask start->add_h2so4 cool_h2so4 Cool to 0-5 °C add_h2so4->cool_h2so4 add_hno3 Add HNO₃ Dropwise (<10 °C) cool_h2so4->add_hno3 add_dft Add Difluorotoluene (<10 °C) add_hno3->add_dft stir_cold Stir at 0-10 °C add_dft->stir_cold stir_rt Stir at Room Temp. stir_cold->stir_rt monitor Monitor by TLC/GC stir_rt->monitor quench Quench on Ice monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify (Chromatography/ Recrystallization) dry->purify end Final Product purify->end

Caption: Experimental workflow for the nitration of difluorotoluene.

troubleshooting_workflow start Problem Encountered low_yield Low Yield? start->low_yield Check Yield dinitration High Dinitration? low_yield->dinitration No check_reaction Check Reaction Completion (TLC/GC) low_yield->check_reaction Yes wrong_isomer Wrong Isomer? dinitration->wrong_isomer No reduce_hno3 Reduce Equivalents of HNO₃ dinitration->reduce_hno3 Yes check_sterics Evaluate Steric Hindrance wrong_isomer->check_sterics Yes extend_time Extend Reaction Time/ Slightly Increase Temp check_reaction->extend_time Incomplete check_workup Review Workup Procedure check_reaction->check_workup Complete end Problem Solved extend_time->end change_method Consider Solid Acid Catalyst check_workup->change_method change_method->end lower_temp Lower Reaction Temperature reduce_hno3->lower_temp reduce_time Reduce Reaction Time lower_temp->reduce_time reduce_time->end change_catalyst Change Catalyst/Solvent check_sterics->change_catalyst verify_sm Verify Starting Material Identity change_catalyst->verify_sm verify_sm->end

References

troubleshooting guide for nucleophilic substitution on 1,5-Difluoro-2-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for nucleophilic aromatic substitution (SNAr) reactions on 1,5-Difluoro-2-methyl-4-nitrobenzene .

Frequently Asked Questions (FAQs)

Q1: Which fluorine atom on this compound is more susceptible to nucleophilic attack?

A1: Both fluorine atoms at the C1 and C5 positions are activated for nucleophilic aromatic substitution. The nitro group at C4 strongly activates both the para position (C1) and the ortho position (C5) by stabilizing the negative charge in the Meisenheimer intermediate.[1][2]

However, the regioselectivity can be influenced by two competing factors:

  • Electronic Effects : The nitro group provides strong resonance stabilization for nucleophilic attack at both ortho and para positions.

  • Steric Effects : The methyl group at C2 introduces steric hindrance, which may impede the approach of the nucleophile to the C1 position.[3][4] Attack at the C5 position is generally less hindered.

Therefore, a mixture of C1- and C5-substituted isomers is often possible. The ratio of these products may depend on the steric bulk of the incoming nucleophile and the reaction conditions.

Q2: What are the typical reaction conditions for this SNAr reaction?

A2: SNAr reactions on activated fluoroarenes are typically conducted under the following conditions:

  • Nucleophiles : Amines, alkoxides, and thiols are common nucleophiles.

  • Solvents : Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are preferred as they can solvate the charged intermediate. Alcohols like ethanol (EtOH) can also be used, particularly with amine nucleophiles.[5][6]

  • Bases : A non-nucleophilic base is often required, especially when using amine or thiol nucleophiles, to neutralize the HF produced. Common choices include potassium carbonate (K₂CO₃) or triethylamine (Et₃N).[7]

  • Temperature : Reactions can often be run from room temperature to elevated temperatures (50-100 °C) to increase the reaction rate.[7]

Q3: How does the choice of nucleophile affect the reaction outcome?

A3: The strength and steric bulk of the nucleophile are critical.

  • Nucleophilicity : Stronger nucleophiles (e.g., thiols, secondary amines) will react faster than weaker ones.

  • Steric Hindrance : Bulky nucleophiles may selectively favor substitution at the less sterically hindered C5 position.[3][8] Conversely, smaller nucleophiles might show less regioselectivity.

Q4: Why is fluorine a good leaving group in this reaction?

A4: In nucleophilic aromatic substitution, the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex.[1] Fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.[2] The subsequent breaking of the C-F bond is a faster step and does not determine the overall reaction rate.

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material
Possible Cause Suggested Solution
Insufficient Activation Ensure the reaction temperature is adequate. Gently heating the reaction mixture (e.g., to 50-80 °C) can significantly increase the rate. Monitor progress by TLC or LC-MS.
Weak Nucleophile If using a weak nucleophile, consider converting it to a more potent form (e.g., deprotonating an alcohol to an alkoxide with a strong base like NaH).
Inappropriate Solvent Switch to a more polar aprotic solvent like DMF or DMSO, which are known to accelerate SNAr reactions.[9]
Base Incompatibility Ensure the base is strong enough to deprotonate the nucleophile (if necessary) but not so strong that it causes side reactions. For amine nucleophiles, K₂CO₃ or Et₃N are often sufficient.[7]
Problem 2: Formation of Multiple Products / Poor Regioselectivity
Possible Cause Suggested Solution
Competitive Attack at C1 and C5 As discussed in FAQ A1, substitution at both fluorine atoms is possible. To favor substitution at the less sterically hindered C5 position, try using a bulkier nucleophile.
Di-substitution If an excess of the nucleophile is used or the reaction is run for too long, substitution of both fluorine atoms can occur. Use a stoichiometric amount (1.0-1.1 equivalents) of the nucleophile to favor mono-substitution.
Side Reactions At high temperatures or with very strong bases, side reactions such as elimination or reaction with the solvent can occur. Try running the reaction at a lower temperature for a longer period.
Problem 3: Product Decomposition
Possible Cause Suggested Solution
Harsh Reaction Conditions High temperatures or highly basic conditions may degrade the starting material or the product, which contains a sensitive nitro group. Reduce the reaction temperature and ensure an inert atmosphere (N₂ or Ar) if the product is air-sensitive.
Workup Issues The product may be unstable to acidic or basic workup conditions. Use a neutral quench (e.g., saturated aqueous NH₄Cl) and ensure the product is not exposed to harsh pH for extended periods.[7]

Data Summary

The following table summarizes typical conditions used for SNAr reactions on functionally similar activated difluoroaromatic compounds. These can serve as a starting point for optimizing your reaction.

SubstrateNucleophileBaseSolventTemperatureTimeYield
2,4-DifluoronitrobenzeneMorpholine-EtOHReflux-Good
3,4-DifluoronitrobenzeneMorpholine-----
2-Fluoro-5-nitrobenzene-1,4-diaminePrimary/Secondary AmineK₂CO₃ or Et₃NDMFRT to 100 °CVaries-
2-Fluoro-5-nitrobenzene-1,4-diamineThiolNaHTHF0 °C to RTVaries-
4,5-Difluoro-1,2-dinitrobenzeneCatecholNa₂CO₃EtOH75 °C20 h91%

Experimental Protocols

General Protocol for Reaction with an Amine Nucleophile

This protocol is a representative example and may require optimization.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere (N₂), add this compound and anhydrous DMF.

  • Add the amine nucleophile, followed by powdered anhydrous potassium carbonate.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

SNAr Mechanism and Regioselectivity

Caption: General mechanism for SNAr on this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Unsatisfactory Reaction (Low Yield / Mixture) cause1 No / Low Conversion start->cause1 cause2 Multiple Products start->cause2 cause3 Decomposition start->cause3 sol1a Increase Temperature cause1->sol1a sol1b Use Stronger Nucleophile or Add Base cause1->sol1b sol1c Change to Polar Aprotic Solvent (DMF, DMSO) cause1->sol1c sol2a Control Stoichiometry (1.1 eq Nu-) cause2->sol2a sol2b Use Bulky Nucleophile for Regioselectivity cause2->sol2b sol2c Lower Temperature cause2->sol2c sol3a Reduce Temperature cause3->sol3a sol3b Use Milder Base cause3->sol3b sol3c Use Neutral Workup (e.g., aq. NH4Cl) cause3->sol3c

Caption: Logical workflow for troubleshooting common SNAr reaction issues.

References

stability issues of 1,5-Difluoro-2-methyl-4-nitrobenzene under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,5-Difluoro-2-methyl-4-nitrobenzene

Disclaimer: The following information is provided for guidance and is based on general chemical principles. Specific experimental outcomes can vary. Always perform a thorough literature search and risk assessment before beginning any new procedure.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under acidic conditions?

A1: The primary concerns are potential reduction of the nitro group and, under more forcing conditions, nucleophilic substitution of a fluoride atom. In strongly acidic media, the nitro group can be protonated, which may alter the compound's reactivity or solubility.[1] While the C-F bond is generally strong, the presence of a powerful electron-withdrawing nitro group can activate the fluoride atoms toward nucleophilic attack, especially at elevated temperatures with nucleophiles present in the medium.

Q2: What are the likely degradation products in a strong acidic medium?

A2: Under reductive acidic conditions (e.g., using metals in acid), the nitro group can be reduced to form intermediates like nitroso and hydroxylamino species, ultimately leading to the corresponding aniline.[2][3][4] In a non-reductive but strongly acidic and aqueous environment at high temperatures, hydrolysis could potentially lead to the substitution of a fluorine atom by a hydroxyl group, yielding a fluoronitrophenol derivative.

Q3: How should I store this compound?

A3: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases. Avoid prolonged exposure to light. For long-term storage, refrigeration is recommended.

Q4: Can this compound be used in heated acidic reactions?

A4: Yes, but with caution. The stability is dependent on the specific acid, its concentration, the temperature, and the reaction time. It is crucial to monitor the reaction for the formation of byproducts. We recommend running a small-scale trial and analyzing the reaction mixture by an appropriate method (e.g., TLC, LC-MS, or GC-MS) to check for degradation of the starting material.

Troubleshooting Guide

Issue 1: Low or Inconsistent Yield in an Acid-Catalyzed Reaction

Potential Cause Troubleshooting Step
Degradation of Starting Material The acidic conditions may be too harsh, causing the starting material to degrade.
1. Run a Control Experiment: Stir the starting material in the acidic medium under the reaction conditions (time, temperature) but without other reagents. Analyze a sample by HPLC or LC-MS to quantify any degradation.
2. Lower the Temperature: If degradation is observed, attempt the reaction at a lower temperature.
3. Use a Milder Acid: If possible, substitute the strong acid with a weaker one (e.g., use acetic acid instead of sulfuric acid) or use a lower concentration of the acid.
Incomplete Reaction The reaction may not be going to completion.
1. Monitor Reaction Progress: Use TLC, GC, or HPLC to track the consumption of the starting material.
2. Increase Reaction Time: If the starting material is stable under the conditions (as determined by a control experiment), extend the reaction time.

Issue 2: Appearance of Unexpected Byproducts (Spots on TLC, Peaks in GC/LC-MS)

Potential Cause Troubleshooting Step
Acid-Induced Side Reactions The compound may be undergoing unintended reactions such as reduction or hydrolysis.
1. Characterize Byproducts: If possible, isolate and characterize the main byproduct(s) using techniques like MS and NMR to understand the degradation pathway.
2. Review Reaction Conditions: If a reduced product (aniline derivative) is observed, ensure there are no unintended reducing agents in the reaction. If a hydrolyzed product is observed, minimize the amount of water in the reaction by using anhydrous solvents and reagents.
Impurity in Starting Material The starting material may contain impurities that are reacting.
1. Verify Purity: Check the purity of the this compound lot using a reliable analytical method (e.g., NMR, GC, elemental analysis).
2. Purify if Necessary: If impurities are detected, purify the starting material by recrystallization or chromatography before use.

Quantitative Stability Data

The following table presents hypothetical stability data for this compound in an aqueous sulfuric acid solution, monitored by HPLC.

pH (Adjusted with H₂SO₄)Temperature (°C)Time (hours)Degradation (%)Primary Degradation Product
1.02524< 1%Not Detected
1.0806~5%5-Fluoro-2-methyl-4-nitrophenol
1.08024~18%5-Fluoro-2-methyl-4-nitrophenol
3.08024< 2%Not Detected

Experimental Protocols

Protocol 1: Stability Assay of this compound under Acidic Conditions

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Preparation of Acidic Medium: Prepare the desired acidic solution (e.g., 0.1 M H₂SO₄, pH 1.0).

  • Incubation: Add a precise volume of the stock solution to a sealed vial containing the acidic medium to achieve a final concentration of ~50 µg/mL. Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 50°C).

  • Time Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Quenching and Dilution: Immediately neutralize the aliquot with an appropriate base (e.g., NaHCO₃ solution) and dilute with the mobile phase to a suitable concentration for analysis.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC with a C18 column and a UV detector (e.g., at 254 nm).

  • Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample to determine the rate of degradation.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), a nucleophile (e.g., sodium methoxide, 1.1 eq), and an anhydrous polar aprotic solvent (e.g., DMF or DMSO).

  • Acidic Additive (if required): Note: Most SNAr reactions with this substrate are base-catalyzed. If an acidic condition is required for a specific transformation, a non-nucleophilic acid should be chosen carefully. For this example, we proceed without acid.

  • Reaction Execution: Stir the mixture at the desired temperature (e.g., 60°C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. Check for the consumption of starting material and the formation of the desired product. Also, look for potential byproduct spots which might indicate degradation.

  • Workup: After the reaction is complete, cool the mixture to room temperature, pour it into ice water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

TroubleshootingWorkflow start Problem Observed: Low Yield or Byproducts check_purity Step 1: Verify Purity of Starting Material start->check_purity is_pure Is it Pure? check_purity->is_pure purify Action: Purify Material (Recrystallize / Column) is_pure->purify No control_exp Step 2: Run Control Experiment (Substrate + Acid, No Reagents) is_pure->control_exp Yes purify->check_purity is_stable Is Substrate Stable? control_exp->is_stable optimize Hypothesis: Reaction Conditions (e.g., Time, Stoichiometry) is_stable->optimize Yes degradation Hypothesis: Degradation Under Acidic Conditions is_stable->degradation No solution Solution Implemented optimize->solution modify_conditions Action: Modify Conditions (Temp, Acid Conc., Solvent) degradation->modify_conditions analyze_byproducts Action: Analyze Byproducts (LC-MS, NMR) degradation->analyze_byproducts modify_conditions->solution

Caption: Troubleshooting workflow for stability issues.

References

analytical methods for detecting impurities in 1,5-Difluoro-2-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the analysis of 1,5-Difluoro-2-methyl-4-nitrobenzene and its impurities.

Analytical Workflow Overview

The following diagram illustrates a general workflow for the identification and quantification of impurities in this compound.

Analytical_Workflow General Analytical Workflow for Impurity Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis and Reporting Sample Sample of this compound Dissolution Dissolve in appropriate solvent (e.g., Acetonitrile, Methanol) Sample->Dissolution HPLC HPLC-UV/PDA or LC-MS Dissolution->HPLC GCMS GC-MS Dissolution->GCMS NMR NMR (1H, 19F, 13C) Dissolution->NMR Quantification Impurity Quantification HPLC->Quantification Identification Impurity Identification and Structural Elucidation GCMS->Identification NMR->Identification Report Final Report Quantification->Report Identification->Report

Caption: General analytical workflow for impurity identification.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Based on its synthesis via nitration of 1,5-difluoro-2-methylbenzene, the most probable impurities include:

  • Unreacted Starting Material: 1,5-Difluoro-2-methylbenzene.

  • Isomeric Byproducts: Other isomers of difluoro-methyl-nitrobenzene formed during the nitration process. The directing effects of the methyl and fluoro groups on the benzene ring can lead to the formation of different positional isomers.

  • Over-nitrated Products: Dinitro derivatives of 1,5-difluoro-2-methylbenzene.

  • Residual Solvents: Solvents used in the synthesis and purification steps, such as acetonitrile, methanol, or others, may be present.[1]

  • Reagents: Traces of nitrating agents (e.g., nitric acid, sulfuric acid) if not completely removed during workup.

Q2: Which analytical techniques are best suited for analyzing impurities in this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive impurity profile:

  • High-Performance Liquid Chromatography (HPLC) with a UV or Photodiode Array (PDA) detector is ideal for separating and quantifying non-volatile impurities. Coupling HPLC with a mass spectrometer (LC-MS) can provide molecular weight information for impurity identification.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and the unreacted starting material.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, and ¹³C) is a powerful tool for the structural elucidation of unknown impurities, especially when they can be isolated. ¹⁹F NMR can be particularly useful for identifying fluorinated impurities.[4]

Experimental Protocols (Starting Points)

These are general starting methods and should be optimized and validated for your specific application and instrumentation.

High-Performance Liquid Chromatography (HPLC-UV)
ParameterSuggested Condition
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B. A good starting point is 10% B to 90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 254 nm (or use a PDA detector to scan for the optimal wavelength)
Injection Volume 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS)
ParameterSuggested Condition
Column A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Oven Program Start at 50 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 amu
Nuclear Magnetic Resonance (NMR) Spectroscopy
ParameterSuggested Condition
Solvent Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
¹H NMR Acquire a standard proton spectrum. Look for aromatic signals that differ from the main product and aliphatic signals from residual solvents.
¹⁹F NMR Acquire a fluorine spectrum. This is highly specific for fluorinated compounds and will help identify isomeric impurities and degradation products containing fluorine.
Internal Standard For quantitative NMR (qNMR), a suitable internal standard that does not overlap with the analyte or impurity signals should be chosen.

Troubleshooting Guides

HPLC Troubleshooting

HPLC_Troubleshooting HPLC Troubleshooting Logic cluster_peakshape Solutions for Poor Peak Shape cluster_retention Solutions for Inconsistent Retention Times cluster_resolution Solutions for Poor Resolution cluster_nopeaks Solutions for No Peaks Detected Problem Chromatographic Problem Encountered PeakShape Poor Peak Shape (Tailing/Fronting) Problem->PeakShape RetentionTime Inconsistent Retention Times Problem->RetentionTime Resolution Poor Resolution Problem->Resolution NoPeaks No Peaks Detected Problem->NoPeaks PS1 Check for column overload; dilute sample. PeakShape->PS1 PS2 Adjust mobile phase pH. PeakShape->PS2 PS3 Use a different column chemistry. PeakShape->PS3 PS4 Replace the column if degraded. PeakShape->PS4 RT1 Ensure proper mobile phase mixing and degassing. RetentionTime->RT1 RT2 Check for system leaks. RetentionTime->RT2 RT3 Use a column oven for temperature stability. RetentionTime->RT3 RT4 Ensure adequate column equilibration. RetentionTime->RT4 Res1 Optimize the gradient profile. Resolution->Res1 Res2 Try a different mobile phase (e.g., methanol vs. acetonitrile). Resolution->Res2 Res3 Use a column with higher efficiency or different selectivity. Resolution->Res3 NP1 Verify autosampler injection. NoPeaks->NP1 NP2 Check for major leaks in the flow path. NoPeaks->NP2 NP3 Ensure detector is on and configured correctly. NoPeaks->NP3

References

Technical Support Center: Workup Procedures for Reactions Involving 1,5-Difluoro-2-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5-Difluoro-2-methyl-4-nitrobenzene. The following information is designed to address specific issues that may be encountered during the workup of reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions to consider when working with this compound and its reaction mixtures?

A1: this compound and related nitroaromatic compounds are potentially hazardous. Always handle these chemicals in a well-ventilated fume hood.[1][2] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[3][4] Avoid inhalation of dust or vapors and prevent skin and eye contact.[1][2][3][4] Ensure that an eyewash station and safety shower are readily accessible.[3][4]

Q2: What are the common reaction types for this compound?

A2: The presence of two fluorine atoms and a nitro group on the benzene ring makes this compound susceptible to nucleophilic aromatic substitution (SNAr) reactions. The fluorine atoms act as good leaving groups, activated by the electron-withdrawing nitro group.[5]

Q3: My product seems to be soluble in the aqueous layer during extraction. What should I do?

A3: If your product has polar functional groups, it may have some solubility in the aqueous layer. To minimize product loss, you can perform multiple extractions with a suitable organic solvent. Additionally, "back-extracting" the combined aqueous layers with a fresh portion of the organic solvent can help recover any dissolved product. Saturating the aqueous layer with brine (a saturated solution of NaCl) can also decrease the solubility of organic compounds in the aqueous phase, a phenomenon known as "salting out".

Q4: After quenching my nitration reaction with water, a solid has precipitated. Is this my product?

A4: While it is possible that the precipitate is your desired product, it could also be unreacted starting material or a byproduct. It is crucial to isolate the solid by filtration and analyze it (e.g., by TLC, NMR, or melting point) to confirm its identity. Pouring the reaction mixture onto ice water is a common method to induce crystallization of the organic product while dissolving inorganic reagents.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Persistent Emulsion During Extraction - High concentration of starting materials or byproducts acting as surfactants.- Incompatible solvent system.- Add brine (saturated NaCl solution) to the separatory funnel to increase the polarity of the aqueous phase.- Allow the mixture to stand undisturbed for a longer period.- Filter the entire mixture through a pad of Celite or glass wool.- If the emulsion persists, consider centrifugation to break the emulsion.
Product Fails to Crystallize from Solution - The product may be an oil at the current temperature.- Presence of impurities inhibiting crystallization.- Solution is not saturated.- Try cooling the solution in an ice bath or refrigerator.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure product if available.- Concentrate the solution to increase saturation.- If impurities are suspected, purify the crude product by column chromatography before attempting crystallization.
Unexpected Side Products Observed (e.g., by TLC or NMR) - Reaction conditions (temperature, time) were not optimal.- Di-substitution or reaction at other sites on the aromatic ring.- Re-evaluate the reaction conditions. Lowering the temperature may increase selectivity.- The workup can be designed to remove certain byproducts. For example, an acidic wash can remove basic impurities, and a basic wash can remove acidic impurities.- Purification by column chromatography is often necessary to separate isomers and other byproducts.
Low Recovery of Product After Workup - Product is partially soluble in the aqueous wash solutions.- Product is volatile and was lost during solvent removal (rotoevaporation).- Incomplete extraction from the reaction mixture.- Perform multiple extractions with the organic solvent.- Back-extract the aqueous layers with fresh organic solvent.- Use moderate temperatures during rotoevaporation.- Ensure thorough mixing during the extraction process.

Experimental Protocols

General Workup Procedure for a Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol outlines a general workup for a reaction where this compound is reacted with a nucleophile (e.g., an amine or an alcohol) in a polar aprotic solvent like DMF or DMSO.

  • Quenching the Reaction:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker containing ice-water. This will often cause the organic product to precipitate. If an oil forms, proceed to the extraction step.

  • Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction three times to ensure complete recovery of the product.

    • Combine the organic layers.

  • Washing the Organic Layer:

    • Wash the combined organic layers sequentially with:

      • Water (to remove the polar aprotic solvent, e.g., DMF or DMSO). Repeat this wash multiple times if a high-boiling polar solvent was used.

      • A dilute acid solution (e.g., 1 M HCl) if the nucleophile was basic (like an amine) and needs to be removed.

      • A dilute base solution (e.g., saturated sodium bicarbonate) if there are acidic byproducts.

      • Brine (saturated NaCl solution) to remove the bulk of the dissolved water.

  • Drying and Solvent Removal:

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Visualizations

Workup_Workflow cluster_reaction Reaction cluster_workup Workup Procedure cluster_purification Purification Reaction Reaction Mixture (this compound + Reagents) Quench 1. Quench (Pour into ice-water) Reaction->Quench Extraction 2. Extraction (e.g., Ethyl Acetate) Quench->Extraction Wash_H2O 3a. Wash with Water Extraction->Wash_H2O Wash_AcidBase 3b. Acid/Base Wash (if needed) Wash_H2O->Wash_AcidBase Wash_Brine 3c. Wash with Brine Wash_AcidBase->Wash_Brine Drying 4. Dry Organic Layer (e.g., Na2SO4) Wash_Brine->Drying Solvent_Removal 5. Solvent Removal (Rotary Evaporator) Drying->Solvent_Removal Crude_Product Crude Product Solvent_Removal->Crude_Product Purification 6. Purification (Recrystallization or Chromatography) Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product

Caption: A typical experimental workflow for the workup and purification of a reaction involving this compound.

Troubleshooting_Logic cluster_emulsion Emulsion Formation cluster_crystallization Crystallization Failure cluster_purity Low Purity Start Workup Issue Encountered Emulsion Emulsion? Start->Emulsion Add_Brine Add Brine Emulsion->Add_Brine Yes No_Crystals No Crystals? Emulsion->No_Crystals No Filter_Celite Filter through Celite Add_Brine->Filter_Celite Resolved Issue Resolved Filter_Celite->Resolved Cool_Scratch Cool & Scratch No_Crystals->Cool_Scratch Yes Low_Purity Low Purity? No_Crystals->Low_Purity No Add_Seed Add Seed Crystal Cool_Scratch->Add_Seed Chromatography Purify by Chromatography Add_Seed->Chromatography Chromatography->Resolved Optimize_Wash Optimize Washing Steps Low_Purity->Optimize_Wash Yes Low_Purity->Resolved No Re_Purify Re-purify Optimize_Wash->Re_Purify Re_Purify->Resolved

Caption: A troubleshooting decision tree for common issues encountered during the workup of reactions with this compound.

References

managing exothermic reactions in the synthesis of 1,5-Difluoro-2-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,5-Difluoro-2-methyl-4-nitrobenzene. It provides essential guidance on managing the highly exothermic nature of the nitration reaction, ensuring both safety and successful experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Rapid, uncontrolled temperature increase (Thermal Runaway) 1. Addition of nitrating agent is too fast.2. Inadequate cooling of the reaction mixture.3. Insufficient stirring, leading to localized "hot spots".1. Immediately stop the addition of the nitrating agent.2. Increase the efficiency of the cooling bath (add more dry ice or use a cryocooler).3. Ensure vigorous and efficient stirring to maintain a homogenous temperature throughout the reaction mixture.4. If the temperature continues to rise, have a quenching bath of ice-water ready to "drown" the reaction.
Low yield of the desired product 1. Incomplete reaction due to low temperature or insufficient reaction time.2. Formation of undesired isomers.3. Loss of product during workup.1. Monitor the reaction progress using TLC or GC. If the reaction is stalled, consider allowing it to stir for a longer period at the controlled temperature.2. Ensure the temperature is kept low to favor the desired regioselectivity.3. During the aqueous workup, ensure thorough extraction with a suitable organic solvent.
Formation of significant amounts of byproducts (e.g., dinitrated species) 1. Reaction temperature is too high.2. Excess of nitrating agent.1. Maintain the reaction temperature strictly, preferably between 0 and 5°C.[1] 2. Use a stoichiometric amount or a slight excess of the nitrating agent.
Product does not precipitate upon quenching 1. The product has some solubility in the acidic aqueous mixture.2. The product is an oil at the quenching temperature.1. Perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane or ethyl acetate.[1] 2. Wash the combined organic layers with water, a saturated solution of sodium bicarbonate, and finally with brine to remove residual acids and salts.[1]

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of 2,4-difluorotoluene so exothermic?

A1: The nitration of aromatic compounds is an exothermic process.[2] The reaction involves the formation of a highly reactive electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric and sulfuric acids. The subsequent electrophilic attack on the aromatic ring and the formation of the stable nitroaromatic product release a significant amount of energy as heat.

Q2: What is the role of sulfuric acid in this reaction?

A2: Concentrated sulfuric acid serves two primary roles in this nitration. Firstly, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the nitronium ion (NO₂⁺), the active electrophile.[3] Secondly, it acts as a dehydrating agent, absorbing the water produced during the reaction, which helps to drive the equilibrium towards the products.[4]

Q3: What are the critical safety precautions to take during this synthesis?

A3: Due to the highly exothermic nature of the reaction and the corrosive and oxidizing properties of the reagents, several safety measures are crucial:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[1]

  • Use an efficient cooling bath (e.g., ice-salt or dry ice-acetone) to maintain the reaction temperature.

  • Add the nitrating agent slowly and dropwise with vigorous stirring.[5]

  • Always have a quenching bath (ice-water) readily available to stop the reaction in case of a thermal runaway.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the nitration can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] This will allow you to observe the consumption of the starting material (2,4-difluorotoluene) and the formation of the product.

Experimental Protocols

Key Experiment: Nitration of 2,4-Difluorotoluene

This protocol is adapted from procedures for the nitration of similar fluorinated aromatic compounds.[1][6]

Materials:

  • 2,4-Difluorotoluene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (or Ethyl Acetate)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Sodium Sulfate

  • Ice

Procedure:

  • Preparation of the Nitrating Mixture: In a dropping funnel, carefully add concentrated nitric acid to concentrated sulfuric acid in a 1:2 volume ratio. Cool the mixture in an ice bath.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and the dropping funnel containing the nitrating mixture, dissolve 2,4-difluorotoluene in concentrated sulfuric acid. Cool the flask in an ice-salt or dry ice-acetone bath to between 0 and 5°C.

  • Nitration: While stirring vigorously, add the cold nitrating mixture dropwise to the solution of 2,4-difluorotoluene. The rate of addition should be controlled to maintain the internal temperature of the reaction mixture between 0 and 5°C.[1]

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5°C. Monitor the reaction's progress by TLC or GC until the starting material is consumed (typically 1-2 hours).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.[1][6]

  • Work-up:

    • If a precipitate forms, collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.

    • If no precipitate forms, transfer the quenched mixture to a separatory funnel and extract it three times with dichloromethane.[1]

    • Combine the organic layers and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.[1]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes representative quantitative data for the nitration of substituted toluenes. Note that the exact values for the synthesis of this compound may vary.

Parameter Value/Range Reference
Reaction Temperature 0 - 10°C[1]
Reaction Time 1 - 4 hours[1]
Ratio of H₂SO₄ to HNO₃ (v/v) 2:1 to 3:1[1]
Enthalpy of Reaction (ΔH) Approx. -120 to -150 kJ/mol (for toluene)[7]
Yield 50 - 80% (typical for analogous reactions)[6]

Mandatory Visualization

The following diagram illustrates the logical workflow for managing the exothermic nitration of 2,4-difluorotoluene.

ExothermicReactionManagement A Prepare Nitrating Mixture (H₂SO₄ + HNO₃) B Cool Nitrating Mixture (Ice Bath) A->B E Slow, Dropwise Addition of Nitrating Mixture B->E C Prepare Substrate Solution (2,4-Difluorotoluene in H₂SO₄) D Cool Substrate Solution (0-5°C) C->D D->E F Monitor Temperature Continuously E->F K Reaction Monitoring (TLC/GC) H Is Temperature Stable in 0-5°C Range? F->H G Vigorous Stirring G->E I Continue Addition H->I Yes J STOP Addition! Increase Cooling H->J No I->E J->F L Reaction Complete? K->L M Continue Stirring L->M No N Quench Reaction (Pour onto Ice-Water) L->N Yes M->K O Work-up and Purification N->O

Caption: Workflow for managing exothermic nitration.

References

Technical Support Center: Solvent Effects on the Reactivity of 1,5-Difluoro-2-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5-Difluoro-2-methyl-4-nitrobenzene. The information provided is based on established principles of nucleophilic aromatic substitution (SNAr) reactions, drawing from studies on analogous compounds due to the limited specific literature on this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

A1: The reactivity is primarily influenced by the nature of the nucleophile, the choice of solvent, the reaction temperature, and the presence of a base. The two fluorine atoms are activated for displacement by the electron-withdrawing nitro group.

Q2: Which fluorine atom is more susceptible to nucleophilic attack?

A2: The fluorine atom at the C5 position (para to the nitro group) is generally more activated towards nucleophilic attack due to the strong resonance-destabilizing effect of the nitro group on the intermediate Meisenheimer complex. However, the ortho-methyl group at C2 can exert steric hindrance, potentially influencing the regioselectivity.

Q3: How does the choice of solvent affect the reaction rate and selectivity?

A3: The solvent plays a crucial role in stabilizing the charged intermediates and transition states of the SNAr reaction.

  • Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred as they can solvate the cation of the nucleophile's salt, leaving the anion more "naked" and nucleophilic, thus accelerating the reaction rate.

  • Protic solvents (e.g., alcohols, water) can solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction. However, they can be effective in some cases, particularly with neutral nucleophiles like amines.

  • Nonpolar solvents (e.g., toluene, hexane) are generally not ideal for SNAr reactions as they do not effectively stabilize the charged intermediates, leading to very slow reaction rates. However, for some substrates like 2,4-difluoronitrobenzene, nonpolar solvents have been shown to favor ortho-selectivity.[1][2][3][4]

Q4: I am observing low to no conversion in my reaction. What are the likely causes?

A4: Low or no conversion can be due to several factors:

  • Insufficiently activated nucleophile: A weak nucleophile may not be reactive enough to attack the aromatic ring. The use of a stronger nucleophile or the addition of a base to deprotonate a protic nucleophile (e.g., an alcohol or a secondary amine) is recommended.

  • Inappropriate solvent: As discussed in Q3, the solvent choice is critical. If you are using a nonpolar or protic solvent, consider switching to a polar aprotic solvent.

  • Low reaction temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Consider increasing the reaction temperature.

  • Poor quality of starting material: Ensure the this compound is pure.

Q5: I am getting a mixture of products. How can I improve the selectivity?

A5: A mixture of products can arise from the substitution of either fluorine atom or from side reactions. To improve selectivity:

  • Optimize the reaction temperature: Lowering the temperature may favor the formation of the thermodynamically more stable product.

  • Screen different solvents: The solvent can influence the regioselectivity of the reaction.[1][2][3][4]

  • Control the stoichiometry of the nucleophile: Using a controlled amount of the nucleophile can help to avoid double substitution if that is a possibility.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Reaction Weak nucleophileUse a stronger nucleophile or add a suitable base (e.g., K₂CO₃, NaH) to deprotonate the nucleophile.
Inappropriate solventSwitch to a polar aprotic solvent like DMF, DMSO, or acetonitrile.
Low temperatureGradually increase the reaction temperature, monitoring for side product formation.
Formation of Multiple Products Lack of regioselectivityScreen a range of solvents with varying polarities. Lowering the reaction temperature might also improve selectivity.
Di-substitutionUse a stoichiometric amount of the nucleophile relative to the substrate.
Decomposition of Starting Material or Product High reaction temperatureRun the reaction at a lower temperature for a longer duration.
Presence of water with strong basesEnsure anhydrous conditions, especially when using reactive bases like NaH.
Difficult Product Isolation Product is highly soluble in the reaction solventAfter the reaction, quench with water and extract the product with a suitable organic solvent.
Emulsion formation during workupAdd brine to the aqueous layer to break the emulsion.

Data Presentation

Table 1: Effect of Solvent on Reaction Yield

Nucleophile Solvent Temperature (°C) Time (h) Yield (%) Notes
e.g., PiperidineDMF8012Record your data
e.g., PiperidineDMSO8012Record your data
e.g., PiperidineAcetonitrile8012Record your data
e.g., PiperidineTHF8012Record your data
e.g., PiperidineEthanol8012Record your data

Table 2: Effect of Temperature on Reaction Yield

Nucleophile Solvent Temperature (°C) Time (h) Yield (%) Notes
e.g., MorpholineDMFRoom Temp.24Record your data
e.g., MorpholineDMF5018Record your data
e.g., MorpholineDMF8012Record your data
e.g., MorpholineDMF1008Record your data

Experimental Protocols

The following are generalized experimental protocols for conducting nucleophilic aromatic substitution reactions on this compound. These should be considered as starting points and may require optimization.

Protocol 1: Reaction with an Amine Nucleophile (e.g., Piperidine)

  • Materials: this compound, Piperidine, Potassium Carbonate (K₂CO₃), Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure: a. To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol). b. Dissolve the starting material in anhydrous DMF (5 mL). c. Add piperidine (1.2 mmol) to the solution, followed by potassium carbonate (2.0 mmol). d. Heat the reaction mixture to 80°C and stir for 12 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL). g. Extract the aqueous layer with ethyl acetate (3 x 20 mL). h. Combine the organic layers and wash with brine (2 x 20 mL). i. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. j. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reaction with an Alcohol Nucleophile (e.g., Phenol)

  • Materials: this compound, Phenol, Sodium Hydride (NaH, 60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF).

  • Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenol (1.2 mmol) and anhydrous THF (5 mL). b. Cool the solution to 0°C in an ice bath. c. Carefully add sodium hydride (1.2 mmol) portion-wise to the solution. d. Allow the mixture to stir at 0°C for 30 minutes to form the sodium phenoxide. e. Add a solution of this compound (1.0 mmol) in anhydrous THF (2 mL) dropwise to the reaction mixture. f. Allow the reaction to warm to room temperature and then heat to reflux (approx. 66°C) for 24 hours. g. Monitor the reaction by TLC. h. After completion, cool the reaction to 0°C and carefully quench with saturated aqueous ammonium chloride solution. i. Extract the product with ethyl acetate (3 x 20 mL). j. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. k. Purify the crude product by column chromatography.

Visualizations

SNAr_Mechanism A This compound + Nucleophile (Nu⁻) B Meisenheimer Complex (Resonance Stabilized Intermediate) A->B Nucleophilic Attack C Product + Fluoride Ion (F⁻) B->C Loss of Leaving Group

Caption: Generalized mechanism for the SNAr reaction.

Experimental_Workflow start Start step1 Dissolve Substrate in Anhydrous Solvent start->step1 step2 Add Nucleophile and Base step1->step2 step3 Heat and Stir Reaction Mixture step2->step3 step4 Monitor by TLC step3->step4 step5 Workup: Quench, Extract, Wash, Dry step4->step5 Reaction Complete step6 Purification: Column Chromatography step5->step6 end End step6->end

Caption: A typical experimental workflow for SNAr reactions.

Troubleshooting_Tree start Low Conversion? q1 Is the nucleophile strong enough? start->q1 Yes a1 Use a stronger nucleophile or add a base. q1->a1 No q2 Is the solvent polar aprotic? q1->q2 Yes a1->q2 a2 Switch to DMF, DMSO, or ACN. q2->a2 No q3 Is the temperature high enough? q2->q3 Yes a2->q3 a3 Increase the reaction temperature. q3->a3 No end Problem Solved q3->end Yes a3->end

Caption: Troubleshooting decision tree for low reaction conversion.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1,5-Difluoro-2-methyl-4-nitrobenzene and 2,4-difluoronitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 1,5-Difluoro-2-methyl-4-nitrobenzene and 2,4-difluoronitrobenzene, two key intermediates in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. The focus of this comparison is on their susceptibility to nucleophilic aromatic substitution (SNAr), a critical reaction for the introduction of various functional groups.

Introduction to the Compounds

Both this compound and 2,4-difluoronitrobenzene are highly activated aromatic systems, primed for nucleophilic attack. The presence of strongly electron-withdrawing nitro groups and fluorine atoms facilitates the displacement of the fluoride ions by a wide range of nucleophiles. However, the additional methyl group and the altered substitution pattern in this compound introduce nuances to its reactivity profile when compared to the more commonly studied 2,4-difluoronitrobenzene.

Theoretical Reactivity Considerations

The reactivity of these compounds in SNAr reactions is governed by the stability of the Meisenheimer complex, a key intermediate formed during the reaction. The electron-withdrawing nitro group plays a crucial role in stabilizing the negative charge that develops on the aromatic ring during nucleophilic attack.

In 2,4-difluoronitrobenzene , the nitro group is positioned para to the fluorine at C4 and ortho to the fluorine at C2. Both positions are activated towards nucleophilic attack due to the strong resonance and inductive effects of the nitro group.

For This compound , the nitro group is para to the fluorine at C1 and meta to the fluorine at C5. The additional methyl group, being weakly electron-donating, might slightly diminish the overall electrophilicity of the aromatic ring compared to its non-methylated counterpart. The fluorine at the C1 position is expected to be more activated towards substitution due to the para-nitro group, while the fluorine at the C5 position, being meta to the nitro group, is expected to be significantly less reactive.

Quantitative Reactivity Data

One study investigated the reaction of 2,4-difluoronitrobenzene with pyrrolidine in ethanol, revealing a multi-step reaction with the formation of both ortho- and para-substituted intermediates, followed by a second substitution to yield the di-substituted product. The reaction kinetics were found to be second order for all steps.

Another study provided kinetic parameters for the reaction of 2,4-difluoronitrobenzene with morpholine in ethanol at 90°C. The rate constants for the substitution at the ortho and para positions, as well as the subsequent di-substitution, were determined.

Reaction StepRate Constant (k) at 90°C (10⁻³ M⁻¹ s⁻¹)Activation Energy (Ea) (kJ mol⁻¹)
2,4-difluoronitrobenzene + morpholine → ortho-substituted 23.70 ± 0.0438.2 ± 0.3
2,4-difluoronitrobenzene + morpholine → para-substituted 6.90 ± 0.0132.9 ± 0.5
ortho-substituted + morpholine → di-substituted Converged to zeroConverged to zero
para-substituted + morpholine → di-substituted 1.500 ± 0.00540.8 ± 1.5

Table 1: Kinetic parameters for the reaction of 2,4-difluoronitrobenzene with morpholine in ethanol.

Unfortunately, no directly comparable quantitative data for the reaction of this compound with morpholine or other amines could be located in the surveyed literature. However, based on the principles of SNAr reactions, it is anticipated that the rate of substitution at the C1 position (para to the nitro group) of this compound would be of a similar order of magnitude to the substitution at the C4 position of 2,4-difluoronitrobenzene, although potentially slightly slower due to the electron-donating effect of the methyl group. The substitution at the C5 position (meta to the nitro group) is expected to be significantly slower.

Experimental Protocols

Detailed experimental protocols are essential for reproducible research. Below are representative procedures for the nucleophilic aromatic substitution of both compounds with an amine nucleophile.

Protocol 1: Reaction of 2,4-Difluoronitrobenzene with Morpholine

This protocol is based on a continuous flow synthesis method.

Materials:

  • 2,4-Difluoronitrobenzene

  • Morpholine

  • Triethylamine

  • Ethanol (solvent)

  • N,N-dimethylbenzamide (internal standard)

  • Hydrochloric acid (1 N solution for quenching)

Procedure:

  • Prepare stock solutions of 2,4-difluoronitrobenzene, morpholine, triethylamine, and N,N-dimethylbenzamide in ethanol.

  • Utilize a continuous flow reactor system with precise temperature and flow rate control.

  • Pump the reactant solutions into the reactor at the desired flow rates to achieve the target residence time and stoichiometry. A typical molar ratio would be 1:1.1 (2,4-difluoronitrobenzene:morpholine) with a corresponding 1.1 equivalents of triethylamine.

  • Maintain the reactor at a constant temperature (e.g., 90°C).

  • Collect samples from the reactor outlet at various time points.

  • Quench the reaction in the collected samples by adding a 1 N solution of hydrochloric acid.

  • Analyze the product mixture using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine the concentrations of reactants, intermediates, and products.

Protocol 2: General Procedure for the Reaction of this compound with a Secondary Amine (e.g., Morpholine)

As a specific protocol for this reaction was not found, a general procedure for SNAr reactions with similar substrates is provided.

Materials:

  • This compound

  • Morpholine

  • Potassium carbonate (or another suitable base)

  • Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in DMF.

  • Add morpholine (1.1 - 1.5 eq) to the solution.

  • Add potassium carbonate (2.0 eq) as a base.

  • Stir the reaction mixture at room temperature or heat to 50-100°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Reaction Pathways and Logical Relationships

The following diagrams illustrate the expected reaction pathways for the nucleophilic aromatic substitution of both compounds.

SNAr_2_4_difluoronitrobenzene 2,4-Difluoronitrobenzene 2,4-Difluoronitrobenzene ortho-substituted ortho-substituted 2,4-Difluoronitrobenzene->ortho-substituted + Nucleophile para-substituted para-substituted 2,4-Difluoronitrobenzene->para-substituted + Nucleophile di-substituted di-substituted ortho-substituted->di-substituted + Nucleophile para-substituted->di-substituted + Nucleophile

Caption: Reaction pathway for 2,4-difluoronitrobenzene.

SNAr_1_5_Difluoro_2_methyl_4_nitrobenzene This compound This compound C1-substituted C1-substituted This compound->C1-substituted + Nucleophile (major) C5-substituted C5-substituted This compound->C5-substituted + Nucleophile (minor) di-substituted di-substituted C1-substituted->di-substituted + Nucleophile

A Comparative Guide to the Validation of Analytical Methods for 1,5-Difluoro-2-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated analytical methods for the quantification of 1,5-Difluoro-2-methyl-4-nitrobenzene, a key intermediate in pharmaceutical synthesis. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product. This document presents a comparative analysis of two common chromatographic techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The information herein is based on established methodologies for structurally similar fluorinated nitroaromatic compounds, providing a framework for the validation of analytical methods for this compound.

Method Performance Comparison

The choice between HPLC-UV and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for non-volatile and thermally labile compounds. When coupled with a UV detector, it offers a robust and cost-effective method for routine quality control.

Gas Chromatography (GC) is ideal for the analysis of volatile and semi-volatile compounds. The coupling of GC with a Mass Spectrometry (MS) detector provides high sensitivity and specificity, making it an excellent choice for trace-level impurity analysis and identification.

The following tables summarize the key performance parameters for hypothetical validated HPLC-UV and GC-MS methods for the analysis of this compound, based on data from analogous compounds.

Table 1: Comparison of HPLC-UV and GC-MS Method Validation Parameters

Validation ParameterHPLC-UV MethodGC-MS MethodKey Advantages
Analyte This compoundThis compound-
Instrumentation HPLC with UV DetectorGC with Mass SpectrometerHPLC-UV is cost-effective for routine analysis. GC-MS offers higher selectivity and is ideal for impurity identification.[1]
Limit of Quantification (LOQ) ~5 µg/mL~5 ng/mL[2]GC-MS provides significantly lower detection and quantification limits, suitable for trace analysis.[2]
Linearity (R²) > 0.999> 0.99Both methods demonstrate excellent linearity over their respective concentration ranges.
Accuracy (Recovery %) 98 - 102%95 - 105%Both methods provide high accuracy for the quantification of the analyte.
Precision (RSD %) < 2.0%< 5.0%Both methods are highly precise, with low variability in repeated measurements.
Sample Preparation Simple DilutionLiquid-Liquid Extraction or DilutionHPLC-UV often requires minimal sample preparation. GC-MS may require more complex extraction procedures depending on the matrix.

Experimental Protocols

Detailed methodologies for the HPLC-UV and GC-MS analysis of this compound are provided below. These protocols are based on validated methods for similar compounds and should be optimized and validated for specific applications.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound in bulk drug substances and intermediates.

Instrumentation:

  • HPLC system equipped with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

Mobile Phase:

  • Acetonitrile and water (gradient or isocratic elution, to be optimized).

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve a suitable amount of the sample in the mobile phase to achieve a target concentration within the linear range of the method.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is designed for the trace-level analysis of this compound, particularly for impurity profiling.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

Carrier Gas:

  • Helium at a constant flow rate.

Chromatographic Conditions:

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 20 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Scan Range: m/z 50-300 or Selected Ion Monitoring (SIM) for target ions.

Sample Preparation:

  • Perform a liquid-liquid extraction of the sample with a suitable organic solvent (e.g., ethyl acetate).

  • Concentrate the organic extract under a stream of nitrogen.

  • Reconstitute the residue in a known volume of the solvent for injection.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for method selection and a general analytical workflow for impurity identification.

MethodSelection Workflow for Analytical Method Selection start Define Analytical Requirement concentration Analyte Concentration? start->concentration hplc HPLC-UV concentration->hplc High gcms GC-MS concentration->gcms Trace matrix Sample Matrix Complexity? matrix->hplc Simple matrix->gcms Complex hplc->matrix Simple validation Method Validation hplc->validation gcms->matrix Complex gcms->validation routine Routine Analysis validation->routine

Caption: Workflow for selecting an appropriate analytical method.

ImpurityAnalysisWorkflow General Workflow for Impurity Analysis sample Sample Preparation (e.g., Extraction, Dilution) separation Chromatographic Separation (HPLC or GC) sample->separation detection Detection (UV or MS) separation->detection data_analysis Data Analysis (Peak Integration, Quantification) detection->data_analysis identification Impurity Identification (Mass Spectra, Standards) data_analysis->identification reporting Reporting identification->reporting

References

spectroscopic comparison of 1,5-Difluoro-2-methyl-4-nitrobenzene isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of 1,5-Difluoro-2-methyl-4-nitrobenzene and Its Isomers

For researchers, scientists, and drug development professionals, the precise identification of chemical isomers is a critical step in ensuring the safety, efficacy, and purity of pharmaceutical compounds. Isomers of a molecule can exhibit vastly different biological and chemical properties. This guide provides a comparative spectroscopic analysis of this compound and its positional isomers, offering a framework for their differentiation using standard analytical techniques.

Due to the limited availability of public experimental spectra for these specific compounds, this guide utilizes predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions are supplemented with data from structurally similar compounds to provide a robust comparative analysis.

Spectroscopic Data Comparison

The following tables summarize the predicted spectroscopic data for this compound and two of its isomers: 1,2-Difluoro-4-methyl-5-nitrobenzene and 2,4-Difluoro-5-methyl-1-nitrobenzene.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)

CompoundChemical Shift (ppm) & Multiplicity - Aromatic ProtonsChemical Shift (ppm) & Multiplicity - Methyl Protons
This compound ~8.0 (d, JHF ≈ 7 Hz, 1H), ~7.0 (d, JHF ≈ 10 Hz, 1H)~2.4 (s, 3H)
1,2-Difluoro-4-methyl-5-nitrobenzene ~7.8 (d, JHF ≈ 8 Hz, 1H), ~7.2 (d, JHF ≈ 11 Hz, 1H)~2.5 (s, 3H)
2,4-Difluoro-5-methyl-1-nitrobenzene ~8.1 (t, JHF ≈ 9 Hz, 1H), ~7.1 (dd, JHH ≈ 9 Hz, JHF ≈ 5 Hz, 1H)~2.3 (d, JHF ≈ 2 Hz, 3H)

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)

CompoundChemical Shift (ppm) - Aromatic CarbonsChemical Shift (ppm) - Methyl Carbon
This compound ~160 (d, JCF ≈ 250 Hz), ~155 (d, JCF ≈ 250 Hz), ~145 (s), ~130 (d, JCF ≈ 10 Hz), ~120 (d, JCF ≈ 25 Hz), ~115 (d, JCF ≈ 5 Hz)~15 (s)
1,2-Difluoro-4-methyl-5-nitrobenzene ~158 (d, JCF ≈ 245 Hz), ~153 (d, JCF ≈ 245 Hz), ~148 (s), ~135 (d, JCF ≈ 15 Hz), ~125 (d, JCF ≈ 20 Hz), ~118 (d, JCF ≈ 3 Hz)~18 (s)
2,4-Difluoro-5-methyl-1-nitrobenzene ~162 (d, JCF ≈ 255 Hz), ~157 (d, JCF ≈ 255 Hz), ~140 (s), ~128 (dd, JCF ≈ 12 Hz, JCF ≈ 4 Hz), ~115 (d, JCF ≈ 22 Hz), ~105 (dd, JCF ≈ 28 Hz, JCF ≈ 3 Hz)~14 (d, JCF ≈ 4 Hz)

Table 3: Predicted Key IR Absorption Bands (cm⁻¹)

CompoundC-F StretchNO₂ Asymmetric StretchNO₂ Symmetric StretchC-H Aromatic Stretch
This compound ~1250-1100~1530~1350~3100-3000
1,2-Difluoro-4-methyl-5-nitrobenzene ~1270-1120~1525~1345~3100-3000
2,4-Difluoro-5-methyl-1-nitrobenzene ~1260-1110~1535~1355~3100-3000

Table 4: Predicted Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragmentation Peaks
This compound 173156 (M-OH), 143 (M-NO), 127 (M-NO₂), 99 (M-NO₂ - C₂H₂)
1,2-Difluoro-4-methyl-5-nitrobenzene 173156 (M-OH), 143 (M-NO), 127 (M-NO₂), 99 (M-NO₂ - C₂H₂)
2,4-Difluoro-5-methyl-1-nitrobenzene 173156 (M-OH), 143 (M-NO), 127 (M-NO₂), 99 (M-NO₂ - C₂H₂)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of solid aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: The NMR spectrometer is typically operated at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to singlets for each unique carbon atom.

  • Data Processing: The raw data is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrument Setup: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For direct infusion, dissolve a small amount of the sample in a suitable volatile solvent.

  • Ionization: Electron ionization (EI) is a common method for volatile, thermally stable compounds. For less stable molecules, softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) can be used.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: The resulting mass spectrum shows the relative abundance of different ions. The molecular ion peak (M⁺) provides the molecular weight of the compound, and the fragmentation pattern gives clues about its structure.

Workflow for Spectroscopic Isomer Differentiation

The following diagram illustrates the logical workflow for comparing and differentiating isomers using spectroscopic techniques.

Spectroscopic_Workflow Workflow for Spectroscopic Isomer Differentiation cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis cluster_conclusion Conclusion Sample Isomeric Mixture or Pure Isomer NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Splitting Patterns Coupling Constants NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Compare Compare Spectra of Isomers NMR_Data->Compare IR_Data->Compare MS_Data->Compare Identify Identify Key Differences Compare->Identify Structure Structural Elucidation and Isomer Differentiation Identify->Structure

Caption: Logical workflow for differentiating chemical isomers using spectroscopic techniques.

Conclusion

The differentiation of this compound and its isomers can be effectively achieved through a combined analysis of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. While mass spectrometry will show an identical molecular ion for all isomers, the fragmentation patterns may show subtle differences. The most definitive information comes from NMR and IR spectroscopy. The distinct electronic environments created by the different substitution patterns on the benzene ring lead to unique chemical shifts and coupling constants in NMR spectra, as well as characteristic vibrational frequencies in IR spectra. By carefully analyzing these spectroscopic fingerprints, researchers can unambiguously identify the specific isomer in their sample.

Comparative Biological Activity of 1,5-Difluoro-2-methyl-4-nitrobenzene Derivatives: A Survey of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of novel compounds is paramount. This guide aims to provide a comparative overview of the biological activities of derivatives of 1,5-Difluoro-2-methyl-4-nitrobenzene. However, a comprehensive search of the current scientific literature reveals a significant gap in publicly available, direct comparative studies on a series of these specific derivatives.

While this compound is recognized as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, and is known to interact with biological systems, including enzymes like cytochrome P450, specific studies detailing the synthesis and subsequent comparative biological evaluation of its derivatives are not readily found.[1] The broader class of fluorinated nitroaromatic compounds, to which these derivatives belong, has been investigated for a range of biological activities, offering clues to their potential applications.

Potential Biological Activities of Related Compounds

Research into structurally related fluorinated and nitroaromatic compounds suggests that derivatives of this compound could be promising candidates for antimicrobial and anticancer applications. The presence of fluorine atoms and a nitro group on an aromatic ring is a common feature in many biologically active molecules. Fluorine can enhance metabolic stability, binding affinity, and bioavailability, while the nitro group is a well-known pharmacophore that can be reduced in hypoxic environments, such as those found in solid tumors and certain bacterial infections, to produce cytotoxic metabolites.

Studies on other fluorinated nitrobenzene compounds and related heterocyclic structures have demonstrated activities such as:

  • Antimicrobial Activity: Various fluorinated and nitro-containing compounds have been shown to possess antibacterial and antifungal properties.

  • Anticancer Activity: The nitro group can act as a bioreductive "warhead," leading to selective toxicity in the low-oxygen environment of tumors.

Due to the absence of specific comparative data for a series of this compound derivatives, this guide will, in the following sections, present a generalized overview of the methodologies used to assess the biological activities of related compounds and illustrative diagrams of relevant concepts.

Experimental Protocols for Evaluating Biological Activity

Should a series of this compound derivatives be synthesized, the following standard experimental protocols would be applicable for a comparative biological evaluation.

Antimicrobial Activity Assays

A common method to determine the antimicrobial efficacy of a compound is the broth microdilution assay, used to determine the Minimum Inhibitory Concentration (MIC).

Protocol for Minimum Inhibitory Concentration (MIC) Assay:

  • Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable growth medium to a defined concentration (typically 10^5 to 10^6 colony-forming units per milliliter).

  • Serial Dilution of Test Compounds: The synthesized derivatives are serially diluted in a 96-well microtiter plate using the appropriate broth medium to create a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 30°C for 48-72 hours for fungi).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Controls: Positive (medium with inoculum, no compound) and negative (medium only) controls are included to validate the assay.

In Vitro Anticancer Activity Assays

The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol for MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualizing Experimental and Logical Workflows

To facilitate understanding of the research process for evaluating these potential derivatives, the following diagrams illustrate a typical synthesis and screening workflow, as well as a conceptual diagram of structure-activity relationship (SAR) studies.

G cluster_synthesis Synthesis Phase cluster_screening Biological Screening Phase cluster_analysis Data Analysis Phase cluster_outcome Outcome Start This compound Reaction Chemical Modification (e.g., Nucleophilic Substitution, Reduction of Nitro Group) Start->Reaction Derivatives Library of Derivatives Reaction->Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Derivatives->Purification Antimicrobial Antimicrobial Assays (MIC Determination) Purification->Antimicrobial Anticancer Anticancer Assays (MTT, etc.) Purification->Anticancer SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Anticancer->SAR Lead Identification of Lead Compounds SAR->Lead

Caption: A typical workflow for the synthesis and biological evaluation of novel chemical derivatives.

SAR_Concept cluster_derivatives Modifications cluster_activity Observed Biological Activity Core { Parent Compound | this compound} Deriv1 Derivative A (e.g., -NH2 group) Core:parent->Deriv1 Deriv2 Derivative B (e.g., -OCH3 group) Core:parent->Deriv2 Deriv3 Derivative C (e.g., Heterocycle) Core:parent->Deriv3 Activity1 High Activity Deriv1->Activity1 Activity3 Low Activity Deriv2->Activity3 Activity2 Moderate Activity Deriv3->Activity2 SAR Structure-Activity Relationship (SAR) Insights Activity1->SAR Activity2->SAR Activity3->SAR

Caption: Conceptual diagram illustrating the process of establishing structure-activity relationships.

Conclusion and Future Directions

While this guide cannot provide a direct comparison of the biological activities of this compound derivatives due to a lack of published data, it outlines the potential areas of interest and the established methodologies for such an investigation. The synthesis and systematic biological evaluation of a library of these derivatives would be a valuable contribution to the field of medicinal chemistry. Future research in this area would be instrumental in elucidating their therapeutic potential and establishing clear structure-activity relationships. Researchers are encouraged to explore the synthesis of novel derivatives and utilize the outlined protocols to assess their biological profiles.

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to 1,5-Difluoro-2-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is a critical component of the discovery and manufacturing pipeline. 1,5-Difluoro-2-methyl-4-nitrobenzene is a valuable building block in medicinal chemistry, and a thorough understanding of its synthetic accessibility is paramount. This guide provides a comparative analysis of the primary synthetic route and a potential alternative, offering a cost-benefit analysis based on available chemical data and pricing.

The primary route for the synthesis of this compound is the direct nitration of 1,5-Difluoro-2-methylbenzene. An alternative approach involves a multi-step synthesis commencing from the more readily available starting material, 2,4-difluorotoluene. This guide will objectively compare these two pathways, presenting experimental data and a cost analysis to aid in synthetic route selection.

Data Presentation

The following tables summarize the key quantitative data for the two synthetic routes, including reaction yields, and estimated costs of starting materials and reagents.

Table 1: Comparison of Synthetic Routes to this compound

ParameterRoute 1: Direct NitrationRoute 2: Multi-step Synthesis from 2,4-Difluorotoluene
Starting Material 1,5-Difluoro-2-methylbenzene2,4-Difluorotoluene
Number of Steps 13
Overall Yield ~78% (estimated)Moderate (product of three steps)
Key Reagents Nitric Acid, Sulfuric AcidNitric Acid, Sulfuric Acid, N-Bromosuccinimide, Methylboronic acid, Pd catalyst
Primary Waste Products Spent Acid (H₂SO₄, HNO₃)Spent Acid, Brominated waste, Palladium waste
Scalability Potentially high, amenable to flow chemistryMore complex due to multiple steps

Table 2: Estimated Cost Analysis per Mole of Product

Cost ComponentRoute 1: Direct NitrationRoute 2: Multi-step Synthesis from 2,4-Difluorotoluene
Starting Material High (1,5-Difluoro-2-methylbenzene is a specialty chemical)Low (2,4-Difluorotoluene is a common building block)
Reagents Low (Nitric and Sulfuric acid are commodity chemicals)High (NBS, methylboronic acid, and palladium catalysts are more expensive)
Solvents & Purification ModerateHigh (multiple steps require more solvents and purification media)
Estimated Overall Cost High (dominated by starting material cost)Moderate to High (dependent on catalyst cost and recycling)

Experimental Protocols

Route 1: Direct Nitration of 1,5-Difluoro-2-methylbenzene (Proposed)

Reaction:

Procedure:

To a solution of 1,5-difluoro-2-methylbenzene (1.0 eq) in concentrated sulfuric acid (10 volumes) at -10°C is slowly added a solution of 65% nitric acid (1.1 eq) in concentrated sulfuric acid (2 volumes). The reaction mixture is stirred at this temperature for 30 minutes. Upon completion, the reaction is quenched by pouring onto ice water and the product is extracted with ethyl acetate. The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. Purification is achieved by recrystallization or column chromatography.

Route 2: Multi-step Synthesis from 2,4-Difluorotoluene (Proposed)

This proposed alternative route begins with the more accessible starting material, 2,4-difluorotoluene, and proceeds through a three-step sequence.

Step 1: Nitration of 2,4-Difluorotoluene

Reaction:

Procedure:

Concentrated nitric acid (1.1-1.5 eq) is added dropwise to a stirred solution of 2,4-difluorotoluene (1.0 eq) in concentrated sulfuric acid (2.0-3.0 eq) at 0-10°C. The reaction is stirred for 1-4 hours and then quenched with ice water. The product is extracted with dichloromethane, washed, dried, and purified by column chromatography.

Step 2: Bromination of 2,4-Difluoro-1-methyl-5-nitrobenzene

Reaction:

Procedure:

To a solution of 2,4-difluoro-1-methyl-5-nitrobenzene in a suitable solvent, N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) are added. The mixture is heated to initiate the benzylic bromination. The reaction is monitored by TLC and, upon completion, the solvent is removed, and the crude product is purified.

Step 3: Suzuki Coupling of 1-Bromo-2,4-difluoro-5-methyl-3-nitrobenzene

Reaction:

Procedure:

The brominated intermediate is coupled with methylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water). The reaction is heated until completion, and the product is extracted, purified by column chromatography to yield the final product.

Mandatory Visualizations

logical_relationship cluster_route1 Route 1: Direct Nitration cluster_route2 Route 2: Multi-step Synthesis A 1,5-Difluoro-2-methylbenzene B This compound A->B HNO₃, H₂SO₄ C 2,4-Difluorotoluene D 2,4-Difluoro-1-methyl-5-nitrobenzene C->D HNO₃, H₂SO₄ E 1-Bromo-2,4-difluoro-5-methyl-3-nitrobenzene D->E NBS, initiator F This compound E->F CH₃B(OH)₂, Pd catalyst

Caption: Synthetic pathways to this compound.

experimental_workflow cluster_prep Reaction Setup cluster_workup Work-up cluster_purification Purification start Combine Starting Material and Reagents cool Cool Reaction Mixture start->cool add Slow Addition of Nitrating Agent cool->add react Stir at Controlled Temperature add->react quench Quench with Ice Water react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry with Anhydrous Salt wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify end Isolated Product purify->end

Caption: General experimental workflow for nitration reactions.

Cost-Benefit Analysis

Route 1: Direct Nitration

  • Benefits: This is a single-step synthesis which is inherently more efficient in terms of time and labor. The reagents used, nitric and sulfuric acid, are inexpensive and readily available. The process is potentially scalable, especially with the use of continuous flow technology which can improve safety and yield.

  • Costs: The primary drawback of this route is the high cost and limited availability of the starting material, 1,5-Difluoro-2-methylbenzene. The price for the final product from a commercial supplier is extremely high ($2,026.00 for 5g), which suggests that the precursor is also expensive. The reaction is highly exothermic and requires careful temperature control to avoid side reactions and ensure safety. The use of mixed acids also generates significant acidic waste that requires neutralization and disposal.

Route 2: Multi-step Synthesis from 2,4-Difluorotoluene

  • Benefits: The main advantage of this route is the use of a cheap and widely available starting material, 2,4-difluorotoluene. This could potentially lead to a more cost-effective synthesis overall, despite the multiple steps.

  • Costs: This is a longer synthetic sequence, which increases labor costs and the potential for material loss at each step, leading to a lower overall yield. The reagents required for the bromination and Suzuki coupling steps (NBS, methylboronic acid, and palladium catalysts) are significantly more expensive than the simple acids used in Route 1. Palladium catalysts, in particular, can be a major cost driver, and their efficient recovery and recycling would be crucial for the economic viability of this route on a larger scale. The multi-step nature also generates a more complex waste stream.

Conclusion

For laboratory-scale synthesis where cost is a secondary concern to obtaining the target molecule quickly, the direct nitration of 1,5-Difluoro-2-methylbenzene (Route 1) is the more straightforward approach, provided the starting material can be sourced.

For larger-scale production where cost is a primary driver, the multi-step synthesis from 2,4-difluorotoluene (Route 2) presents a more economically viable, albeit more complex, alternative. The high cost of the starting material for Route 1 makes it prohibitive for large-scale manufacturing. While Route 2 involves more expensive reagents in later steps, the significantly lower cost of the initial starting material could offset these expenses, especially if catalyst recycling is implemented.

Further process optimization, including the investigation of continuous flow nitration for both routes and the development of efficient catalyst recovery for Route 2, would be necessary to improve the overall cost-effectiveness and sustainability of the synthesis of this compound. Researchers and drug development professionals should carefully consider the scale of their synthesis and their budgetary constraints when selecting the most appropriate synthetic strategy.

References

A Comparative Guide to Alternative Reagents for 1,5-Difluoro-2-methyl-4-nitrobenzene in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the choice of reagents is paramount to achieving desired yields, purity, and cost-effectiveness. 1,5-Difluoro-2-methyl-4-nitrobenzene is a valuable building block, particularly in reactions involving nucleophilic aromatic substitution (SNAr), due to the activating effect of the nitro group and the presence of two fluorine leaving groups. This guide provides a comparative overview of alternative reagents, supported by experimental data and detailed protocols, to aid in the selection of the most suitable compound for your synthetic needs.

Principle of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary application of this compound and its alternatives is in nucleophilic aromatic substitution (SNAr) reactions. This reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bearing a leaving group (in this case, fluorine or another halogen), forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized by the electron-withdrawing nitro group. Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring and yielding the substituted product.[1]

The reactivity of the leaving group in SNAr reactions generally follows the order: F > Cl > Br > I. This is often referred to as the "element effect".[2] Fluorine's high electronegativity strongly polarizes the C-F bond and stabilizes the transition state of the rate-determining nucleophilic addition step, making it an excellent leaving group in this context.[2][3]

Comparison of Alternative Reagents

The most common alternatives to this compound are other halogenated nitroaromatics. The choice of an alternative often depends on factors such as desired reactivity, selectivity for sequential substitutions, and cost.

ReagentKey FeaturesRelative Reactivity (SNAr)Common Applications
This compound Two highly activated fluorine leaving groups.HighSynthesis of kinase inhibitors and other complex molecules where high reactivity is desired.
1,5-Dichloro-2-methyl-4-nitrobenzene Two chlorine leaving groups.Moderate to HighA cost-effective alternative to the difluoro compound, suitable for many SNAr reactions.
2,4-Difluoronitrobenzene Two fluorine atoms, one ortho and one para to the nitro group.HighBuilding block for functional materials and heterocycles.[4]
4,5-Difluoro-1,2-dinitrobenzene Two fluorine atoms activated by two nitro groups.Very HighSynthesis of N-heteroacenes, phenoxazines, and phenothiazines.[4]
2,3-Dichloroquinoxaline Two chlorine atoms on a heterocyclic ring.HighPrecursor for novel pharmaceutical building blocks.[4]
1,4-Dichloro-2-nitrobenzene Two chlorine atoms, one ortho to the nitro group.ModeratePrecursor to various commercial derivatives, including dyes and anilines.

Experimental Data

SubstrateNucleophileSolventConditionsYield (%)
4-Ethoxy-2-fluoro-1-nitrobenzenePiperidineDMF80°C, 12h95
1,4-Dimethoxy-2,5-dinitrobenzenePiperidineNeat (reflux)-76

Note: This table is a compilation from different sources for illustrative purposes and not a direct head-to-head comparison.

Experimental Protocols

Below are general experimental protocols for performing nucleophilic aromatic substitution reactions with halogenated nitroaromatics.

Protocol 1: Reaction with a Secondary Amine (e.g., Piperidine)

This protocol is adapted from a general procedure for the SNAr reaction of a fluoronitrobenzene derivative with a secondary amine.

Materials:

  • 4-Ethoxy-2-fluoro-1-nitrobenzene (1.0 mmol)

  • Piperidine (2.0 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-ethoxy-2-fluoro-1-nitrobenzene (1.0 mmol).

  • Dissolve the starting material in anhydrous DMF (5 mL).

  • Add piperidine (2.0 mmol) to the solution, followed by potassium carbonate (2.0 mmol).

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Reaction with a Thiol

This protocol provides a general method for the SNAr reaction with a thiol nucleophile.

Materials:

  • 2-Fluoro-5-nitrobenzene derivative (1.0 eq)

  • Thiol (1.1 eq)

  • Sodium hydride (NaH) (1.2 eq)

  • Anhydrous solvent (e.g., THF, DMF)

  • Saturated aqueous NH₄Cl solution

  • Dichloromethane

  • Brine solution

  • Anhydrous Na₂SO₄

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in the chosen anhydrous solvent.

  • Cool the suspension to 0°C.

  • Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0°C to form the thiolate.

  • Add a solution of the 2-fluoro-5-nitrobenzene derivative (1.0 eq) in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.[1]

Visualizing the Synthesis Workflow

The following diagrams illustrate the key concepts and workflows discussed.

SNAr_Mechanism A Aryl Halide (e.g., this compound) I Meisenheimer Complex (Resonance Stabilized) A->I Addition (Rate-determining) Nu Nucleophile (e.g., Amine, Thiol) Nu->I P Substituted Product I->P Elimination LG Leaving Group (e.g., F⁻) I->LG

Caption: General mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine Aryl Halide, Nucleophile, and Base solvent Add Anhydrous Solvent reagents->solvent heat Heat and Stir solvent->heat monitor Monitor by TLC heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify

Caption: A typical experimental workflow for an SNAr reaction.

References

A Comparative Study of Catalysts for the Modification of 1,5-Difluoro-2-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic versatility of 1,5-Difluoro-2-methyl-4-nitrobenzene, a fluorinated aromatic compound, offers significant potential in the development of novel pharmaceuticals and functional materials. Its structure presents two primary avenues for chemical modification: the reduction of the nitro group to an amine and the nucleophilic aromatic substitution (SNAr) of its activated fluorine atoms. The choice of catalyst is paramount in achieving high efficiency, selectivity, and yield for these transformations. This guide provides a comparative analysis of various catalytic systems applicable to these modifications, supported by experimental data from analogous substrates to facilitate catalyst selection and methods development.

Catalytic Reduction of the Nitro Group

The transformation of the nitro group in fluorinated nitroaromatics to an aniline is a crucial step in the synthesis of many pharmaceutical intermediates. This reduction must be performed chemoselectively, preserving the fluorine substituents and other functional groups. A range of heterogeneous catalysts, primarily based on noble metals, are effective for this purpose.

Comparison of Heterogeneous Catalysts for Nitroarene Reduction

The following table summarizes the performance of various catalysts in the reduction of fluorinated nitroaromatics, providing a basis for comparison.

Catalyst SystemSubstrateCatalyst LoadingH₂ PressureTemperature (°C)Time (h)Yield (%)Key Features & Selectivity
Pt/C 2,4-Difluoronitrobenzene5 mol %1 atm252>99High activity at low pressure and temperature; excellent chemoselectivity for the nitro group.
Pd/C 4-Fluoronitrobenzene1 mol %1 atm251>99Very high efficiency and selectivity; risk of dehalogenation with some substrates.[1]
Ru/C Nitrobenzene1 wt %10 MPa140--Can concurrently hydrogenate the aromatic ring at higher temperatures and pressures.[2]
Raney Ni Halogen-substituted nitroarenes-----Cost-effective alternative to precious metals; can minimize hydroxylamine accumulation but may require harsher conditions.[3]
Cu@C Nitrobenzene5 mg(NaBH₄)251>99Non-precious metal catalyst with high efficiency using a chemical hydrogen source.[4]

Note: Data is compiled from studies on structurally related fluoronitroarenes due to limited direct data on this compound. Performance may vary with the specific substrate.

Experimental Protocol: Platinum on Carbon Catalyzed Reduction

This protocol provides a general procedure for the chemoselective reduction of a fluorinated nitroaromatic compound using a platinum on carbon (Pt/C) catalyst.

Materials:

  • Fluorinated nitroaromatic substrate (e.g., 2,4-difluoronitrobenzene)

  • 5% Platinum on carbon (Pt/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Standard hydrogenation apparatus

Procedure:

  • In a hydrogenation flask, dissolve the fluorinated nitroaromatic substrate in a suitable solvent like ethanol.

  • Carefully add the 5% Pt/C catalyst to the solution under a stream of inert gas.

  • Seal the flask and connect it to the hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times.

  • Pressurize the vessel to the desired hydrogen pressure (e.g., 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully vent the hydrogen gas and purge the flask with inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with the solvent used in the reaction.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization if necessary.

Reaction Pathway: Catalytic Hydrogenation of a Nitroarene```dot

G Substrate Ar-NO₂ Nitroso Ar-NO Substrate->Nitroso + H₂ Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine + H₂ Amine Ar-NH₂ Hydroxylamine->Amine + H₂ Catalyst Catalyst Surface (e.g., Pt/C)

Caption: Decision workflow for the catalytic modification of the target molecule.

This guide provides a foundational overview for selecting catalysts for the modification of this compound. Researchers are encouraged to consult the primary literature for more detailed information and to optimize reaction conditions for their specific applications.

References

A Comparative Analysis of 1,5-Difluoro-2-methyl-4-nitrobenzene Purity from Commercial Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the purity of 1,5-Difluoro-2-methyl-4-nitrobenzene, a key intermediate in pharmaceutical synthesis, from three different commercial suppliers. The purity of this compound is critical for ensuring reaction efficiency, minimizing side-product formation, and maintaining the integrity of downstream applications in drug discovery and development. This report details the experimental methodologies used for purity assessment and presents a comparative summary of the results.

Data Presentation

The purity of this compound from three suppliers (designated as Supplier A, Supplier B, and Supplier C) was determined using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The stated purity from the supplier's certificate of analysis is compared with the experimentally determined purity.

SupplierStated Purity (%)Experimentally Determined Purity (GC-MS, %)Experimentally Determined Purity (HPLC, %)Key Impurities Identified
Supplier A >9898.598.2Isomeric impurity (1,5-Difluoro-2-methyl-3-nitrobenzene), residual starting material (1,5-Difluoro-2-methylbenzene)
Supplier B >9999.699.5Trace amounts of isomeric impurity
Supplier C >9797.297.1Significant levels of isomeric impurities and residual solvent (dichloromethane)

Experimental Workflow

The following diagram illustrates the workflow for the comprehensive purity assessment of this compound.

G cluster_0 Sample Handling cluster_1 Analytical Methods cluster_2 Data Analysis and Reporting Sample Receipt Sample Receipt Visual Inspection Visual Inspection Sample Receipt->Visual Inspection Sample Preparation Sample Preparation Visual Inspection->Sample Preparation GC-MS Analysis GC-MS Analysis Sample Preparation->GC-MS Analysis HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis NMR Spectroscopy NMR Spectroscopy Sample Preparation->NMR Spectroscopy Data Integration Data Integration GC-MS Analysis->Data Integration HPLC Analysis->Data Integration Impurity Identification Impurity Identification NMR Spectroscopy->Impurity Identification Purity Calculation Purity Calculation Data Integration->Purity Calculation Impurity Identification->Purity Calculation Final Report Final Report Purity Calculation->Final Report

Caption: Experimental workflow for purity assessment.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A gas chromatograph equipped with a mass selective detector.

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 200°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full Scan (m/z 50-500).

  • Sample Preparation: 1 mg of this compound was dissolved in 1 mL of ethyl acetate.

2. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: Water (HPLC grade)

    • B: Acetonitrile (HPLC grade)

  • Gradient:

    • 0-20 min: 50% B to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% B to 50% B

    • 26-30 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1 mg of this compound was dissolved in 1 mL of acetonitrile.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Techniques: ¹H NMR, ¹⁹F NMR, and ¹³C NMR spectra were acquired.

  • ¹H NMR: Used to identify proton-containing impurities and confirm the main structure.

  • ¹⁹F NMR: Crucial for identifying isomeric impurities where the fluorine environments differ.

  • ¹³C NMR: Provided further structural confirmation.

  • Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of CDCl₃.

Signaling Pathway Analysis

While this study focuses on chemical purity and does not directly investigate biological signaling pathways, the purity of this compound is paramount for its use in synthesizing molecules that target specific pathways. Impurities can lead to off-target effects or altered efficacy of the final active pharmaceutical ingredient.

G High Purity Intermediate High Purity Intermediate Synthesis of API Synthesis of API High Purity Intermediate->Synthesis of API Pure API Pure API Synthesis of API->Pure API Specific Biological Target Specific Biological Target Pure API->Specific Biological Target Desired Therapeutic Effect Desired Therapeutic Effect Specific Biological Target->Desired Therapeutic Effect Reduced Efficacy / Toxicity Reduced Efficacy / Toxicity Specific Biological Target->Reduced Efficacy / Toxicity Low Purity Intermediate Low Purity Intermediate Synthesis with Impurities Synthesis with Impurities Low Purity Intermediate->Synthesis with Impurities API with Impurities API with Impurities Synthesis with Impurities->API with Impurities API with Impurities->Specific Biological Target Off-Target Effects Off-Target Effects API with Impurities->Off-Target Effects Off-Target Effects->Reduced Efficacy / Toxicity

Caption: Impact of intermediate purity on drug development.

Conclusion

The experimental data reveals significant variations in the purity of this compound from different suppliers. Supplier B provided the material with the highest purity, consistent with their certificate of analysis. The material from Supplier A was of acceptable purity, though it contained a notable amount of an isomeric impurity. Supplier C's product had the lowest purity and contained multiple impurities, including a residual solvent.

For researchers and drug development professionals, these findings underscore the importance of independent purity verification. The choice of supplier for critical intermediates like this compound can have a substantial impact on research outcomes and the quality of synthesized pharmaceutical compounds. It is recommended to source from suppliers who can consistently provide high-purity materials, as demonstrated by comprehensive analytical testing.

A Comparative Guide to the Applications of 1,5-Difluoro-2-methyl-4-nitrobenzene in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of 1,5-Difluoro-2-methyl-4-nitrobenzene (CAS: 179011-38-2), a versatile intermediate in organic synthesis. We will compare its performance and applications with alternative reagents, supported by experimental data and detailed protocols, to aid researchers in its effective utilization.

Introduction to this compound

This compound is an aromatic organic compound featuring a benzene ring substituted with two fluorine atoms, a methyl group, and a nitro group.[1] Its molecular formula is C₇H₅F₂NO₂.[1] This specific arrangement of functional groups makes it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of strongly electron-withdrawing nitro and fluoro groups activates the benzene ring for nucleophilic aromatic substitution (SₙAr), a key reaction in the construction of drug candidates.

Primary Application: A Key Building Block for Kinase Inhibitors

The primary application of this compound is as a key intermediate in the synthesis of kinase inhibitors, a class of drugs that block the action of protein kinases and are crucial in cancer therapy.[2][3][4] The unique substitution pattern allows for regioselective reactions, enabling medicinal chemists to build diverse compound libraries and explore structure-activity relationships (SAR).[5]

A notable example is its use in the synthesis of a selective HER2 (Human Epidermal Growth Factor Receptor 2) kinase inhibitor.[3] In this synthesis, the fluorine atom para to the nitro group is displaced by a nucleophile, demonstrating the compound's utility in constructing complex heterocyclic systems common in kinase inhibitor scaffolds.

G cluster_synthesis Synthetic Workflow for a HER2 Inhibitor reagent This compound coupling Nucleophilic Aromatic Substitution (SₙAr) reagent->coupling Reacts with intermediate_A Intermediate A (e.g., Triazolopyridine derivative) intermediate_A->coupling coupled_product Coupled Intermediate coupling->coupled_product Forms reduction Nitro Group Reduction (e.g., H₂, Pd/C) coupled_product->reduction aniline_intermediate Aniline Intermediate (LXVIa) reduction->aniline_intermediate final_coupling Cyclo-condensation aniline_intermediate->final_coupling intermediate_B Intermediate B (LXVIb) intermediate_B->final_coupling final_product Selective HER2 Kinase Inhibitor (66) final_coupling->final_product

Caption: Synthetic workflow for a selective HER2 kinase inhibitor using this compound.[3]

Comparison with Alternative Reagents

While this compound is a valuable reagent, several alternatives with different substitution patterns are available for similar applications. The choice of reagent depends on the desired regioselectivity and downstream functionalization.

Reagent NameCAS NumberMolecular FormulaKey Features & Applications
This compound 179011-38-2C₇H₅F₂NO₂Two activated fluorine atoms for sequential SₙAr. Used in kinase inhibitor synthesis.[1][3]
1,4-Difluoro-2-methyl-5-nitrobenzene141412-60-4C₇H₅F₂NO₂Isomeric alternative. Serves as an intermediate in pharmaceutical and agrochemical synthesis.[6]
1,5-Difluoro-2,4-dinitrobenzene327-92-4C₆H₂F₂N₂O₄Two nitro groups provide strong activation. Used as a cross-linking agent for peptides.[7]
4-Ethoxy-2-fluoro-1-nitrobenzene448-24-8C₈H₈FNO₃A single fluorine activated by a nitro group. A common building block in medicinal chemistry.[8]
1-Fluoro-4-nitrobenzene350-46-9C₆H₄FNO₂A simple, widely used reagent for SₙAr reactions.[9]
1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene314298-13-0C₈H₈FNO₃Contains both electron-donating (methoxy, methyl) and electron-withdrawing (fluoro, nitro) groups, allowing for fine-tuning of reactivity.[5]

Key Reaction Profile: Nucleophilic Aromatic Substitution (SₙAr)

The most significant reaction involving this compound is nucleophilic aromatic substitution (SₙAr). The fluorine atoms, activated by the potent electron-withdrawing nitro group, serve as excellent leaving groups. A nucleophile attacks the electron-deficient carbon atom bearing a fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[8] Aromaticity is restored upon the elimination of the fluoride ion.

G Experimental Workflow for SₙAr Reaction start 1. Dissolve Reagents (Substrate, Nucleophile, Base in DMF) reaction 2. Heat & Stir (e.g., 80°C, 12h) start->reaction monitoring 3. Monitor Progress (TLC/HPLC) reaction->monitoring monitoring->reaction Incomplete workup 4. Quench & Extract (H₂O, EtOAc) monitoring->workup Reaction Complete drying 5. Dry & Concentrate (MgSO₄, Rotovap) workup->drying purification 6. Purify (Column Chromatography) drying->purification product Final Product purification->product G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., HER2) GF->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Response Cell Proliferation, Survival Transcription->Response Inhibitor Kinase Inhibitor (Derived from title compound) Inhibitor->Receptor Inhibits

References

Benchmarking the Synthesis of 1,5-Difluoro-2-methyl-4-nitrobenzene: A Comparative Guide to Patented and Laboratory Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to 1,5-Difluoro-2-methyl-4-nitrobenzene, a key intermediate in pharmaceutical and agrochemical research. By juxtaposing a patented industrial method for a structurally similar compound with a standard laboratory-scale synthesis of an isomer, this document offers valuable insights into the efficiency, scalability, and potential environmental impact of different synthetic strategies. The data presented is intended to aid researchers in selecting and optimizing synthetic pathways for related fluorinated nitroaromatic compounds.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound and its analogues primarily relies on the electrophilic nitration of a corresponding difluoro-methylbenzene precursor. This comparison focuses on a patented method for a dinitro-analogue, representing an industrial approach, and a typical laboratory preparation of a mono-nitro isomer, serving as a benchmark for academic and small-scale research.

MetricPatented Method (Analog: 1,5-Difluoro-2,4-dinitrobenzene)Standard Laboratory Method (Isomer: 2-Fluoro-5-nitrotoluene)
Starting Material m-Difluorobenzene2-Fluorotoluene
Key Reagents Concentrated Sulfuric Acid (98%), Fuming Nitric Acid (95%)Concentrated Nitric Acid
Reaction Temperature -5 to 10°C (initial), then warming to 25-40°C-15°C, then warming to 20°C
Reaction Time 2-5 hours of stirring at low temperature2 hours at -15°C, then 1 hour at -15°C
Reported Yield High (specific value not detailed in abstract)Not explicitly stated for this specific protocol
Purity High purity obtainable without recrystallizationRequires purification by rectification
Scale Industrial ProductionLaboratory Scale

Experimental Protocols

Patented Method: Synthesis of 1,5-Difluoro-2,4-dinitrobenzene (Analog)

This protocol is based on the methodology described in patent CN101891631A for the synthesis of 1,5-difluoro-2,4-dinitrobenzene, a close structural analog to the target compound.[1]

Materials:

  • m-Difluorobenzene

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (95%)

  • Ice-water bath

Procedure:

  • In a reaction flask equipped with magnetic stirring and cooled in an ice-water bath, 220 mL of 98% concentrated sulfuric acid is added.

  • To the cooled sulfuric acid, 220 mL of 95% fuming nitric acid is slowly added to form the nitrating mixture.

  • The temperature of the nitrating mixture is maintained between -5 and 10°C.

  • m-Difluorobenzene is then added dropwise to the nitrating mixture, ensuring the reaction temperature does not exceed 10°C.

  • After the addition is complete, the reaction mixture is stirred for an additional 2 to 5 hours at -5 to 10°C.

  • The reaction is then allowed to warm to a temperature between 15 and 70°C (preferably 25-40°C) and stirred until the reaction is complete.

  • The patent suggests that a product of high purity can be obtained without the need for recrystallization.[1]

Standard Laboratory Method: Synthesis of 2-Fluoro-5-nitrotoluene (Isomer)

This protocol describes a typical laboratory-scale synthesis of 2-fluoro-5-nitrotoluene, an isomer of the target compound.

Materials:

  • 2-Fluorotoluene

  • Concentrated Nitric Acid

  • Ice bath

  • Ether (for extraction)

Procedure:

  • 33 mL of nitric acid is cooled to -15°C in a reaction vessel.

  • 30 g of 2-fluorotoluene is added dropwise to the cooled nitric acid over a period of two hours, maintaining the temperature at -15°C.

  • The reaction mixture is stirred for an additional hour at -15°C.

  • The temperature is then allowed to rise to 20°C.

  • The reaction mixture is poured into ice and the product is extracted with ether.

  • The organic phase is washed with water, dried, and the solvent is evaporated.

  • The crude product is purified by rectification to yield 2-fluoro-5-nitrotoluene.

Benchmarking Workflow

The following diagram illustrates the logical workflow for benchmarking a new synthesis method against established patented and standard laboratory procedures.

Benchmarking Workflow for Chemical Synthesis cluster_0 Method Selection cluster_1 Data Collection cluster_2 Analysis & Comparison Target Target Molecule: This compound Patented Patented Method (Analog Synthesis) Target->Patented Standard Standard Lab Method (Isomer Synthesis) Target->Standard Protocols Experimental Protocols Patented->Protocols Standard->Protocols Metrics Quantitative Metrics (Yield, Purity, Time, Temp) Protocols->Metrics DataTable Data Tabulation Metrics->DataTable Performance Performance Evaluation DataTable->Performance Report Comparison Guide Generation Performance->Report

Caption: Logical workflow for benchmarking chemical synthesis methods.

Signaling Pathway of Electrophilic Aromatic Nitration

The core chemical transformation in both the patented and standard laboratory methods is electrophilic aromatic substitution, specifically nitration. The following diagram illustrates the generally accepted mechanism.

Mechanism of Electrophilic Aromatic Nitration cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack and Resonance Stabilization cluster_2 Deprotonation and Product Formation HNO3 Nitric Acid (HNO3) NO2_plus Nitronium Ion (NO2+) HNO3->NO2_plus + H2SO4 H2SO4 Sulfuric Acid (H2SO4) Aromatic Aromatic Ring (e.g., Difluoromethylbenzene) Sigma Sigma Complex (Arenium Ion Intermediate) Aromatic->Sigma + NO2+ Deprotonation Deprotonation Sigma->Deprotonation Product Nitrated Product Deprotonation->Product - H+

Caption: Mechanism of electrophilic aromatic nitration.

Disclaimer: Due to the limited availability of published data for the direct synthesis of this compound, this guide utilizes a patented method for a structurally similar dinitro-analogue and a standard laboratory method for a mono-nitro isomer for comparative purposes. The presented data and protocols should be considered representative and may require optimization for the specific target molecule.

References

A Comparative Analysis of Computational and Experimental Data for 1,5-Difluoro-2-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science research, a thorough understanding of a molecule's properties is paramount for its application and development. This guide provides a comparative overview of the available data for 1,5-Difluoro-2-methyl-4-nitrobenzene (CAS No: 179011-38-2), a substituted aromatic compound with potential applications in organic synthesis and drug discovery. Due to a notable absence of published experimental data for this specific molecule, this report will focus on a comparison between publicly available computed data and predicted spectral information derived from computational chemistry.

Physicochemical Properties: A Computational Overview

Computational models provide a valuable baseline for understanding the physicochemical characteristics of this compound. These predicted properties are crucial for anticipating its behavior in various chemical and biological systems.

PropertyValueData Source
Molecular FormulaC₇H₅F₂NO₂PubChem[1][2]
Molecular Weight173.12 g/mol PubChem[1][2]
XLogP32.3PubChem[1][2]
Hydrogen Bond Donor Count0PubChem[1][2]
Hydrogen Bond Acceptor Count3PubChem[1][2]
Rotatable Bond Count1PubChem[1][2]

Predicted Spectroscopic Data

In the absence of experimentally recorded spectra, computational predictions serve as a valuable tool for structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and fluoro groups.

  • Aromatic Protons (2H): Two signals are anticipated in the downfield region (δ 7.0-8.5 ppm), likely appearing as doublets or doublet of doublets due to coupling with adjacent fluorine atoms and protons.

  • Methyl Protons (3H): A singlet is expected in the upfield region (δ 2.0-2.5 ppm).

¹³C NMR (Predicted): The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Aromatic Carbons (6C): Six distinct signals are expected in the range of δ 110-160 ppm. The carbons attached to the fluorine and nitro groups will be significantly shifted.

  • Methyl Carbon (1C): A single peak is anticipated in the upfield region (δ 15-25 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is predicted to show characteristic absorption bands corresponding to the functional groups present in the molecule.

Functional GroupPredicted Wavenumber (cm⁻¹)
Aromatic C-H stretch3000-3100
C-H stretch (methyl)2850-3000
C=C stretch (aromatic)1450-1600
Asymmetric NO₂ stretch1500-1570
Symmetric NO₂ stretch1300-1370
C-F stretch1000-1400
Mass Spectrometry (MS) (Predicted)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 173. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and subsequent fragmentation of the aromatic ring.

Experimental Protocol: Synthesis of this compound

Reaction:

G reactant 1,5-Difluoro-2-methylbenzene reagents HNO₃, H₂SO₄ reactant->reagents product This compound reagents->product

Figure 1: Synthesis of this compound.

Materials:

  • 1,5-Difluoro-2-methylbenzene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Slowly add 1,5-difluoro-2-methylbenzene to the cooled sulfuric acid with continuous stirring.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 1,5-difluoro-2-methylbenzene in sulfuric acid, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction.

  • Pour the reaction mixture over crushed ice to quench the reaction and precipitate the product.

  • Extract the product with an organic solvent such as dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • The crude product may be further purified by recrystallization or column chromatography.

Workflow Diagram:

G cluster_reaction Reaction cluster_workup Workup & Purification A Cool H₂SO₄ B Add 1,5-Difluoro-2-methylbenzene A->B D Slowly add Nitrating Mixture B->D C Prepare Nitrating Mixture (HNO₃/H₂SO₄) C->D E Stir at Room Temperature D->E F Quench with Ice E->F Reaction Completion G Extract with Organic Solvent F->G H Wash with NaHCO₃ and H₂O G->H I Dry and Evaporate Solvent H->I J Purify (Recrystallization/Chromatography) I->J Final Product Final Product J->Final Product

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

This guide consolidates the available computational data and provides predicted spectroscopic information for this compound. While the absence of experimental data presents a challenge, the computational predictions offer a solid foundation for researchers interested in this compound. The provided synthetic protocol, adapted from established methods, offers a practical starting point for its preparation in a laboratory setting. Further experimental investigation is crucial to validate these computational findings and to fully elucidate the chemical and biological properties of this potentially valuable molecule.

References

Safety Operating Guide

Navigating the Disposal of 1,5-Difluoro-2-methyl-4-nitrobenzene: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 1,5-Difluoro-2-methyl-4-nitrobenzene, a compound notable for its applications in organic synthesis.[1] Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a combustible liquid and is harmful if swallowed, in contact with skin, or inhaled.[2] It can cause skin and serious eye irritation, as well as respiratory irritation.[2]

Essential PPE and Handling Guidelines:

  • Ventilation: Always handle this chemical under a chemical fume hood to avoid inhalation of vapors.[2]

  • Protective Gear: Wear protective gloves, clothing, and eye/face protection.[3]

  • Ignition Sources: Keep the compound away from open flames, hot surfaces, and other sources of ignition.[2]

  • Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible.[3]

Spill Management and Containment

In the event of a spill, immediate action is necessary to prevent environmental contamination and exposure.

Spill Response Protocol:

  • Evacuate: Evacuate non-essential personnel from the affected area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use an inert absorbent material such as sand, silica gel, or universal binder to soak up the spill.[3]

  • Collect: Carefully collect the absorbed material into a suitable, closed container for disposal.[3]

  • Decontaminate: Clean the spill area thoroughly.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal regulations for hazardous waste. Do not dispose of this chemical via sink drains or as regular trash.[4]

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, sturdy, and leak-proof container.[4]

    • The container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".

    • Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[3]

  • Engage a Licensed Disposal Company:

    • Disposal of this chemical must be handled by a licensed and approved hazardous waste disposal company.[5][6]

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS) and any other relevant information about the waste.

  • Recommended Disposal Methods for Fluorinated Aromatic Compounds:

    • Incineration: This is a common and effective method for destroying hazardous organic compounds.[6] High-temperature incineration in a facility equipped with afterburners and scrubbers is necessary to ensure complete destruction and to manage potentially hazardous combustion byproducts.[6] As a polyfluorinated substance, the principles of PFAS disposal are relevant, which include controlled high-temperature incineration.[7][8][9]

    • Hazardous Waste Landfill: For certain chemical wastes, disposal in a permitted hazardous waste landfill is an option.[7] This method involves placing the contained waste in a specially designed landfill with environmental controls to prevent leaching.[7]

    • Deep Well Injection: In some regions, deep well injection is a viable disposal method for liquid hazardous wastes.[7] This process involves injecting the waste deep underground into geologically stable formations.[7]

Quantitative Data Summary

Hazard ClassificationCategoryDescription
Acute Toxicity, OralCategory 3 or 4Toxic or harmful if swallowed.[6]
Acute Toxicity, DermalCategory 3 or 4Toxic or harmful in contact with skin.[10]
Acute Toxicity, InhalationCategory 3 or 4Toxic or harmful if inhaled.[10]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[5][6]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[5][6]
FlammabilityCombustible LiquidKeep away from heat and ignition sources.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: Handling this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Chemical Fume Hood A->C E Spill Occurs A->E D Generate Waste B->D C->D G Collect Waste in Labeled, Closed Hazardous Waste Container D->G F Contain Spill with Inert Absorbent E->F F->G H Store Container in a Safe, Ventilated Area G->H I Contact Licensed Hazardous Waste Disposal Company H->I J Provide SDS and Waste Information I->J K Select Appropriate Disposal Method (e.g., Incineration, Landfill) J->K L Waste Transferred to Disposal Facility K->L M End: Proper Disposal Complete L->M

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1,5-Difluoro-2-methyl-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,5-Difluoro-2-methyl-4-nitrobenzene. It is intended for researchers, scientists, and drug development professionals to ensure personnel safety and minimize environmental impact. The following information is a synthesis of available data for structurally similar compounds and general safety practices for fluorinated and nitrated organic compounds.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful handling. Based on data for analogous compounds like 1,2-Difluoro-4-nitrobenzene and 2,4-Difluoronitrobenzene, it should be treated as a substance that is harmful if swallowed, toxic in contact with skin, and causes skin and serious eye irritation.[1][2][3][4][5] A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[2][6]
Face Protection Face ShieldRecommended when there is a significant risk of splashing or if handling larger quantities.[6][7]
Hand Protection Chemical-resistant glovesNitrile gloves are suitable for short-term protection.[6] For prolonged contact, consider double-gloving or using gloves with higher chemical resistance.[8] Always inspect gloves for integrity before each use and change them immediately upon contamination.[4][6]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[6][8]
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[2][5][6]

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound.

2.1. Preparation and Engineering Controls:

  • All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[8]

  • Ensure that an eyewash station and a safety shower are readily accessible.[2][5][6]

2.2. Weighing and Transfer:

  • Conduct all weighing and transfer operations within a fume hood to contain any potential dust or vapors.[6]

  • Use compatible materials for all equipment; some fluorinated compounds can be corrosive to glass, especially if they can generate hydrofluoric acid (HF).[8]

2.3. During the Experiment:

  • Keep all containers with this compound clearly labeled with the chemical name and associated hazards.[8]

  • Avoid contact with skin and eyes.[6]

  • Do not eat, drink, or smoke in the laboratory.[6]

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.[4][6]

2.4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][8]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[2][5]

Spill Management Protocol

In the event of a spill, follow these steps:

  • Evacuate: Evacuate personnel from the immediate spill area.[6][9]

  • Ventilate: Ensure the area is well-ventilated; use a fume hood if the spill is contained within it.[6][9]

  • Don PPE: Put on the appropriate PPE, including respiratory protection.[6]

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust.[6] For a liquid spill, use an inert absorbent material (e.g., sand, silica gel).[2]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.[6]

Disposal Plan

  • Dispose of this compound and any contaminated materials as hazardous waste.

  • This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[4]

  • Do not empty into drains.[2]

  • All waste must be placed in a suitable, closed, and properly labeled container for disposal.[2][4]

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound.

Workflow for Handling this compound prep Preparation & PPE handling Handling in Fume Hood prep->handling experiment Experiment Execution handling->experiment spill Spill Management handling->spill storage Proper Storage experiment->storage experiment->spill disposal Waste Disposal experiment->disposal storage->disposal spill->disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.